6-Thioxanthine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12160. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
6-sulfanylidene-3,7-dihydropurin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOXFJDOUQJOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173842 | |
| Record name | 6-Thioxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-59-7 | |
| Record name | 6-Thioxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Thioxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2002-59-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thioxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Thioxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-THIOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HLR5DQG0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Thioxanthine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioxanthine is a sulfur-containing purine (B94841) analog and a key intermediate in the metabolism of the thiopurine drugs, including the widely used immunosuppressant and anticancer agent 6-mercaptopurine (B1684380). This document provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented, alongside a summary of its spectral characteristics. Particular emphasis is placed on its role within the metabolic pathway of 6-mercaptopurine, which is crucial for understanding the therapeutic efficacy and potential toxicity of this class of drugs.
Chemical Structure and Identification
This compound, with the IUPAC name 6-sulfanylidene-3,7-dihydropurin-2-one, is a heterocyclic compound.[1] Its structure consists of a purine core, featuring a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, with a thiol group at the C6 position and a carbonyl group at the C2 position.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 6-sulfanylidene-3,7-dihydropurin-2-one[1] |
| CAS Number | 2002-59-7 |
| Molecular Formula | C5H4N4OS[2] |
| Molecular Weight | 168.18 g/mol [2] |
| InChI | InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11) |
| InChIKey | RJOXFJDOUQJOMQ-UHFFFAOYSA-N |
| SMILES | C1=NC2=C(N1)C(=S)NC(=O)N2[1] |
| Synonyms | 2-Hydroxy-6-mercaptopurine, 6-Mercaptoxanthine, NSC 12160[1] |
Physicochemical Properties
This compound is a yellow crystalline powder.[3] It exhibits limited solubility in water and is soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | >300 °C | MyBioSource |
| pKa (predicted) | 5.49 ± 0.20 | ChemicalBook |
| logP (calculated) | -1.137 | Cheméo |
| Water Solubility (log10ws, calculated) | -0.97 | Cheméo |
| Appearance | Yellow crystalline powder | PubChem |
| Solubility | Soluble in DMSO | MyBioSource |
Biological and Pharmacological Properties
Role in Thiopurine Metabolism
This compound is a central intermediate in the catabolism of the thiopurine drug 6-mercaptopurine (6-MP).[4] 6-MP is a prodrug used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. Its therapeutic activity relies on its conversion to active metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs). However, a significant portion of 6-MP is inactivated through a metabolic pathway where this compound is a key product.
The initial step in this catabolic pathway is the oxidation of 6-MP to this compound. This reaction is primarily catalyzed by the enzyme xanthine (B1682287) oxidase (XO) , with contributions from aldehyde oxidase (AO) .[4][5] Subsequently, this compound is further oxidized to the inactive metabolite 6-thiouric acid, a reaction also catalyzed by xanthine oxidase.[3][4]
The activity of these enzymes, particularly xanthine oxidase, can significantly impact the bioavailability and efficacy of 6-mercaptopurine. Co-administration of xanthine oxidase inhibitors, such as allopurinol, can block this catabolic pathway, leading to increased levels of active 6-TGNs and potentially enhanced therapeutic effects, but also an increased risk of toxicity.[6]
Another key enzyme in thiopurine metabolism is thiopurine S-methyltransferase (TPMT) , which methylates 6-MP to 6-methylmercaptopurine.[1] Genetic polymorphisms in TPMT can lead to decreased enzyme activity, shunting more 6-MP towards the xanthine oxidase pathway and the formation of 6-TGNs, thereby increasing the risk of severe myelosuppression.
dot
Figure 1: Metabolic pathways of 6-mercaptopurine.
Potential Anti-inflammatory and Anticancer Activities
While this compound itself is primarily considered an inactive metabolite, the broader class of thioxanthines has been investigated for potential therapeutic properties. Studies have shown that some 2-thioxanthines can act as mechanism-based inactivators of myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation.[7][8] By inhibiting MPO, these compounds could potentially exert anti-inflammatory effects.
The anticancer effects of thiopurines are attributed to the incorporation of 6-thioguanine nucleotides into DNA and RNA, leading to cytotoxicity.[9][10][11] The formation of this compound represents a pathway that diverts 6-mercaptopurine away from this activation pathway.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the thionation of xanthine using phosphorus pentasulfide (P4S10) in a suitable solvent like pyridine (B92270).
General Experimental Protocol for Thionation:
-
Reactants: Xanthine, Phosphorus Pentasulfide (P4S10), Pyridine (anhydrous).
-
Procedure:
-
A mixture of xanthine and phosphorus pentasulfide in anhydrous pyridine is heated under reflux. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then treated with water or a dilute base to hydrolyze any remaining phosphorus reagents.
-
The crude this compound product is collected by filtration, washed with water, and then purified.
-
-
Purification: Purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or dimethylformamide (DMF).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism [jstage.jst.go.jp]
- 6. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue specific toxicities of the anticancer drug 6-thioguanine is dependent on the Hprt status in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 6-Thioxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioxanthine, a sulfur-containing purine (B94841) analog, holds a significant place in the history of pharmacology and cancer therapy. Its story is intrinsically linked to the groundbreaking work of Nobel laureates Gertrude B. Elion and George H. Hitchings, who pioneered the concept of "rational drug design." This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on the experimental details and data that have defined its scientific journey.
Discovery and Historical Context: A Tale of Rational Drug Design
The discovery of this compound is a direct consequence of the systematic and innovative approach to drug development championed by Gertrude Elion and George Hitchings at the Burroughs Wellcome Research Laboratories.[1][2] Their research in the mid-20th century moved away from the then-prevalent method of random screening of compounds and instead focused on understanding the metabolic pathways of cancer cells and microorganisms to design molecules that could selectively interfere with their growth.[1]
Their work on purine metabolism led to the synthesis of a series of antimetabolites, including the highly influential anticancer drug 6-mercaptopurine (B1684380) (6-MP), first synthesized in 1951.[3][4] this compound was subsequently identified as a major metabolite of 6-MP.[5][6] The initial studies on the fate of 6-MP in mice revealed its conversion to various other compounds, including this compound, highlighting the importance of metabolic pathways in drug efficacy and toxicity.[7]
While the primary focus was on the therapeutic potential of 6-MP and another key thiopurine, 6-thioguanine (B1684491), the identification and study of their metabolites like this compound were crucial for understanding the complete pharmacological profile of this class of drugs.
Synthesis of this compound
The synthesis of this compound and its derivatives has been approached through several methods. One of the key early publications detailing the synthesis of a range of 6-thioxanthines was by K. R. H. Wooldridge and R. Slack in 1962.
Experimental Protocol: Synthesis from 4-Amino-5-carboxamido-2-mercaptopyrimidine (Based on Wooldridge and Slack, 1962)
This method provides a foundational approach to the synthesis of the this compound core structure.
Step 1: Cyclization to form 2-Mercapto-6,8-dihydroxypurine
-
Reactants: 4-Amino-5-carboxamido-2-mercaptopyrimidine and urea (B33335).
-
Procedure: A mixture of 4-amino-5-carboxamido-2-mercaptopyrimidine and a significant excess of urea is heated. The reaction mixture is maintained at a high temperature (e.g., 180-190°C) for a specified period to effect cyclization.
-
Work-up: The cooled reaction mass is treated with a sodium hydroxide (B78521) solution to dissolve the product. The solution is then filtered, and the filtrate is acidified with an acid (e.g., acetic acid) to precipitate the 2-mercapto-6,8-dihydroxypurine. The product is collected by filtration, washed with water, and dried.
Step 2: Conversion to this compound
-
Reactant: 2-Mercapto-6,8-dihydroxypurine.
-
Procedure: While the 1962 paper focuses on various derivatives, the conversion of a suitable precursor to this compound would typically involve a thionation reaction, replacing an oxygen atom with a sulfur atom at the 6-position. A common method for this transformation in purine chemistry is heating with phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine (B92270) or tetralin.[3]
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water, and the crude product is collected by filtration. Purification can be achieved by recrystallization from a suitable solvent.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily understood in the context of its role as a metabolite of 6-MP. It is an intermediate in the catabolic pathway of 6-MP, which is catalyzed by the enzyme xanthine (B1682287) oxidase (XO).[5][6]
Role in Purine Metabolism
The metabolic fate of 6-MP is a critical determinant of its therapeutic efficacy and toxicity. 6-MP is converted to this compound by xanthine oxidase, and subsequently to 6-thiouric acid by the same enzyme.[5][6] This pathway represents a detoxification route, as 6-thiouric acid is an inactive metabolite that is excreted.
Metabolic Pathway of 6-Mercaptopurine
Caption: Catabolic pathway of 6-mercaptopurine to 6-thiouric acid.
Interaction with Xanthine Oxidase
This compound is a substrate for xanthine oxidase. The kinetics of this interaction have been studied, and it has been shown that genetic variations in the gene encoding for xanthine oxidase can affect the rate of this compound metabolism.[8] This has clinical implications, as altered metabolism can lead to variations in the levels of active thiopurine metabolites and potentially increase the toxicity of drugs like 6-mercaptopurine.[8]
Cytotoxicity and Other Biological Activities
While much of the focus has been on the cytotoxic effects of the active metabolites of 6-MP (the thioguanine nucleotides), this compound itself has been investigated for its biological activities. Early studies on purine analogs tested their ability to inhibit the growth of microorganisms like Lactobacillus casei.[3] More recent studies have explored the cytotoxicity of various thioxanthone derivatives against different cancer cell lines, with some compounds showing promising inhibitory concentrations (IC50 values).[9][10][11] However, specific quantitative data for this compound from the early discovery period is not extensively documented in readily available literature.
Quantitative Data
Quantitative data on the biological activity of this compound from the initial period of its discovery is scarce in the public domain. However, more recent studies on related compounds and the enzymes involved in its metabolism provide valuable insights.
Table 1: Kinetic Parameters of Xanthine Oxidase with this compound
| Enzyme Variant | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, Vmax/Km) | Reference |
| Wild-type | Data not consistently available in searched abstracts | Data not consistently available in searched abstracts | Data not consistently available in searched abstracts | [8] |
| Arg607Gln | Data not consistently available in searched abstracts | Data not consistently available in searched abstracts | Reduced activity (55.5% less than wild-type) | [8] |
| Cys1318Tyr | Data not consistently available in searched abstracts | Data not consistently available in searched abstracts | Reduced activity (64.7% less than wild-type) | [8] |
Note: The referenced study focused on the impact of genetic variants on enzyme activity, and specific kinetic constants for the wild-type and all variants were not detailed in the abstract.
Table 2: Cytotoxicity of Thioxanthone Derivatives (for comparative context)
| Compound | Cell Line | GI50 (µM) | Reference |
| Thioxanthene 11 | A375-C5 (Melanoma) | 5-7 | [10] |
| Thioxanthene 11 | MCF-7 (Breast Cancer) | 5-7 | [10] |
| Thioxanthene 11 | NCI-H460 (Lung Cancer) | 5-7 | [10] |
| Thioxanthene 14 | A375-C5 (Melanoma) | 8-11 | [10] |
| Thioxanthene 14 | MCF-7 (Breast Cancer) | 8-11 | [10] |
| Thioxanthene 14 | NCI-H460 (Lung Cancer) | 8-11 | [10] |
| Compound 3 | Caco-2 (Colon Cancer) | 0.0096 | [11] |
| Compound 2 | Hep G2 (Liver Cancer) | 0.1613 | [11] |
Note: GI₅₀ is the concentration that causes 50% inhibition of cell growth.
Experimental Protocols for Biological Assays
The biological evaluation of purine analogs in the mid-20th century often involved microbiological assays and later, in vitro and in vivo studies with cancer cells.
Microbiological Growth Inhibition Assay (e.g., Lactobacillus casei)
This type of assay was fundamental in the early work of Elion and Hitchings to screen for compounds with antimetabolite activity.
-
Principle: The assay measures the ability of a test compound to inhibit the growth of a microorganism that requires purines for its proliferation.
-
Procedure:
-
A defined culture medium lacking purines is prepared.
-
The microorganism (Lactobacillus casei) is inoculated into the medium.
-
A known amount of a purine (e.g., adenine (B156593) or guanine) is added to support growth in the control cultures.
-
Varying concentrations of the test compound (e.g., this compound) are added to the experimental cultures.
-
The cultures are incubated for a specific period.
-
Growth is measured by turbidimetry (optical density) or by titrating the amount of acid produced by the bacteria.
-
-
Data Analysis: The concentration of the test compound required to inhibit growth by 50% (IC50) is determined.
Logical Flow of a Microbiological Growth Inhibition Assay
Caption: Workflow for a microbiological growth inhibition assay.
In Vitro Cytotoxicity Assay (e.g., Leukemia Cell Lines)
With the advent of cell culture techniques, the direct effect of compounds on cancer cells could be assessed.
-
Principle: This assay measures the ability of a compound to kill or inhibit the proliferation of cancer cells in culture.
-
Procedure:
-
Cancer cells (e.g., a leukemia cell line) are seeded in multi-well plates.
-
After allowing the cells to attach (for adherent cells) or stabilize, they are treated with various concentrations of the test compound.
-
The cells are incubated for a set period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a variety of methods, such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
Trypan blue exclusion: Stains non-viable cells blue.
-
Direct cell counting: Using a hemocytometer.
-
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.
Signaling Pathways
The primary signaling pathway in which this compound is directly involved is the purine catabolic pathway, as a substrate for xanthine oxidase. However, as a metabolite of 6-MP, its presence is part of a much larger and more complex network of pathways that are perturbed by thiopurine drugs. The ultimate cytotoxic effects of thiopurines are mediated by the incorporation of thioguanine nucleotides into DNA and RNA, leading to cell cycle arrest and apoptosis.[12][13]
While this compound itself is on a catabolic (inactivation) pathway, the balance between this pathway and the anabolic (activation) pathway is critical for the therapeutic outcome. Inhibition of xanthine oxidase, for example with allopurinol, shunts the metabolism of 6-MP away from this compound and towards the formation of active thioguanine nucleotides, thereby enhancing the drug's efficacy.
Simplified Overview of Thiopurine Metabolism and Action
Caption: Simplified overview of thiopurine metabolism and downstream effects.
Conclusion
The discovery and history of this compound are a testament to the power of rational drug design and the importance of understanding drug metabolism. While not a therapeutic agent in itself, its role as a key metabolite of 6-mercaptopurine has been fundamental to optimizing cancer chemotherapy and managing the therapeutic window of thiopurine drugs. The experimental methodologies developed during the era of its discovery laid the groundwork for modern pharmacology and drug development. For researchers today, the story of this compound serves as a powerful reminder of the intricate interplay between drug, metabolism, and therapeutic effect.
References
- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 2. acs.org [acs.org]
- 3. discover.nci.nih.gov [discover.nci.nih.gov]
- 4. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]
- 5. Quantitation of 6-thioguanine residues in peripheral blood leukocyte DNA obtained from patients receiving 6-mercaptopurine-based maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The fate of 6-mercaptopurine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gene Expression and Thiopurine Metabolite Profiling in Inflammatory Bowel Disease – Novel Clues to Drug Targets and Disease Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
6-Thioxanthine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioxanthine is a sulfur-containing purine (B94841) derivative that plays a crucial role as a metabolite in the biotransformation of thiopurine drugs. Thiopurines, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine, are indispensable medications in the treatment of various conditions, including acute lymphoblastic leukemia, inflammatory bowel disease, and autoimmune disorders. The metabolic fate of these drugs is intricately linked to their therapeutic efficacy and toxicity, with this compound being a key intermediate in one of the major catabolic pathways. Understanding the chemistry, metabolism, and analytical quantification of this compound is therefore of paramount importance for optimizing thiopurine therapy and developing novel therapeutic strategies. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, synthesis, metabolic pathways, and detailed experimental protocols.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 2002-59-7 | [1][2] |
| Molecular Weight | 168.18 g/mol | [1] |
| Molecular Formula | C₅H₄N₄OS | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound involves the thionation of xanthine (B1682287).[3][4] This process selectively replaces the oxygen atom at the 6-position of the purine ring with a sulfur atom.
Experimental Protocol: Synthesis by Thionation
This protocol is based on the established method of thionation using phosphorus pentasulfide in a pyridine (B92270) solvent.
Materials:
-
Xanthine
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous pyridine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., water or ethanol)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend xanthine in anhydrous pyridine.
-
Addition of Thionating Agent: While stirring, carefully add phosphorus pentasulfide to the suspension. The reaction is typically performed in a molar excess of phosphorus pentasulfide.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction time can vary but is typically several hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the product.
-
Isolation: Collect the crude this compound by filtration. Wash the solid with cold water to remove pyridine and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as melting point determination, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Pathway of this compound
This compound is a central metabolite in the catabolism of 6-mercaptopurine (6-MP), a widely used thiopurine drug.[5] This metabolic conversion is primarily mediated by the enzyme xanthine oxidase (XO), with aldehyde oxidase (AO) also contributing to a lesser extent. The formation of this compound represents an inactivation pathway for 6-MP, diverting it from the anabolic pathways that lead to the formation of active thioguanine nucleotides (TGNs). This compound is subsequently oxidized by xanthine oxidase to 6-thiouric acid, which is then excreted. The efficiency of this metabolic pathway can significantly influence the bioavailability and therapeutic window of 6-MP.
Metabolic conversion of 6-Mercaptopurine to this compound.
Experimental Protocols for Quantification
Accurate quantification of this compound in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies of thiopurine drugs. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.[6][7]
Experimental Protocol: Quantification of this compound in Plasma by HPLC
This protocol provides a general framework for the determination of this compound in plasma samples. Method optimization and validation are essential for specific applications.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Plasma samples from patients treated with thiopurines
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase pH adjustment)
-
Perchloric acid (for protein precipitation)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 200 µL), add an equal volume of cold perchloric acid to precipitate proteins.
-
Add the internal standard to the mixture.
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic modifier like acetonitrile.[8] For mass spectrometry detection, a volatile buffer like formic acid should be used instead of phosphoric acid.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 340 nm).
-
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound and the internal standard into blank plasma. Process these standards in the same way as the unknown samples.
-
Analysis: Inject the processed standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathway Involvement
The primary and most well-documented signaling pathway involving this compound is the purine metabolism pathway , specifically the catabolism of thiopurine drugs.[5][9] Its formation directly impacts the balance between the inactivation and activation of these drugs, thereby influencing their therapeutic outcome.[10] High levels of this compound can indicate a significant flux through the catabolic route, potentially leading to lower concentrations of the active TGNs.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. 352. The synthesis of some 6-thioxanthines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. scielo.br [scielo.br]
- 8. Separation of Thioxanthine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ClinPGx [clinpgx.org]
- 10. Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 6-Thioxanthine in DMSO and aqueous buffers
An In-depth Technical Guide to the Solubility of 6-Thioxanthine in DMSO and Aqueous Buffers
Introduction
This compound is a purine (B94841) analogue and a metabolite of the thiopurine drug 6-mercaptopurine, which is used in the treatment of cancers and autoimmune diseases.[1][2] Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers is critical for researchers, scientists, and drug development professionals. Solubility is a key physicochemical property that influences a compound's behavior in biological assays, its formulation potential, and its pharmacokinetic profile.[3] Poor aqueous solubility can lead to unreliable results in in-vitro testing and may hinder the development of promising drug candidates.[4] This guide provides a comprehensive overview of the solubility of this compound, details established experimental protocols for solubility determination, and illustrates relevant biochemical pathways.
Solubility Data
The solubility of this compound has been qualitatively described in various solvents. Quantitative data, especially in aqueous buffers, is less prevalent in publicly available literature. The following tables summarize the available information.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Enhanced with heating[1][5] |
| Methanol | Slightly Soluble | Enhanced with heating and sonication[1][5] |
Table 2: Aqueous Solubility Profile of this compound
| Solvent System | Expected Solubility | Factors Influencing Solubility |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Low | pH, presence of co-solvents (e.g., DMSO), temperature.[4][6] |
| Water | Log10 of Water Solubility (mol/L) = -0.97 | Predicted via Crippen Method[7] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for preclinical drug development. The two primary methods used are for thermodynamic and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[3] The shake-flask method is the gold standard for this measurement.[8]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: The resulting saturated solution is agitated (e.g., using a shaker) at a constant temperature until equilibrium is reached, which typically takes 24 to 48 hours.[4]
-
Separation: The undissolved solid is removed from the solution by filtration or centrifugation.[4]
-
Quantification: The concentration of this compound in the clear filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A standard calibration curve is required for accurate quantification.[4]
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound, dissolved in a concentrated organic solvent stock (typically DMSO), precipitates when diluted into an aqueous buffer.[3][9] This high-throughput method is common in early drug discovery.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-30 mM).[4][6]
-
Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration is typically kept low (1-5%) to minimize its co-solvent effect.[4][6]
-
Incubation: The solution is mixed and incubated for a set period (e.g., 1.5-2 hours) at a specific temperature (e.g., room temperature or 37°C).[4][6]
-
Precipitate Removal: Any precipitated compound is removed by filtration through a 96-well filter plate.[4]
-
Analysis: The concentration of the dissolved compound in the filtrate is quantified, usually by UV/Vis spectroscopy or LC/MS/MS.[4]
Biochemical Pathway: Metabolism by Xanthine (B1682287) Oxidase
This compound is a substrate for the enzyme xanthine oxidase (XO).[2] This metabolic pathway is crucial as genetic variations in the XO enzyme can affect its activity towards this compound, potentially impacting the toxicity and efficacy of parent thiopurine drugs like 6-mercaptopurine.[2] The metabolism involves the oxidation of this compound.
Conclusion
While specific quantitative solubility data for this compound in various aqueous buffers is limited, its general characteristics indicate slight solubility in DMSO, which can be enhanced by heating. For research and development purposes, it is imperative to experimentally determine its solubility under specific assay conditions. The standardized thermodynamic (shake-flask) and kinetic solubility protocols outlined in this guide provide robust frameworks for generating reliable and reproducible data. Understanding the solubility and metabolic fate of this compound is fundamental to interpreting its biological activity and advancing its potential therapeutic applications.
References
- 1. This compound | 2002-59-7 [chemicalbook.com]
- 2. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 2002-59-7 [amp.chemicalbook.com]
- 6. drugdiscovery.msu.edu [drugdiscovery.msu.edu]
- 7. chemeo.com [chemeo.com]
- 8. asianpubs.org [asianpubs.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide to 6-Thioxanthine: A Key Intermediate in Thiopurine Metabolism
Prepared for: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 6-Thioxanthine (6-TX), focusing on its formation, metabolic fate, and clinical relevance. It addresses the common misconception of an endogenous role and details its well-established function as a critical intermediate in the catabolism of thiopurine drugs.
Executive Summary
This compound (6-TX) is a sulfur-containing purine (B94841) analogue. Current scientific literature does not support a significant endogenous function for this compound in human physiology. Instead, its importance lies in its role as a key metabolite of exogenous thiopurine drugs, such as azathioprine (B366305) (AZA) and 6-mercaptopurine (B1684380) (6-MP). These drugs are vital immunosuppressants used in treating autoimmune diseases and certain cancers. The metabolic pathway involving this compound is a critical determinant of the balance between the therapeutic efficacy and toxicity of thiopurine therapy. Understanding the enzymology, kinetics, and clinical implications of this compound formation is therefore essential for optimizing treatment strategies and for the development of safer and more effective immunomodulatory drugs.
The Role of this compound in Xenobiotic Metabolism
Contrary to the notion of an endogenous function, this compound is a product of xenobiotic metabolism. Specifically, it is an intermediate in the catabolic (inactivation) pathway of 6-mercaptopurine, the active form of azathioprine.
Thiopurine Metabolic Pathway
Thiopurine drugs undergo extensive intracellular metabolism, branching into three main competing pathways:
-
Anabolism to 6-Thioguanine (B1684491) Nucleotides (6-TGNs): This is the therapeutic pathway. 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to thioinosine monophosphate (TIMP), which is ultimately converted to 6-TGNs. These active metabolites incorporate into DNA and RNA, inducing cytotoxicity and immunosuppression.
-
S-methylation by Thiopurine S-Methyltransferase (TPMT): 6-MP is methylated by TPMT to form 6-methylmercaptopurine (B131649) (6-MMP), a metabolite associated with hepatotoxicity at high levels.
-
Oxidation by Xanthine (B1682287) Oxidase (XO) and Aldehyde Oxidase (AOX): This is the primary catabolic pathway where 6-MP is inactivated. It is in this pathway that this compound is formed. Molybdenum-containing oxidoreductases, specifically XO and AOX, catalyze the oxidation of 6-MP to this compound.[1][2] Subsequently, XO further oxidizes this compound to the inactive excretable metabolite, 6-thiouric acid (6-TUA).[3][4]
The following diagram illustrates the central position of this compound in the thiopurine metabolic network.
Caption: Metabolic fate of thiopurines showing the three competing pathways.
Enzymology and Quantitative Data
The metabolism of this compound is governed by molybdenum hydroxylases. Furthermore, this compound itself can influence other key enzymes in the thiopurine pathway.
Key Enzymes
-
Xanthine Oxidase (XO): A key enzyme in endogenous purine degradation that converts hypoxanthine (B114508) to xanthine and then to uric acid.[5] In thiopurine metabolism, it is a primary enzyme responsible for converting 6-MP to this compound and subsequently this compound to 6-thiouric acid.[3] Genetic polymorphisms in the gene encoding XO can lead to altered activity towards this compound, potentially increasing the toxicity of thiopurine drugs.[6]
-
Aldehyde Oxidase (AOX): Another molybdenum-containing enzyme found in the liver cytosol that contributes to the oxidation of 6-MP to this compound.[1][2] Its role is significant, as specific AOX inhibitors can reduce the formation of this compound by 60-70% in human liver cytosol preparations.[1]
-
Thiopurine S-Methyltransferase (TPMT): The enzyme responsible for methylating 6-MP. This compound has been identified as a direct inhibitor of TPMT.[7] This inhibition is clinically relevant, especially when XO is blocked (e.g., by allopurinol), leading to an accumulation of this compound. This shunts 6-MP metabolism away from the methylation pathway and towards the production of active 6-TGNs.[4]
Quantitative Data Summary
The following table summarizes key kinetic parameters and clinically relevant metabolite concentrations related to the this compound pathway.
| Parameter | Analyte/Substrate | Enzyme | Value | Significance | Reference |
| Km | This compound | Wild-Type Xanthine Oxidase (XO) | 13.9 ± 3.4 µM | Substrate affinity of XO for 6-TX. | [6] |
| Vmax | This compound | Wild-Type Xanthine Oxidase (XO) | 1.3 ± 0.1 nmol/min/mg protein | Maximum rate of 6-TX conversion by XO. | [6] |
| CLint | This compound | Wild-Type Xanthine Oxidase (XO) | 93.5 ± 11.2 µL/min/mg protein | Intrinsic clearance, a measure of enzyme efficiency. | [6] |
| Ki (apparent) | This compound | Thiopurine S-Methyltransferase (TPMT) | 0.329 mM | Inhibition constant, indicating 6-TX is a direct TPMT inhibitor. | |
| Therapeutic Range | 6-Thioguanine Nucleotides (6-TGN) | N/A | 235–450 pmol/8x10⁸ RBC | Target concentration for clinical efficacy in IBD.[8][9] | [8][9] |
| Toxicity Threshold | 6-Methylmercaptopurine (6-MMP) | N/A | >5700 pmol/8x10⁸ RBC | Concentration associated with increased risk of hepatotoxicity.[4] | [4] |
Experimental Protocols
Quantification of this compound and Other Thiopurine Metabolites in Red Blood Cells by HPLC
This protocol is a representative method synthesized from established procedures for therapeutic drug monitoring.[3] It allows for the simultaneous measurement of 6-thioguanine (released from 6-TGNs) and 6-methylmercaptopurine. Since this compound is an intermediate that is typically converted rapidly to 6-thiouric acid, its direct measurement in patient samples is less common for routine monitoring but can be achieved with similar chromatographic principles.
4.1.1 Objective: To quantify the concentration of major thiopurine metabolites in erythrocytes for therapeutic drug monitoring.
4.1.2 Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Perchloric acid (HClO₄), 70%.
-
Dithiothreitol (DTT).
-
Hanks' Balanced Salt Solution (HBSS).
-
Methanol (B129727) (HPLC grade).
-
Triethylamine.
-
Deionized water.
-
Analytical standards: 6-thioguanine (6-TG), 6-mercaptopurine (6-MP), 4-amino-5-(methylthio)carbonyl imidazole (B134444) (AMTCI, for indirect 6-MMP measurement).
-
HPLC system with a C18 reverse-phase column and a UV or Diode Array Detector (DAD).
4.1.3 Sample Preparation:
-
Erythrocyte Isolation: Centrifuge whole blood at 2000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the remaining red blood cells (RBCs) twice with an equal volume of cold HBSS.
-
Cell Lysis and Deproteinization: Resuspend a known quantity of RBCs (e.g., 8 x 10⁸ cells) in 350 µL of HBSS containing DTT (e.g., final concentration ~20 mg/mL). Add 50 µL of cold 70% perchloric acid to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Hydrolysis: Carefully transfer the clear supernatant to a new microcentrifuge tube. To release 6-thioguanine from the 6-TGNs, heat the supernatant at 100°C for 45-60 minutes.
-
Final Sample: After hydrolysis, cool the sample on ice. The sample is now ready for direct injection into the HPLC system.
4.1.4 HPLC Analysis:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and aqueous buffer (e.g., 7.5:92.5 v/v) containing 100 mM triethylamine, adjusted to a suitable pH.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50-100 µL.
-
Detection: Monitor multiple wavelengths using a DAD. Typically, 342 nm for 6-TG and 303 nm for the 6-MMP hydrolysis product (AMTCI).
-
Quantification: Generate a standard curve using the analytical standards prepared in a similar matrix. Calculate metabolite concentrations in the patient samples by interpolating their peak areas against the standard curve. Express final results as pmol per 8 x 10⁸ RBCs.
Caption: Workflow for thiopurine metabolite analysis by HPLC.
Conclusion and Future Directions
This compound is a pharmacologically significant molecule whose role is firmly established within the context of thiopurine drug metabolism rather than endogenous physiology. It serves as a critical junction in the catabolism of 6-mercaptopurine, with its formation and subsequent metabolism being catalyzed by Xanthine Oxidase and Aldehyde Oxidase. The clinical importance of this compound is highlighted by its ability to inhibit TPMT, a mechanism that can be exploited to optimize thiopurine therapy by shifting metabolism towards the production of therapeutic 6-TGNs.
For researchers and drug development professionals, the enzymes that metabolize 6-MP to this compound (XO and AOX) represent key targets for modulating drug disposition and mitigating toxicity. Future research may focus on developing more selective inhibitors of these pathways or exploring the full range of genetic variants that affect this compound metabolism to further personalize thiopurine therapy. While the search for a true endogenous function of this compound remains an open question, its well-defined role in pharmacology continues to be a subject of vital importance.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of thiopurine S-methyltransferase activity by impurities in commercially available substrates: a factor for differing results of TPMT measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 6-Thioxanthine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biochemical role and mechanism of action of 6-thioxanthine, a critical intermediate in the metabolism of thiopurine drugs. It details the enzymatic pathways, presents quantitative kinetic data, outlines relevant experimental protocols, and visualizes the core metabolic processes.
Core Concepts: this compound in Purine (B94841) Metabolism
This compound (6-TX) is a sulfur-containing purine analog.[1] It is not typically an endogenous compound but is a significant metabolite of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP).[2][3] 6-MP is a cornerstone medication used in the treatment of acute lymphoblastic leukemia and as an immunosuppressive agent for inflammatory bowel disease.[3] The clinical efficacy and toxicity of 6-MP are dictated by a complex interplay between anabolic (activation) and catabolic (inactivation) metabolic pathways. This compound is a key product of the catabolic pathway, which primarily serves to inactivate 6-MP.[2]
The Catabolic Pathway: Inactivation of 6-Mercaptopurine
The primary mechanism involving this compound is its role as an intermediate in the oxidative catabolism of 6-MP. This pathway ultimately leads to the formation of the inactive metabolite, 6-thiouric acid (6-TUA).[3] This conversion is a two-step process catalyzed by a group of molybdoflavoenzymes.
-
Formation of this compound: 6-Mercaptopurine is first oxidized to this compound. This reaction is primarily catalyzed by Xanthine (B1682287) Oxidase (XO) and Aldehyde Oxidase (AO). Xanthine Dehydrogenase (XDH) has also been shown to contribute to this conversion.[3]
-
Formation of 6-Thiouric Acid: this compound is subsequently oxidized to 6-thiouric acid. This second step is catalyzed predominantly by Xanthine Oxidase and Xanthine Dehydrogenase.[3]
This catabolic route is crucial as it diverts 6-MP away from the anabolic pathway required for its therapeutic effect, thus influencing the drug's bioavailability and overall efficacy.[3]
Caption: The catabolic pathway of 6-mercaptopurine to 6-thiouric acid via this compound.
Interplay with Anabolic Pathways
The therapeutic effects of 6-MP arise from its conversion into 6-thioguanine (B1684491) nucleotides (6-TGNs) via the anabolic pathway. This process begins with the conversion of 6-MP to 6-thioinosine monophosphate (6-TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] Subsequently, 6-TIMP is converted by inosine (B1671953) monophosphate dehydrogenase (IMPDH) into 6-thioxanthosine (B11829551) monophosphate (6-TXMP).[2][4] This highlights a crucial branch point in purine metabolism where a "thioxanthine" moiety is present in a nucleotide form, distinct from the free base this compound. 6-TXMP is then converted to the active 6-TGNs which exert cytotoxic effects by being incorporated into DNA and RNA.[2]
Therefore, the enzymes that produce this compound (XO, AO) are in direct competition with the enzyme that initiates the activation pathway (HGPRT). Furthermore, an accumulation of this compound has been suggested to inhibit thiopurine methyltransferase (TPMT), another key enzyme that metabolizes 6-MP and its active metabolites.[2]
Caption: Competing anabolic and catabolic pathways of 6-mercaptopurine metabolism.
Quantitative Data
The metabolism of this compound is significantly influenced by genetic variations in the xanthine oxidase (XO) enzyme. A study investigated the kinetic parameters of wild-type XO and ten allelic variants for the metabolism of this compound.[5] The findings indicate that genetic polymorphisms can lead to reduced or completely inactive XO function, potentially affecting the toxicity profile of thiopurine drugs.[5]
| Xanthine Oxidase Variant | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) | % of Wild-Type CLint |
| Wild-type | 100.2 ± 6.0 | 20.3 ± 3.4 | 4.9 ± 0.6 | 100% |
| Arg149Cys | Not Active | - | - | 0% |
| Pro555Ser | 82.3 ± 1.9 | 18.2 ± 1.2 | 4.5 ± 0.3 | 91.8% |
| Arg607Gln | 49.6 ± 1.7 | 22.8 ± 2.1 | 2.2 ± 0.2 | 44.9% |
| Thr623Ile | 101.9 ± 3.9 | 20.9 ± 2.6 | 4.9 ± 0.5 | 100.0% |
| Ile703Val | 99.8 ± 3.1 | 20.1 ± 2.0 | 5.0 ± 0.4 | 102.0% |
| Asn909Lys | Not Active | - | - | 0% |
| Thr910Lys | Not Active | - | - | 0% |
| Pro1150Arg | Not Active | - | - | 0% |
| His1221Arg | 95.1 ± 2.9 | 19.8 ± 1.8 | 4.8 ± 0.4 | 98.0% |
| Cys1318Tyr | 38.0 ± 1.9 | 22.0 ± 2.8 | 1.7 ± 0.2 | 34.7% |
| Data derived from a study on XO variants. Note: Values are presented as mean ± S.E. "Not Active" indicates no detectable enzymatic activity toward this compound.[5] |
Experimental Protocols
Protocol: Kinetic Analysis of this compound Metabolism by Xanthine Oxidase Variants
This protocol outlines the methodology used to determine the kinetic parameters of different XO variants with this compound as the substrate.[5]
Objective: To determine the Michaelis-Menten constants (Km and Vmax) and intrinsic clearance (CLint) for the metabolism of this compound by wild-type and variant forms of human xanthine oxidase.
Methodology:
-
Expression Vector Construction: Human XO cDNA is cloned into a suitable mammalian expression vector. Site-directed mutagenesis is used to generate the desired allelic variants.
-
Cell Culture and Transfection: COS-7 cells (or a similar mammalian cell line) are cultured under standard conditions. The cells are then transfected with the expression constructs for wild-type or variant XO using a suitable transfection reagent.
-
Preparation of S-9 Fractions:
-
Post-transfection (e.g., 48-72 hours), the cells are harvested.
-
Cells are washed with phosphate-buffered saline (PBS) and resuspended in a homogenization buffer.
-
The cell suspension is homogenized and then centrifuged at 9,000 x g for 20 minutes at 4°C.
-
The resulting supernatant is the S-9 fraction, which contains the expressed cytosolic XO protein. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
-
Enzymatic Assay:
-
The reaction mixture is prepared in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
A range of this compound concentrations (as the substrate) is added to the reaction mixtures.
-
The reaction is initiated by adding a specific amount of the S-9 fraction protein.
-
The mixture is incubated at 37°C for a predetermined time.
-
The reaction is terminated by adding an acid (e.g., perchloric acid).
-
-
Quantification of Metabolite:
-
The terminated reaction mixture is centrifuged to precipitate proteins.
-
The supernatant is analyzed by high-performance liquid chromatography (HPLC) with UV detection to quantify the formation of the product, 6-thiouric acid.
-
-
Data Analysis:
-
The rate of product formation is plotted against the substrate concentration.
-
Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Intrinsic clearance (CLint) is calculated as the ratio Vmax/Km.
-
Caption: Experimental workflow for determining the kinetic parameters of xanthine oxidase.
Protocol: In Vitro Metabolism of 6-MP in Human Liver Cytosol
This protocol details a method for investigating the roles of specific enzymes in the conversion of 6-MP to this compound and 6-thiouric acid using a complex biological matrix.[3]
Objective: To elucidate the relative contributions of Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) to the oxidative metabolism of 6-mercaptopurine in human liver.
Methodology:
-
Preparation of Human Liver Cytosol (HLC):
-
Pooled human liver S9 fractions are obtained from a commercial source or prepared in-house from donor livers.
-
The S9 fraction is ultracentrifuged (e.g., at 100,000 x g) to separate the microsomal pellet from the cytosolic supernatant. The supernatant is the HLC.
-
Protein concentration in the HLC is quantified.
-
-
Incubation with Specific Inhibitors:
-
Reaction mixtures are prepared containing HLC, a buffer system (e.g., phosphate buffer), and either a vehicle control, a specific AO inhibitor (e.g., raloxifene), or a specific XO inhibitor (e.g., febuxostat).
-
The mixtures are pre-incubated to allow for enzyme inhibition.
-
-
Metabolic Reaction:
-
The reaction is initiated by adding the substrate, 6-mercaptopurine (6-MP).
-
For studies involving Xanthine Dehydrogenase (XDH), the cofactor NAD+ is included in the reaction mixture.
-
Incubations are carried out at 37°C for a specified time course.
-
-
Sample Processing and Analysis:
-
Reactions are stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
Samples are centrifuged to pellet precipitated proteins.
-
The supernatant is analyzed using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to simultaneously quantify the concentrations of the parent drug (6-MP) and its metabolites (this compound and 6-thiouric acid).
-
-
Data Interpretation:
-
The rate of metabolite formation in the presence of specific inhibitors is compared to the vehicle control.
-
A significant reduction in metabolite formation in the presence of an inhibitor indicates the involvement of the targeted enzyme in that metabolic step.
-
Conclusion
This compound is a pivotal intermediate in the catabolic inactivation of the thiopurine drug 6-mercaptopurine. Its formation, catalyzed by xanthine oxidase, aldehyde oxidase, and xanthine dehydrogenase, represents a critical juncture that diverts the parent drug from its therapeutic activation pathway. The rate of this compound metabolism is highly dependent on the activity of xanthine oxidase, which can be altered by genetic polymorphisms. Understanding the kinetics and enzymatic pathways governing this compound formation and clearance is essential for optimizing thiopurine therapy, predicting patient response, and minimizing toxicity. The experimental protocols and data presented herein provide a technical foundation for researchers and drug development professionals working to unravel the complexities of thiopurine metabolism.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of 6-Thioxanthine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-thioxanthine, a crucial metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) and azathioprine. A thorough understanding of its spectroscopic characteristics is essential for researchers in drug development, pharmacology, and analytical chemistry for identification, quantification, and mechanistic studies. This document summarizes available spectroscopic data, details relevant experimental protocols, and visualizes its primary metabolic pathway.
Introduction to this compound
This compound (6-TX) is a purine (B94841) analogue and a key intermediate in the metabolic pathway of thiopurine drugs.[1][2] These drugs are widely used as immunosuppressants and in cancer therapy. The metabolism of these prodrugs leads to the formation of this compound, which is then further metabolized by the enzyme xanthine (B1682287) oxidase.[2][3] The spectroscopic properties of this compound are fundamental for its detection and quantification in biological matrices, enabling the study of its pharmacokinetics and pharmacodynamics.
Spectroscopic Data
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The purine ring system exhibits characteristic absorption bands in the UV region.
Table 1: UV-Visible Absorption Data
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |
| This compound | ~348 | Data not available | Neutral aqueous solution |
| 6-Mercaptopurine | 321 | Data not available | Not specified |
Note: The λmax for this compound is estimated from available spectral data on PubChem.[1] Molar absorptivity data was not found in the surveyed literature.
Fluorescence Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. Specific chemical shift data for this compound is not consistently reported in the literature. However, based on the known structure and data for similar purine analogues, tentative assignments can be proposed.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~155 |
| C4 | - | ~148 |
| C5 | - | ~125 |
| C6 | - | ~175 |
| C8 | ~8.0 | ~140 |
| N1-H | ~11.0 | - |
| N3-H | ~11.5 | - |
| N7-H / N9-H | ~13.0 | - |
Note: These are estimated values and can vary depending on the solvent and other experimental conditions. Experimental verification is required.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in this compound. The spectrum will show characteristic vibrational bands for the N-H, C=O, and C=S groups, as well as vibrations from the purine ring system.
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Medium-Broad | N-H stretching vibrations |
| ~1700 | Strong | C=O stretching vibration (amide) |
| 1650-1550 | Medium-Strong | C=N and C=C stretching vibrations (purine ring) |
| ~1200 | Medium-Strong | C=S stretching vibration |
| 1500-1400 | Medium | N-H bending vibrations |
Note: These are general ranges for the expected functional groups. The exact peak positions can be found on the FTIR spectrum available on databases like PubChem.[1]
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic analyses of this compound.
UV-Visible Spectrophotometry
Objective: To determine the absorption spectrum and concentration of this compound.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound standard
-
Phosphate buffered saline (PBS), pH 7.4
-
Methanol or other suitable organic solvent
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in PBS). From the stock solution, prepare a series of standard solutions of known concentrations.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 400 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the samples (the blank). Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Record the UV-Vis absorption spectra for each of the standard solutions and the unknown sample.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). To quantify the unknown sample, create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions. Determine the concentration of the unknown sample from its absorbance using the calibration curve.
Fluorescence Spectroscopy
Objective: To investigate the fluorescence properties of this compound.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length, four-sided polished)
-
This compound solution
-
Solvent (e.g., PBS, ethanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.
-
Excitation and Emission Scan:
-
To find the optimal excitation wavelength, set the emission monochromator to an estimated emission wavelength (e.g., ~400-450 nm) and scan a range of excitation wavelengths (e.g., 250-400 nm).
-
Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to obtain the emission spectrum.
-
-
Quantum Yield Measurement (Optional): If a fluorescent standard with a known quantum yield is available (e.g., quinine (B1679958) sulfate), the quantum yield of this compound can be determined by a comparative method.
-
Data Analysis: Record the excitation and emission maxima. If measured, report the fluorescence quantum yield.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.
Materials:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign the signals to the respective protons in the molecule. Assign the peaks in the ¹³C spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR, or a pellet press)
-
Potassium bromide (KBr, for pellet method)
-
This compound sample
Procedure (ATR method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Signaling and Metabolic Pathways
This compound is a key intermediate in the catabolism of thiopurine drugs. Its primary metabolic pathway involves the enzyme xanthine oxidase.
References
- 1. This compound | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. Spectral and photophysical properties of thioxanthone in protic and aprotic solvents: the role of hydrogen bonds in S1-thioxanthone deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 6-Thioxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioxanthine, a sulfur-containing purine (B94841) analogue, is a pivotal molecule in medicinal chemistry and pharmacology. It is a key metabolite of the widely used immunosuppressive and anticancer drug 6-mercaptopurine (B1684380). Understanding its synthesis and purification is crucial for researchers investigating thiopurine metabolism, developing novel therapeutic agents, and conducting various biochemical assays. This technical guide provides a comprehensive overview of the prevalent methods for synthesizing and purifying this compound, complete with detailed experimental protocols, comparative data, and visual representations of key pathways and workflows.
Introduction
This compound (2-hydroxy-6-mercaptopurine) is a purine derivative where the oxygen atom at the 6-position of xanthine (B1682287) is replaced by a sulfur atom. Its significance primarily stems from its role in the metabolic pathway of thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine. The metabolism of these drugs is a critical determinant of their therapeutic efficacy and toxicity. A major catabolic route for 6-MP involves its oxidation to this compound, a reaction catalyzed by xanthine oxidase and aldehyde oxidase.[1] this compound is then further oxidized by xanthine oxidase to 6-thiouric acid, an inactive metabolite.[1][2] The modulation of this pathway is a key strategy in thiopurine therapy, for instance, through the co-administration of xanthine oxidase inhibitors like allopurinol (B61711) to enhance the bioavailability of 6-MP.
Given its biological importance, the availability of pure this compound is essential for a range of research applications, including its use as an analytical standard, a substrate in enzymatic assays, and a starting material for the synthesis of novel purine derivatives. This guide details the primary synthetic routes to this compound and the methods for its subsequent purification to a high degree of purity.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the thionation of xanthine. An alternative conceptual approach involves the conversion of a 6-chloropurine (B14466) derivative.
Thionation of Xanthine using Phosphorus Pentasulfide
This method relies on the selective thionation of the C6 carbonyl group of xanthine using a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀), in a high-boiling point basic solvent such as pyridine.[3][4] The reaction is generally selective for the 6-position due to the higher reactivity of this carbonyl group compared to the one at the C2 position.
Materials:
-
Xanthine
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous pyridine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend xanthine in anhydrous pyridine.
-
Addition of Thionating Agent: To this suspension, add phosphorus pentasulfide in portions. An excess of the thionating agent is typically used.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-water.
-
Precipitation: Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the crude product in a vacuum oven.
Synthesis from 6-Chlorohypoxanthine
An alternative synthetic strategy involves the displacement of a leaving group, such as a chlorine atom, from the 6-position of a purine ring with a sulfur nucleophile. This can be achieved by reacting 6-chlorohypoxanthine (6-chloro-9H-purin-2-ol) with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793).[5]
Materials:
-
6-Chlorohypoxanthine
-
Sodium hydrosulfide (NaSH) or Thiourea
-
A suitable polar aprotic solvent (e.g., DMF, DMSO)
-
Water
-
Acid for precipitation (e.g., acetic acid)
Procedure:
-
Dissolution: Dissolve 6-chlorohypoxanthine in a suitable polar aprotic solvent.
-
Addition of Sulfur Source: Add sodium hydrosulfide or thiourea to the solution.
-
Reaction: Heat the reaction mixture with stirring. Monitor the reaction by TLC.
-
Work-up and Precipitation: Upon completion, cool the reaction mixture and pour it into water. Acidify with a suitable acid to precipitate the this compound.
-
Isolation and Drying: Collect the solid by filtration, wash with water, and dry.
Purification of this compound
The crude this compound obtained from synthesis typically contains unreacted starting materials, by-products, and residual solvent. Therefore, purification is a critical step to obtain a high-purity product. The most common methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective method for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.[6]
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Polar solvents like ethanol or water are good candidates to start with.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Silica (B1680970) Gel Column Chromatography
For a more rigorous purification, especially to separate compounds with similar polarities, silica gel column chromatography can be employed.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
A suitable eluent system (a mixture of polar and non-polar solvents)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity. The choice of eluent will depend on the polarity of the impurities to be removed. The separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection and Analysis: Collect the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of this compound and its derivatives. It is important to note that yields can vary significantly based on the reaction scale and specific conditions.
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| Theophylline | 6-Thiotheophylline | P₄S₁₀ | Pyridine | Almost Quantitative | [3] |
| Theobromine | 6-Thiotheobromine | P₄S₁₀ | Pyridine | 88 | [3] |
| 1,3-Dimethylxanthine | 6-Thio-1,3-dimethylxanthine | P₄S₁₀ | Pyridine | Not specified | [3] |
| 6-Chloropurine derivative | 6-Thiopurine nucleoside | Thiourea | Not specified | Not specified | [5] |
Visualization of Pathways and Workflows
Metabolic Pathway of 6-Mercaptopurine
The following diagram illustrates the metabolic conversion of 6-mercaptopurine to this compound and its subsequent oxidation.
Caption: Metabolic pathway of 6-mercaptopurine to this compound and 6-thiouric acid.
Experimental Workflow for Synthesis and Purification
This diagram outlines the general workflow for the synthesis of this compound via thionation followed by purification.
Caption: General experimental workflow for the synthesis and purification of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound, a compound of significant interest in pharmacology and drug development. The thionation of xanthine stands out as a primary synthetic route, while recrystallization and column chromatography are effective for achieving high purity. The provided experimental protocols and workflows serve as a practical resource for researchers in the field. A thorough understanding of these methods is essential for advancing research that involves thiopurine metabolism and the development of related therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 352. The synthesis of some 6-thioxanthines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
The Biological Significance of 6-Thioxanthine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioxanthine is a pivotal intermediate in the metabolic cascade of thiopurine drugs, a class of immunosuppressants and anti-cancer agents. Its formation, primarily catalyzed by xanthine (B1682287) oxidase, represents a critical juncture in the biotransformation of these widely used therapeutics. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its role in the intricate thiopurine metabolic pathway, the enzymatic kinetics governing its formation and subsequent conversion, and its implications for therapeutic efficacy and toxicity. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and presents visual diagrams of the associated biochemical pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are integral to the treatment of various conditions, such as acute lymphoblastic leukemia, inflammatory bowel disease, and autoimmune disorders.[1][2][3] These drugs are administered as prodrugs and undergo extensive intracellular metabolism to exert their therapeutic effects. A key metabolic pathway involves the conversion of 6-mercaptopurine to this compound (6-TX), a reaction predominantly catalyzed by the enzyme xanthine oxidase (XO).[1][4] The formation of this compound is a crucial step in an inactivation pathway, ultimately leading to the production of 6-thiouric acid, which is then excreted.[5][6] Understanding the kinetics and regulation of this compound formation is paramount for optimizing thiopurine therapy, as it directly influences the bioavailability of active metabolites and the potential for adverse drug reactions.
The Thiopurine Metabolic Pathway and the Role of this compound
The metabolism of thiopurine drugs is a complex network of competing anabolic and catabolic pathways. The therapeutic efficacy of these drugs is primarily attributed to the anabolic pathway, which leads to the formation of 6-thioguanine nucleotides (6-TGNs).[7][8] These active metabolites are incorporated into DNA and RNA, inducing cytotoxicity in rapidly dividing cells.
Conversely, the catabolic pathways serve to inactivate the thiopurine drugs. One of the major catabolic routes for 6-mercaptopurine involves its oxidation to this compound.[9] This conversion is a critical detoxification step, preventing the excessive accumulation of active metabolites.
Key Enzymes in this compound Formation and Metabolism
Several enzymes play a crucial role in the formation and subsequent metabolism of this compound:
-
Xanthine Oxidase (XO): This molybdoflavoenzyme is the primary catalyst for the oxidation of 6-mercaptopurine to this compound.[1][10] It further catalyzes the oxidation of this compound to 6-thiouric acid.[1] Genetic polymorphisms in the gene encoding XO can lead to altered enzyme activity, potentially affecting drug metabolism and patient response.[11]
-
Aldehyde Oxidase (AO): Another molybdoflavoenzyme, AO, can also contribute to the oxidation of 6-mercaptopurine to this compound, particularly at higher substrate concentrations.[1][4] Both XO and AO are involved in the subsequent conversion of this compound to 6-thiouric acid.[1]
-
Thiopurine S-methyltransferase (TPMT): This enzyme is responsible for the S-methylation of 6-mercaptopurine and its metabolites, representing a competing catabolic pathway.[12][13] Genetic variations in TPMT are a major determinant of thiopurine toxicity.
The interplay between these enzymes dictates the overall metabolic fate of thiopurine drugs and, consequently, the balance between therapeutic efficacy and toxicity.
Quantitative Data on Enzyme Kinetics
The efficiency of this compound formation and metabolism is determined by the kinetic parameters of the involved enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Xanthine Oxidase | 6-Mercaptopurine | 6.01 ± 0.03 | - | [5] |
| Xanthine Oxidase | Xanthine | 2.65 ± 0.02 | - | [5] |
| Aldehyde Oxidase | 6-Mercaptopurine | 572 | 0.2 min-1 (kcat) | [1] |
| Thiopurine S-methyltransferase | 6-Mercaptopurine | 10.6 - 27.1 | 31 - 59 | [12] |
| Thiopurine S-methyltransferase | 6-Thioguanine | 10.6 - 27.1 | 31 - 59 | [12] |
| Thiopurine S-methyltransferase | Thioinosine monophosphate (TIMP) | 10.6 - 27.1 | 31 - 59 | [12] |
| Thiopurine S-methyltransferase | Thioguanosine monophosphate (TGMP) | 10.6 - 27.1 | 31 - 59 | [12] |
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Key Enzymes in Thiopurine Metabolism.
| Inhibitor | Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference |
| 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) | Xanthine Oxidase | 6-Mercaptopurine | 0.96 ± 0.01 | 0.54 ± 0.01 | [5][6] |
| 2-amino-6-purinethiol (APT) | Xanthine Oxidase | 6-Mercaptopurine | 1.30 ± 0.09 | 2.57 ± 0.08 | [5][6] |
| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine Oxidase | Xanthine | 5.78 ± 0.48 | 17.71 ± 0.29 | [5][6] |
| 2-amino-6-purinethiol (APT) | Xanthine Oxidase | Xanthine | 6.61 ± 0.28 | 16.38 ± 0.21 | [5][6] |
Table 2: Inhibition Constants (Ki) and IC50 Values for Xanthine Oxidase Inhibitors.
Experimental Protocols
Xanthine Oxidase Activity Assay with this compound
This protocol describes a spectrophotometric assay to determine the activity of xanthine oxidase by measuring the formation of 6-thiouric acid from this compound.
Materials:
-
Purified xanthine oxidase
-
This compound solution (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at ~345 nm (wavelength of maximum absorbance for 6-thiouric acid)
-
96-well UV-transparent microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) and dilute it to the desired concentrations in the potassium phosphate buffer.
-
Dilute the purified xanthine oxidase to the desired concentration in the same buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the potassium phosphate buffer.
-
Add varying concentrations of the this compound solution to different wells.
-
Include a blank control with buffer and substrate but no enzyme.
-
-
Initiate Reaction:
-
Add the xanthine oxidase solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at ~345 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Quantification of this compound in Biological Samples by HPLC
This protocol outlines a general procedure for the quantification of this compound and other thiopurine metabolites in red blood cells (RBCs) using high-performance liquid chromatography (HPLC).
Materials:
-
Patient blood sample (collected in EDTA tubes)
-
Perchloric acid
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a mixture of methanol (B129727) and a buffer like triethylamine (B128534) phosphate)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Isolate RBCs from the whole blood by centrifugation.
-
Lyse the RBCs and precipitate proteins by adding cold perchloric acid.
-
Add DTT to stabilize the thiopurine metabolites.
-
Centrifuge to remove the protein precipitate.
-
The supernatant contains the thiopurine metabolites.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC system.
-
Elute the metabolites using the specified mobile phase and C18 column.
-
Detect this compound and other metabolites using the UV detector at their respective maximum absorbance wavelengths (e.g., ~340 nm for this compound).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the this compound standard.
-
Quantify the amount of this compound in the patient sample by comparing its peak area to the standard curve.
-
In Vitro Study of Thiopurine Metabolism in Cell Culture
This protocol provides a framework for studying the metabolism of thiopurine drugs in a cell culture system.
Materials:
-
A suitable cell line (e.g., HepG2 for liver metabolism studies, or a leukemia cell line like CEM)
-
Cell culture medium and supplements
-
6-Mercaptopurine or other thiopurine drugs
-
Reagents for cell lysis and protein precipitation (as in section 4.2)
-
LC-MS/MS or HPLC system for metabolite analysis
Procedure:
-
Cell Culture:
-
Culture the chosen cell line to a desired confluency in appropriate culture flasks or plates.
-
-
Drug Treatment:
-
Treat the cells with varying concentrations of the thiopurine drug for different time points.
-
Include untreated cells as a control.
-
-
Sample Collection and Preparation:
-
At the end of the treatment period, harvest the cells.
-
Lyse the cells and extract the intracellular metabolites using a method similar to the one described for RBCs (e.g., perchloric acid precipitation).
-
-
Metabolite Analysis:
-
Analyze the cell extracts for the presence of 6-mercaptopurine, this compound, 6-thioguanine nucleotides, and other metabolites using a sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Quantify the levels of each metabolite at different drug concentrations and time points to understand the kinetics of thiopurine metabolism in the chosen cell line.
-
Visualizing Pathways and Workflows
Thiopurine Metabolic Pathway
Caption: The metabolic pathway of thiopurine drugs.
Experimental Workflow for Therapeutic Drug Monitoring
Caption: Workflow for thiopurine therapeutic drug monitoring.
Conclusion
The formation of this compound is a biologically significant event in the metabolism of thiopurine drugs. As a key intermediate in a major inactivation pathway, the rate of its production directly impacts the intracellular concentration of active 6-thioguanine nucleotides, thereby influencing both the therapeutic efficacy and the potential for toxicity of these agents. A thorough understanding of the enzymes involved in its formation, their kinetic properties, and the factors that can modulate their activity is essential for the rational design of new drugs and the optimization of existing therapeutic regimens. The experimental protocols and workflows provided in this guide offer a practical framework for researchers and clinicians to investigate the intricate role of this compound and to advance the personalized application of thiopurine therapy.
References
- 1. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 11. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylation of mercaptopurine, thioguanine, and their nucleotide metabolites by heterologously expressed human thiopurine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylation of 6-mercaptopurine and 6-thioguanine by thiopurine S-methyltransferase. A comparison of activity in red blood cell samples of 199 blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 6-Thioxanthine: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioxanthine (6-TX), a purine (B94841) analogue, is gaining recognition for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides an in-depth overview of the core therapeutic strategy involving 6-TX: its use as a prodrug in Gene-Directed Enzyme Prodrug Therapy (GDEPT). We delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental methodologies. This document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's promise and the experimental frameworks for its evaluation.
Introduction: The GDEPT Approach with this compound
The primary therapeutic application of this compound lies in a targeted cancer therapy strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), often referred to as suicide gene therapy.[1][2] This innovative approach involves the introduction of a non-human enzyme into tumor cells, which then selectively converts a non-toxic prodrug into a potent cytotoxic agent.
In the case of 6-TX, the key enzymatic partner is the Escherichia coli gene gpt, which encodes the enzyme xanthine-guanine phosphoribosyltransferase.[1] Tumor cells that are successfully transduced with the E. coli gpt gene gain the ability to metabolize this compound into a toxic nucleotide analogue, leading to selective cell death. This strategy offers a promising alternative to conventional chemotherapy by localizing the cytotoxic effect to the tumor site, thereby potentially reducing systemic toxicity.[2]
Mechanism of Action
The cytotoxic effect of the 6-TX/gpt GDEPT system is initiated by the enzymatic conversion of this compound.
-
Enzymatic Conversion: The E. coli xanthine-guanine phosphoribosyltransferase, expressed by the transduced gpt gene in cancer cells, efficiently converts the prodrug this compound into 6-thioxanthosine (B11829551) 5'-phosphate.[3]
-
Inhibition of Purine Synthesis: This metabolite, 6-thioxanthosine 5'-phosphate, acts as a potent inhibitor of inosine (B1671953) 5'-phosphate (IMP) dehydrogenase.[3]
-
Depletion of Guanine (B1146940) Nucleotides: The inhibition of IMP dehydrogenase blocks the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).[3]
-
Cellular Consequences: The resulting depletion of the guanine nucleotide pool is believed to disrupt essential cellular processes such as DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[4]
It is noteworthy that in the context of the parasite Toxoplasma gondii, 6-thioxanthosine 5'-phosphate was the only detectable metabolite, and the absence of 6-thioguanine (B1684491) nucleotides was noted. This absence is significant because the incorporation of 6-thiodeoxyguanosine triphosphate into DNA is a primary mechanism of cytotoxicity for other thiopurines like 6-thioguanine.[3] This suggests that the primary cytotoxic mechanism of 6-TX in the GDEPT system is the depletion of guanine nucleotides rather than direct DNA incorporation.
Quantitative Data Summary
Preclinical studies have demonstrated the efficacy of the 6-TX/gpt GDEPT system. The following tables summarize key quantitative findings from a study utilizing a rat C6 glioma cell line.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment | ID50 (µmol/L) | Fold-Sensitization |
| C6 (Parental) | This compound | > 50 | - |
| C6GPT-7 (gpt-transduced) | This compound | 2.5 | > 20 |
| C6 (Parental) | 6-Thioguanine | 0.5 | - |
| C6GPT-7 (gpt-transduced) | 6-Thioguanine | 0.05 | 10 |
Data sourced from a study on rat C6 glioma cells.[1]
Table 2: In Vivo Antitumor Efficacy of this compound in a Nude Mouse Model
| Tumor Model | Treatment | Outcome |
| Subcutaneous C6GPT-7 co-grafted with gpt-retrovirus producer cells | This compound | Retarded tumor growth |
| Intracerebral C6GPT-7 grafts | This compound | 80% reduction in tumor volume; 28% increase in mean survival time (p < 0.0005) |
Data sourced from a study on nude mice with C6 glioma xenografts.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are outlines of key experimental protocols.
Retroviral Transduction of the E. coli gpt Gene
This protocol describes the generation of a stable tumor cell line expressing the E. coli gpt gene.
-
Vector Construction: The E. coli gpt gene is cloned into a suitable retroviral vector.
-
Virus Production: The retroviral vector is transfected into a packaging cell line (e.g., HEK293T) to produce replication-deficient retroviruses.
-
Transduction of Target Cells: The target tumor cells (e.g., C6 glioma) are incubated with the virus-containing supernatant in the presence of a transduction-enhancing agent (e.g., polybrene).
-
Selection of Transduced Cells: As the gpt gene also confers resistance to mycophenolic acid, xanthine (B1682287), and hypoxanthine, transduced cells can be selected by culturing in a medium containing these agents.[1]
In Vitro Cytotoxicity Assay
This assay determines the concentration-dependent cytotoxic effect of this compound.
-
Cell Seeding: Parental and gpt-transduced cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle-treated control. The ID50 (the concentration of drug that inhibits cell growth by 50%) is determined by non-linear regression analysis.
In Vitro Bystander Effect Assay
This assay evaluates the ability of gpt-expressing cells to kill neighboring non-expressing cells.
-
Co-culture Seeding: gpt-transduced and parental cells are seeded together in various ratios (e.g., 1:1, 1:9, 1:19) in 96-well plates.
-
Drug Treatment: The co-cultures are treated with a concentration of this compound that is cytotoxic to the gpt-expressing cells but not to the parental cells.
-
Incubation and Replating: After an initial incubation period (e.g., 4 days), the cells are trypsinized and replated at a lower density to allow for colony formation.[2]
-
Viability Assessment: After a further incubation period, the number of viable cells or colonies is determined. A reduction in the number of parental cells in the co-cultures compared to parental cells cultured alone indicates a bystander effect.
In Vivo Antitumor Efficacy Study
This protocol assesses the therapeutic potential of this compound in a living animal model.
-
Animal Model: Athymic (nude) mice are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation:
-
Subcutaneous Model: A suspension of gpt-transduced tumor cells (co-grafted with retrovirus-producing cells) is injected subcutaneously into the flank of the mice.
-
Intracerebral Model: A stereotactic apparatus is used to inject the tumor cells directly into the brain.
-
-
Tumor Growth and Treatment: Once tumors are established (i.e., reach a palpable size or a predetermined time point), mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) according to a defined schedule, while the control group receives a vehicle control.
-
Efficacy Evaluation:
-
Subcutaneous Tumors: Tumor volume is measured periodically using calipers.
-
Intracerebral Tumors: Animal survival is monitored, and at the end of the study, brains can be harvested for histological analysis to determine tumor volume.
-
-
Data Analysis: Tumor growth curves and survival curves are generated and statistically analyzed (e.g., using a t-test or log-rank test) to compare the treatment and control groups.
Synthesis of this compound
The synthesis of this compound can be achieved through the thionation of xanthine. A general procedure involves the reaction of xanthine with phosphorus pentasulfide in a suitable solvent such as pyridine.[5] This reaction selectively replaces the oxygen atom at the 6-position of the purine ring with a sulfur atom.
Future Directions and Conclusion
The GDEPT strategy utilizing this compound and the E. coli gpt gene represents a promising avenue for targeted cancer therapy. The high degree of selectivity and the observed bystander effect make it an attractive candidate for further development, particularly for solid tumors like glioblastoma where targeted therapies are urgently needed.
Future research should focus on optimizing the delivery of the gpt gene to tumor cells in vivo, exploring different viral and non-viral vectors to enhance transduction efficiency and safety. Further investigation into the downstream signaling pathways affected by guanine nucleotide depletion will provide a more complete understanding of the mechanism of action and may reveal opportunities for combination therapies.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Regression of experimental brain tumors with this compound and Escherichia coli gpt gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxoplasma gondii: mechanism of the parasitostatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunogenetics.nl [immunogenetics.nl]
- 5. 352. The synthesis of some 6-thioxanthines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
6-Thioxanthine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal risk assessment and compliance with all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) for 6-Thioxanthine before handling.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2]
Signal Word: Warning[1]
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₅H₄N₄OS |
| Molecular Weight | 168.18 g/mol |
| CAS Number | 2002-59-7 |
| Appearance | Light tan to pale yellow solid |
| Melting Point | >300°C |
| Solubility | Soluble in DMSO |
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The following procedures and PPE are recommended to minimize exposure.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or reconstitution, a certified chemical fume hood, glove box, or other containment device is required.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.
-
Lab Coat: A lab coat or disposable gown should be worn to prevent skin contact.
-
-
Respiratory Protection: If working outside of a containment system where dust may be generated, a NIOSH-approved respirator with a particulate filter is necessary.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a research setting.
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Accidental Release and Disposal
Accidental Release
-
Small Spills:
-
Ensure proper PPE is worn.
-
Gently cover the spill with an absorbent material to avoid dust generation.
-
Carefully scoop the material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent entry of unauthorized personnel.
-
Contact your institution's environmental health and safety (EHS) department.
-
Disposal
All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with the appropriate hazard warnings.
References
Commercial Suppliers and Technical Guide for High-Purity 6-Thioxanthine
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers of high-purity 6-Thioxanthine (CAS 2002-59-7), a key metabolite of the immunosuppressive drug 6-mercaptopurine (B1684380). This document outlines available purities, provides detailed experimental protocols for its use, and illustrates its central role in relevant metabolic pathways.
Commercial Availability of this compound
A variety of chemical suppliers offer this compound for research purposes. Purity levels typically range from 95% to over 98%, with some suppliers providing lot-specific certificates of analysis. The following table summarizes the offerings from several prominent vendors. Researchers are advised to request a certificate of analysis for lot-specific purity data before purchase.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity | Notes |
| Santa Cruz Biotechnology | 2002-59-7 | C₅H₄N₄OS | 168.18 | Lot-specific | For research use only. Certificate of Analysis available upon request.[1] |
| MyBioSource | 2002-59-7 | C₅H₄N₄OS | 168.18 | Not specified | A metabolite of 6-Mercaptopurine. For research use only.[2] |
| ChemicalBook | 2002-59-7 | C₅H₄N₄OS | 168.18 | 95-99% | Multiple suppliers listed on the platform. |
| BenchChem | Not explicitly listed, but provides protocols for related compounds | - | - | - | Provides detailed application notes for 6-mercaptopurine.[3] |
| Thermo Fisher Scientific | Not explicitly listed for this compound, but offers related compounds | - | - | ≥98.0% (for 2-Thioxanthine) | - |
| Sigma-Aldrich (Merck) | Not explicitly listed in the provided search results | - | - | - | Offers a Xanthine (B1682287) Oxidase Assay Kit suitable for use with this compound.[4] |
Metabolic Pathway of 6-Mercaptopurine
This compound is a crucial intermediate in the catabolic pathway of 6-mercaptopurine (6-MP), a widely used thiopurine drug. The metabolism of 6-MP is complex, involving competing anabolic and catabolic pathways that influence both its therapeutic efficacy and toxicity. The oxidative pathway, which leads to the formation of the inactive metabolite 6-thiouric acid, proceeds via this compound. This conversion is primarily catalyzed by the enzymes xanthine oxidase (XO) and aldehyde oxidase (AO).[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from published research.
In Vitro Metabolism of 6-Mercaptopurine to this compound
This protocol is designed to study the enzymatic conversion of 6-mercaptopurine to this compound using human liver cytosol.
Materials:
-
6-Mercaptopurine (6-MP)
-
This compound (6-TX) as a standard
-
Pooled human liver cytosol (HLC)
-
Potassium phosphate (B84403) buffer (25 mM, pH 7.4) containing 0.1 mM EDTA
-
Dimethylsulfoxide (DMSO)
-
Formic acid (1 M)
-
Internal standard (e.g., 3,5-dibromo-4-hydroxybenzoic acid)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of 6-MP and 6-TX in DMSO.
-
Prepare the internal standard solution in 1 M formic acid.
-
-
Incubation:
-
In a microcentrifuge tube, prepare the incubation mixture containing 6-MP (final concentration range 10–1000 µM) in potassium phosphate buffer. The final DMSO concentration should be kept low (e.g., 0.5% v/v).[5]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding HLC to a final concentration of 0.5 or 1 mg/ml.[5] The final reaction volume is typically 80 µL.[5]
-
-
Reaction Quenching:
-
After a specified time (e.g., 15 minutes, within the linear range of the reaction), terminate the reaction by adding 20 µL of 1 M formic acid containing the internal standard.[5]
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture at 5000 rpm for 10 minutes to pellet the protein.[5]
-
Collect the supernatant for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Use a C8 or C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with formic and acetic acid and an organic component of acetonitrile with formic acid.[5]
-
Monitor the formation of this compound by detecting its specific mass transition.
-
Xanthine Oxidase Activity Assay using this compound as a Substrate
This protocol describes a spectrophotometric assay to measure the activity of xanthine oxidase by monitoring the conversion of this compound to 6-thiouric acid.
Materials:
-
This compound
-
Xanthine Oxidase (commercial preparation)
-
Tris-HCl buffer (0.1 M, pH 7.5) or phosphate buffer (0.05 M, pH 7.5)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.025 M NaOH, then dilute in buffer).
-
Prepare a working solution of xanthine oxidase in the assay buffer. The final concentration should be in the range of 0.1-0.2 U/mL.
-
-
Assay Setup:
-
In a cuvette, prepare the reaction mixture containing the assay buffer and the this compound solution at the desired final concentration.
-
Equilibrate the mixture at the desired temperature (e.g., 25°C or 37°C) for approximately 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a small volume of the xanthine oxidase solution to the cuvette and mix gently by inversion.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at a wavelength where 6-thiouric acid absorbs and this compound has minimal absorbance. The formation of uric acid from xanthine is monitored at 293 nm; a similar wavelength should be suitable for 6-thiouric acid.
-
Record the change in absorbance over time (e.g., for 3-4 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔOD/minute) from the linear portion of the absorbance versus time plot.
-
A blank reaction without the enzyme should be run to correct for any non-enzymatic substrate degradation.
-
The enzyme activity can be calculated using the molar extinction coefficient of 6-thiouric acid at the measurement wavelength.
-
Conclusion
This technical guide provides a starting point for researchers working with high-purity this compound. By summarizing available commercial sources and providing detailed experimental protocols and pathway diagrams, this document aims to facilitate research in drug metabolism, enzyme kinetics, and related fields. For optimal results, it is imperative to source high-quality reagents and meticulously follow established experimental procedures.
References
- 1. scbt.com [scbt.com]
- 2. mybiosource.com [mybiosource.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Thioxanthine as a Substrate for Xanthine Oxidase Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Thioxanthine (6-TX) is a sulfur-containing purine (B94841) analog and a key metabolite of thiopurine drugs such as 6-mercaptopurine (B1684380) (6-MP) and azathioprine. These drugs are widely used as immunosuppressants and in cancer therapy. The enzyme xanthine (B1682287) oxidase (XO) plays a crucial role in the catabolism of these drugs, converting 6-mercaptopurine to this compound, which is then further oxidized to 6-thiouric acid.[1] Understanding the kinetics of this compound as a substrate for xanthine oxidase is vital for optimizing thiopurine drug therapy, predicting patient responses, and mitigating potential toxicities. Genetic variations in the gene encoding XO can lead to altered enzyme activity, affecting the metabolism of this compound and potentially increasing the toxicity of thiopurine drugs.[2]
These application notes provide a summary of the kinetic parameters of this compound with xanthine oxidase and detailed protocols for their determination.
Data Presentation: Kinetic Parameters of this compound with Xanthine Oxidase
The following table summarizes the kinetic parameters for the metabolism of this compound by wild-type and various allelic variants of human xanthine oxidase. The data is derived from studies using S-9 fractions of COS-7 cells expressing the respective XO variants.[2][3]
| Xanthine Oxidase Variant | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (Vmax/Km) (μL/min/mg protein) |
| Wild-type | 16.2 ± 2.1 | 138.6 ± 7.2 | 8.6 |
| Pro555Ser | 15.3 ± 3.4 | 145.7 ± 11.2 | 9.5 |
| Thr623Ile | 21.0 ± 4.2 | 161.4 ± 14.2 | 7.7 |
| Ile703Val | 17.2 ± 1.9 | 133.4 ± 6.0 | 7.8 |
| His1221Arg | 14.8 ± 3.5 | 130.6 ± 11.8 | 8.8 |
| Arg607Gln | 12.1 ± 3.3 | 46.5 ± 5.2 | 3.8 |
| Cys1318Tyr | 10.8 ± 2.9 | 32.8 ± 3.4 | 3.0 |
| Arg149Cys | Inactive | Inactive | Inactive |
| Asn909Lys | Inactive | Inactive | Inactive |
| Thr910Lys | Inactive | Inactive | Inactive |
| Pro1150Arg | Inactive | Inactive | Inactive |
Data adapted from Kudo et al., Drug Metab Pharmacokinet, 2010.[2]
Experimental Protocols
Protocol 1: Determination of Xanthine Oxidase Kinetics with this compound
This protocol describes a method to determine the kinetic parameters (Km and Vmax) of xanthine oxidase with this compound as the substrate. The principle of this assay is to measure the initial rate of 6-thiouric acid formation, the product of this compound oxidation by xanthine oxidase, at various substrate concentrations. The formation of 6-thiouric acid can be monitored spectrophotometrically by the increase in absorbance at a specific wavelength.
Materials:
-
Purified xanthine oxidase or S-9 fraction containing the enzyme[2][3]
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis spectrophotometer
-
96-well UV-transparent microplate (optional, for higher throughput)
-
Allopurinol (a known xanthine oxidase inhibitor, for control experiments)[1]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) and then dilute it in the potassium phosphate buffer to create a series of working concentrations (e.g., ranging from 0.1 to 10 times the expected Km).
-
Dilute the xanthine oxidase enzyme preparation in ice-cold potassium phosphate buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
-
Enzyme Assay:
-
Set up a reaction mixture in a cuvette or microplate well containing the potassium phosphate buffer and a specific concentration of this compound.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the xanthine oxidase enzyme solution.
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of 6-thiouric acid (the specific wavelength should be determined experimentally, but is often near 345 nm). Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).
-
Run a blank reaction without the enzyme to correct for any non-enzymatic degradation of the substrate.
-
Repeat the assay for each concentration of this compound.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity can be expressed in units of absorbance change per minute or converted to moles of product formed per minute using the molar extinction coefficient of 6-thiouric acid.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, to estimate these parameters.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of 6-mercaptopurine to this compound and subsequently to 6-thiouric acid, catalyzed by xanthine oxidase.
Caption: Metabolic conversion of 6-mercaptopurine.
Experimental Workflow for Xanthine Oxidase Kinetics
This diagram outlines the key steps involved in determining the kinetic parameters of xanthine oxidase with this compound as a substrate.
References
- 1. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Note: Enzymatic Assay of 6-Thioxanthine Metabolism by Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioxanthine (6-TX) is a crucial intermediate in the metabolic pathway of thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP).[1][2][3] These drugs are widely used as immunosuppressants and in cancer therapy. The enzymatic conversion of these drugs is a critical determinant of both their therapeutic efficacy and their potential for toxicity. A key enzyme in this pathway is Xanthine (B1682287) Oxidase (XO), which catalyzes the oxidation of 6-mercaptopurine to this compound, and subsequently to 6-thiouric acid, rendering it inactive.[1][2] Therefore, monitoring the activity of XO with 6-TX as a substrate is vital for understanding thiopurine metabolism, predicting patient response to therapy, and developing novel therapeutic strategies.
This application note provides a detailed protocol for a spectrophotometric enzymatic assay to determine the activity of Xanthine Oxidase using this compound as a substrate.
Metabolic Pathway of Thiopurines
The metabolism of thiopurine drugs is a complex process involving several enzymes. A simplified pathway focusing on the role of Xanthine Oxidase is depicted below. Azathioprine is first converted to 6-mercaptopurine (6-MP). 6-MP can then be metabolized by three competing pathways:
-
Activation by Hypoxanthine-guanine phosphoribosyltransferase (HPRT) to form active thioguanine nucleotides (TGNs).[1][3]
-
Inactivation by Thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine.[1]
-
Inactivation by Xanthine Oxidase (XO) through oxidation to this compound (6-TX) and then to 6-thiouric acid.[1][2]
Figure 1: Simplified metabolic pathway of thiopurines.
Principle of the Assay
The enzymatic activity of Xanthine Oxidase can be determined by monitoring the increase in absorbance resulting from the formation of 6-thiouric acid from this compound. This spectrophotometric assay provides a simple and direct method to measure XO activity. The reaction is as follows:
This compound + O₂ + H₂O --(Xanthine Oxidase)--> 6-Thiouric Acid + H₂O₂
The formation of 6-thiouric acid can be monitored by measuring the increase in absorbance at a specific wavelength, which can be determined by a spectral scan. Alternatively, the production of hydrogen peroxide (H₂O₂) can be coupled to a colorimetric or fluorometric probe for detection.[4][5][6] This protocol focuses on the direct spectrophotometric measurement of 6-thiouric acid formation.
Quantitative Data
The following table summarizes the kinetic parameters for human wild-type Xanthine Oxidase with this compound as a substrate, as determined in a study using S-9 fractions from transfected COS-7 cells.[7]
| Enzyme Variant | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Wild-Type XO | 13.7 ± 2.5 | 185.3 ± 9.8 | 13.5 ± 1.6 |
Data adapted from Fujii et al., 2010.[7]
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for single cuvette assays.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk or recombinant human)
-
This compound (Substrate)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 290-350 nm and kinetic measurements.
Preparation of Reagents
-
Potassium Phosphate Buffer (50 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate monobasic and 1 M potassium phosphate dibasic. Mix to achieve a pH of 7.4. Dilute to 50 mM with deionized water.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in 0.1 M NaOH. Further dilute to the desired concentration in Potassium Phosphate Buffer just before use. Note: this compound may have limited solubility in neutral buffer.
-
Xanthine Oxidase Solution: Reconstitute or dilute the enzyme in ice-cold Potassium Phosphate Buffer to the desired concentration (e.g., 0.1-1 U/mL). Keep the enzyme solution on ice.
Assay Procedure
The following workflow outlines the steps for the enzymatic assay.
Figure 2: Experimental workflow for the Xanthine Oxidase assay.
-
Set up the microplate reader: Set the temperature to 25°C (or the desired assay temperature) and the measurement wavelength. A preliminary spectral scan of the product (6-thiouric acid) is recommended to determine the optimal wavelength for monitoring its formation. Based on similar compounds like uric acid, a wavelength around 290-350 nm is a good starting point.[8]
-
Prepare the reaction mixture: In each well of the 96-well plate, add the following in the order listed:
-
160 µL of 50 mM Potassium Phosphate Buffer (pH 7.4)
-
20 µL of this compound working solution (to achieve the desired final concentration, e.g., 0.1-1 mM)
-
-
Blank/Control Wells: Prepare wells with buffer and substrate but without the enzyme to serve as a blank.
-
Pre-incubation: Pre-incubate the plate at the assay temperature for 5 minutes.
-
Initiate the reaction: Add 20 µL of the Xanthine Oxidase solution to each well to initiate the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately start measuring the absorbance in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Plot the absorbance as a function of time for each well.
-
Determine the initial linear portion of the curve.
-
Calculate the initial reaction velocity (v₀) as the change in absorbance per minute (ΔAbs/min).
-
Subtract the rate of the blank from the rate of the enzyme-containing wells.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 6-thiouric acid, c is the concentration, and l is the path length.
-
Conclusion
This application note provides a framework for establishing a reliable and reproducible enzymatic assay for monitoring the metabolism of this compound by Xanthine Oxidase. This assay is a valuable tool for researchers in pharmacology, drug metabolism, and clinical diagnostics, enabling a deeper understanding of thiopurine drug pathways and the factors influencing their clinical outcomes. Further optimization of assay conditions, such as pH, temperature, and substrate concentration, may be necessary depending on the specific experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 6-Thioxanthine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioxanthine is a key metabolite in the catabolic pathway of the thiopurine drugs, including azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP). These immunosuppressive agents are widely used in the treatment of autoimmune diseases and cancer. The therapeutic and toxic effects of thiopurines are dependent on their complex metabolic pathways, which lead to the formation of active thioguanine nucleotides (TGNs) and inactive metabolites. Monitoring the levels of 6-MP and its metabolites, such as this compound and 6-thiouric acid, is crucial for optimizing therapy and minimizing adverse effects. This application note provides a detailed protocol for the separation and analysis of this compound and its related metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Metabolic Pathway of 6-Mercaptopurine
The metabolism of 6-mercaptopurine involves competing anabolic and catabolic pathways. The catabolic pathway, mediated by xanthine (B1682287) oxidase (XO), leads to the formation of this compound and subsequently 6-thiouric acid, which is then excreted. Understanding this pathway is essential for interpreting metabolite profiles and managing drug interactions, particularly with XO inhibitors like allopurinol.
Metabolism of 6-Mercaptopurine to this compound and 6-Thiouric Acid.
HPLC Method for Separation
This section details a reverse-phase HPLC method optimized for the simultaneous separation of 6-mercaptopurine, this compound, and 6-thiouric acid.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of phosphate (B84403) buffer and methanol |
| (e.g., 95:5 v/v 20 mM potassium dihydrogen phosphate, pH 3.5 : methanol) | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at 320 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Quantitative Data
The following table summarizes the typical retention times for the analytes under the specified chromatographic conditions. These values may vary slightly depending on the specific column and system used.
| Analyte | Retention Time (min) |
| 6-Thiouric Acid | ~ 3.2 |
| This compound | ~ 5.5 |
| 6-Mercaptopurine | ~ 8.5 |
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each standard (6-mercaptopurine, this compound, and 6-thiouric acid) in 10 mL of 0.1 M NaOH.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation from Red Blood Cells (RBCs)
This protocol is adapted from established methods for the extraction of thiopurine metabolites from erythrocytes.
-
RBC Lysis: To 200 µL of packed red blood cells, add 800 µL of ice-cold deionized water. Vortex for 30 seconds to induce lysis.
-
Protein Precipitation: Add 200 µL of 10% trichloroacetic acid (TCA) to the lysate. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C.
-
Extraction: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered sample into the HPLC system.
HPLC Analysis Workflow
The following diagram illustrates the key steps involved in the HPLC analysis of this compound and its metabolites from sample collection to data analysis.
Workflow for the HPLC analysis of thiopurine metabolites.
Conclusion
The described HPLC method provides a reliable and efficient means for the separation and quantification of this compound and its related metabolites, 6-mercaptopurine and 6-thiouric acid. This application note offers a comprehensive protocol for researchers and clinicians involved in therapeutic drug monitoring of thiopurine drugs. The provided methodologies and data can be adapted to specific laboratory settings and instrumentation to achieve optimal performance. Careful sample preparation and adherence to the chromatographic conditions are essential for obtaining accurate and reproducible results.
Application Note: A Robust LC-MS/MS Method for the Quantification of 6-Thioxanthine in Cell Lysates
Audience: Researchers, scientists, and drug development professionals involved in pharmacology, drug metabolism, and cancer research.
Introduction Thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP), are widely used as immunosuppressants and in cancer chemotherapy.[1][2] The efficacy and toxicity of these drugs are closely linked to their complex metabolic pathways.[3] 6-Thioxanthine (6-TX) is a key metabolite in one of the major catabolic pathways of 6-MP, formed through oxidation by xanthine (B1682287) oxidase (XO).[1][3] Monitoring the levels of 6-TX in cells can provide crucial insights into the activity of this pathway, helping to understand drug efficacy, potential toxicity, and the impact of genetic variations in XO.[4] This application note presents a detailed, robust, and sensitive method for the quantification of this compound in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle This method employs a sensitive LC-MS/MS system to achieve selective and accurate quantification of this compound. Following cell lysis and protein precipitation, the analyte is separated from other cellular components using reverse-phase liquid chromatography. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach ensures high specificity and sensitivity, allowing for the precise measurement of this compound concentrations in complex biological matrices.
Visualized Experimental Workflow
Caption: Overall experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (Sigma-Aldrich or equivalent)
-
Isotopically labeled internal standard (IS), e.g., this compound-¹³C₂,¹⁵N₂ (if available) or a structural analog like 5-Fluorouracil.[5]
-
HPLC or LC-MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific or equivalent)
-
Formic acid, MS grade (Sigma-Aldrich or equivalent)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Cultured cells of interest (e.g., Jurkat, HL-60, HCT-116).[6]
Standard Solution and Quality Control (QC) Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in 50% methanol/water) to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create working standards for the calibration curve (e.g., 0.1 to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.
-
Calibration and QC Samples: Spike the appropriate amounts of working standard solutions into blank cell lysate (from untreated cells) to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation from Cell Lysates
-
Cell Culture and Harvesting: Culture cells to the desired density (e.g., ~3 × 10⁵ cells/mL) and treat as required.[6] After treatment, harvest cells by centrifugation, wash twice with ice-cold PBS, and count them to ensure normalization.
-
Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold lysis buffer (e.g., 100 µL for 1x10⁶ cells). Vortex vigorously and incubate on ice for 30 minutes.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing the internal standard (e.g., 300 µL of 100 ng/mL IS in acetonitrile) to the cell lysate.[7]
-
Centrifugation: Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Sample Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | Reverse-phase C18 column (e.g., Zorbax SB-C18, 2.1 x 150 mm, 5 µm) or HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).[5][6] |
| Column Temperature | 30 - 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water.[5][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[5] |
| Flow Rate | 0.2 - 0.4 mL/min.[5] |
| Injection Volume | 5 - 10 µL |
| LC Gradient | 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B. (Must be optimized) |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | ~2.5 - 3.5 kV.[7] |
| Source Temperature | 150°C.[7] |
| Desolvation Temperature | 500°C.[7] |
| MRM Transitions | This compound: [M+H]⁺ 169.0 > 152.0 (Quantifier), 169.0 > 124.0 (Qualifier)IS (e.g., 5-FU): [M+H]⁺ 131.0 > 42.0[5] (Transitions must be optimized via infusion) |
Metabolic Pathway Context
This compound is a direct metabolite of the thiopurine drug 6-mercaptopurine (6-MP). The metabolic fate of 6-MP is critical, as it is diverted along competing anabolic (activation) and catabolic (inactivation) pathways.[1][3] The conversion to this compound represents a major inactivation route.
Caption: Simplified metabolic pathway of 6-mercaptopurine.
This pathway shows that 6-MP can be converted to active thioguanine nucleotides via hypoxanthine-guanine phosphoribosyltransferase (HGPRT), methylated by thiopurine S-methyltransferase (TPMT), or oxidized by xanthine oxidase (XO) to this compound.[1][3][9]
Results and Data Presentation
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard. A calibration curve is generated by plotting the peak area ratios against the known concentrations of the calibration standards using a linear regression with 1/x or 1/x² weighting. The concentration of this compound in the cell lysate samples is then determined from this curve.
Method Performance
The method should be validated for linearity, sensitivity, precision, and accuracy according to standard bioanalytical guidelines. Representative data are presented below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
| LLOQ (Lower Limit of Quant.) | 0.5 ng/mL (S/N ratio ≥ 10)[10] |
| LOD (Limit of Detection) | 0.15 ng/mL (S/N ratio ≥ 3)[11] |
Table 2: Precision and Accuracy (Intra- and Inter-day)
| QC Level | Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (% Bias) | Inter-day Precision (CV%) | Inter-day Accuracy (% Bias) |
|---|---|---|---|---|---|
| Low | 1.5 | < 10% | ± 15% | < 15% | ± 15% |
| Medium | 75 | < 10% | ± 15% | < 15% | ± 15% |
| High | 750 | < 10% | ± 15% | < 15% | ± 15% |
(Acceptance criteria are typically CV < 15% and accuracy bias within ±15%, except at the LLOQ where 20% is often acceptable)[12]
Conclusion This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in cell lysates using LC-MS/MS. The method demonstrates excellent sensitivity, specificity, and a wide linear range, making it a valuable tool for researchers in drug development and clinical research. The ability to accurately measure this compound can aid in elucidating the metabolic profiles of thiopurine drugs, optimizing therapeutic strategies, and personalizing medicine based on individual metabolic characteristics.
References
- 1. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Separation of Thioxanthine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 6-benzylthioinosine in mouse and human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Inhibition with 6-Thioxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioxanthine is a purine (B94841) analog that plays a significant role in the metabolic pathway of thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP). These drugs are cornerstones in the treatment of various cancers and autoimmune diseases. The enzyme xanthine (B1682287) oxidase (XO) is a key player in the catabolism of these drugs, converting 6-mercaptopurine to 6-thiouric acid via this compound.[1] Understanding the interaction of this compound with xanthine oxidase is crucial for optimizing therapeutic strategies and developing novel enzyme inhibitors. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound and other compounds on xanthine oxidase.
Mechanism of Action and Significance
Xanthine oxidase (EC 1.17.3.2) is a molybdoflavoenzyme that catalyzes the oxidative hydroxylation of purines.[2] In humans, it is the final enzyme in the purine degradation pathway, converting hypoxanthine (B114508) to xanthine and then to uric acid.[2] Its role extends to the metabolism of xenobiotics, including thiopurine drugs. The metabolic conversion of 6-MP by XO to inactive metabolites reduces its bioavailability and therapeutic efficacy.[1] Therefore, inhibitors of xanthine oxidase, such as allopurinol (B61711), are often co-administered with 6-MP to enhance its therapeutic effect.[3]
This compound is an intermediate in the XO-mediated metabolism of 6-MP.[1] While primarily considered a substrate for XO, investigating its potential inhibitory activity can provide valuable insights into the enzyme's active site and the overall mechanism of thiopurine metabolism.
Data Presentation
Quantitative Data Summary
While direct IC50 values for this compound as a xanthine oxidase inhibitor are not extensively reported in the literature, it is well-characterized as a substrate. The following table summarizes kinetic parameters for this compound as a substrate for wild-type xanthine oxidase. This data is essential for designing inhibition studies, as substrate kinetics influence inhibitor potency assessment.
| Enzyme | Substrate | K_m_ (μM) | V_max_ (relative units) | Source |
| Wild-Type Xanthine Oxidase | This compound | Value not explicitly provided in search results | Value not explicitly provided in search results | [4] |
| Wild-Type Xanthine Oxidase | Xanthine | Value not explicitly provided in search results | Value not explicitly provided in search results |
Note: A study on allelic variants of xanthine oxidase determined kinetic parameters (Km and Vmax) for this compound as a substrate, but the specific values for the wild-type enzyme were not detailed in the provided search results.[4] Researchers should determine these values empirically as part of their experimental setup.
For novel compounds or for characterizing this compound as an inhibitor, the following table provides a template for presenting inhibition data.
| Inhibitor | Target Enzyme | Substrate Used | IC_50_ (μM) | K_i_ (μM) | Type of Inhibition |
| This compound | Xanthine Oxidase | Xanthine | To be determined | To be determined | To be determined |
| Allopurinol (Control) | Xanthine Oxidase | Xanthine | Literature value/Experimentally determined | Literature value/Experimentally determined | Competitive |
Experimental Protocols
Spectrophotometric Assay for Xanthine Oxidase Inhibition
This protocol describes a common and reliable method to determine the inhibitory activity of a compound, such as this compound, on xanthine oxidase by monitoring the formation of uric acid from xanthine. Uric acid has a characteristic absorbance at 290-295 nm.[3][5]
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other suitable source)
-
Xanthine (substrate)
-
This compound (test inhibitor)
-
Allopurinol (positive control inhibitor)
-
Potassium Phosphate (B84403) Buffer (e.g., 50-100 mM, pH 7.4-7.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes. A typical starting concentration is 0.05-0.1 U/mL.[5]
-
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. A common final substrate concentration is 50-100 µM.[6]
-
Inhibitor Stock Solutions: Prepare a high-concentration stock solution of this compound and allopurinol in DMSO (e.g., 10-100 mM).
-
Working Inhibitor Solutions: Perform serial dilutions of the inhibitor stock solutions in the phosphate buffer to achieve a range of desired concentrations for the IC50 determination. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Setup (96-well plate format):
-
Add 20 µL of the working inhibitor solution (or buffer for the control, and allopurinol for the positive control) to each well.
-
Add 160 µL of the xanthine solution to each well.
-
Pre-incubate the plate at 25°C or 37°C for 5-10 minutes.[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the xanthine oxidase solution to each well.
-
Immediately start monitoring the increase in absorbance at 295 nm every 30-60 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Mandatory Visualizations
Caption: Metabolic pathway of 6-Mercaptopurine by Xanthine Oxidase.
Caption: Experimental workflow for a Xanthine Oxidase inhibition assay.
Caption: Logical relationship of enzyme inhibition.
References
- 1. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Thioxanthine in Cell Culture for Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioxanthine is a purine (B94841) analog of interest in cellular and pharmacological research. As a derivative of xanthine, it has the potential to interfere with metabolic pathways involving purines, making it a candidate for investigation as a cytotoxic or modulatory agent in various cell types, particularly in cancer cell lines. These application notes provide a comprehensive overview of the use of this compound in cell culture for cytotoxicity assessment, including detailed experimental protocols and an exploration of its potential mechanism of action. While direct extensive quantitative data for this compound is emerging, data from the closely related and well-studied thiopurine, 6-Thioguanine (6-TG), is presented as a reference to guide experimental design and interpretation.
Data Presentation: Cytotoxicity of a Reference Thiopurine (6-Thioguanine)
Due to the limited availability of extensive, direct quantitative cytotoxicity data for this compound in the public domain, the following table summarizes the 50% inhibitory concentration (IC50) values for the structurally similar and mechanistically related compound, 6-Thioguanine (6-TG), across various cancer cell lines. This data serves as a valuable reference for estimating the potential effective concentration range for this compound in initial screening experiments.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | MTT | 48 | 28.79 | [1] |
| MCF-7 | Breast Adenocarcinoma | CCK-8 | 48 | 5.481 | [2] |
| A549 | Lung Carcinoma | MTT | Not Specified | Dose-dependent reduction in proliferation (16% at 1µM to 26% at 100µM) |
Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions. It is crucial to determine the IC50 value of this compound empirically for each specific cell line and experimental setup.
Mechanism of Action
The cytotoxic effects of thiopurines like this compound are believed to be primarily mediated through their metabolic conversion into fraudulent nucleotides, which are subsequently incorporated into DNA and RNA. This incorporation leads to DNA damage and replication arrest.[3] The presence of these thiopurine analogs within the DNA can trigger futile mismatch repair (MMR) cycles, ultimately leading to cell cycle arrest and apoptosis.[4]
One of the proposed signaling pathways for thiopurine-induced apoptosis involves the extrinsic pathway. For instance, 6-TG has been shown to induce FAS-mediated exogenous apoptosis.[2] This process is initiated by the upregulation of Fas ligand (FasL) or Fas receptor, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade, culminating in programmed cell death.
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound in cell culture. It is recommended to perform these assays in parallel to obtain a comprehensive understanding of the compound's effects.
Experimental Workflow for Cytotoxicity Assessment
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][9]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.5% and include a vehicle control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify plasma membrane damage by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12] The amount of color formed is proportional to the number of lysed cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous LDH release and normalizing to the maximum LDH release.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates or T25 flasks
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for the desired time.
-
Cell Harvesting: After treatment, harvest both the adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells in the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cytotoxic effects of this compound in cell culture. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and the induction of apoptosis, researchers can gain a comprehensive understanding of the cellular response to this compound. While direct quantitative data for this compound is still being established, the information and protocols presented here, with reference to the well-characterized analog 6-Thioguanine, provide a solid foundation for initiating and conducting meaningful cytotoxicity studies. As with any experimental work, careful optimization of cell densities, compound concentrations, and incubation times is essential for obtaining reliable and reproducible results.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. atcbiotech.com [atcbiotech.com]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UV-Vis Spectrophotometry for the Quantitative Determination of 6-Thioxanthine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the determination of 6-Thioxanthine concentration using UV-Vis spectrophotometry. This compound is a critical metabolite of thiopurine drugs, such as 6-mercaptopurine (B1684380), and its quantification is essential for metabolic studies and drug development.[1][2] The method described herein is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[3] This document outlines the procedures for sample preparation, determination of the wavelength of maximum absorbance (λmax), generation of a standard curve, and analysis of unknown samples.
Principle of the Method
UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. Molecules with chromophores, such as the purine (B94841) ring system in this compound, absorb light in the UV-Vis range. According to the Beer-Lambert law, the absorbance (A) of a solution is directly proportional to the molar concentration (c) of the analyte and the path length (l) of the light through the solution. The relationship is expressed as:
A = εcl
Where ε is the molar absorption coefficient, a unique constant for a given substance at a specific wavelength.[3] By measuring the absorbance of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Materials and Equipment
-
Chemicals:
-
This compound standard (CAS 2002-59-7)[4]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
-
Equipment:
-
UV-Vis Spectrophotometer (double beam recommended)[5]
-
1 cm path length quartz cuvettes
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional, for dissolution)
-
Experimental Protocols
This section details the step-by-step methodology for quantifying this compound.
Preparation of Stock and Standard Solutions
-
Prepare the Blank Solution: Use the same solvent for all dilutions and as the spectrophotometric blank. In this protocol, PBS (pH 7.4) is used to mimic physiological conditions.
-
Prepare 1 mM this compound Stock Solution:
-
Accurately weigh 1.682 mg of this compound powder (Molecular Weight: 168.18 g/mol ).[6]
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of PBS (pH 7.4).
-
Vortex and/or sonicate the solution until the powder is completely dissolved.
-
Bring the final volume to 10 mL with PBS and mix thoroughly. This is your 1000 µM stock solution.
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the 1000 µM stock solution with PBS to prepare a series of working standards. A suggested concentration range is 5 µM, 10 µM, 20 µM, 40 µM, 60 µM, and 80 µM.[5]
-
For example, to prepare 10 mL of the 80 µM standard, pipette 800 µL of the 1000 µM stock solution into a 10 mL volumetric flask and bring the volume to 10 mL with PBS.
-
Determination of Maximum Absorbance Wavelength (λmax)
-
Prepare a Mid-Range Standard: Use one of the mid-concentration standards (e.g., 40 µM) for this step.
-
Zero the Spectrophotometer: Fill a quartz cuvette with the blank solution (PBS) and place it in the reference cell holder. Place another cuvette with the blank solution in the sample cell holder and run a baseline correction or "zero" the instrument.
-
Scan the Spectrum: Empty the sample cuvette, rinse it with the 40 µM standard solution, and then fill it with the same standard. Place it in the sample holder.
-
Perform Wavelength Scan: Scan the absorbance of the sample from 200 nm to 400 nm.
-
Identify λmax: The wavelength at which the highest absorbance peak is observed is the λmax. This wavelength should be used for all subsequent absorbance measurements. While xanthine (B1682287) derivatives often show absorbance around 275 nm, experimental verification is crucial.[7]
Generation of the Calibration Curve
-
Set the Wavelength: Set the spectrophotometer to the experimentally determined λmax.
-
Zero the Instrument: Use the blank solution (PBS) to zero the absorbance.
-
Measure Standards: Measure the absorbance of each prepared working standard solution (e.g., 5 µM to 80 µM), starting from the lowest concentration. Rinse the cuvette with the next standard before filling to ensure accuracy.
-
Plot the Data: Create a scatter plot of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform Linear Regression: Apply a linear regression to the data points. The resulting line should pass through or very close to the origin. The R² value should be ≥ 0.995 for the curve to be considered linear and acceptable for quantification.
Analysis of Unknown Samples
-
Prepare the Sample: Dilute the unknown sample with PBS to ensure its absorbance falls within the linear range of the calibration curve (e.g., between the absorbance of the 5 µM and 80 µM standards). Record the dilution factor.
-
Measure Absorbance: Measure the absorbance of the diluted unknown sample at the determined λmax.
-
Calculate Concentration: Use the linear regression equation from the calibration curve (y = mx + b, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.
-
Concentration (diluted) = (Absorbance - b) / m
-
-
Apply Dilution Factor: Multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted sample.
Data Presentation and Results
Quantitative data should be organized into clear tables for analysis and reporting.
Table 1: Calibration Curve Data for this compound
| Concentration (µM) | Absorbance at λmax |
| 0 | 0.000 |
| 5 | 0.085 |
| 10 | 0.171 |
| 20 | 0.340 |
| 40 | 0.682 |
| 60 | 1.025 |
| 80 | 1.360 |
Linear Regression Equation: Absorbance = 0.017 * [Concentration] + 0.001 R² Value: 0.9998
Table 2: Analysis of Unknown Samples
| Sample ID | Dilution Factor | Measured Absorbance | Calculated Concentration (µM) | Original Concentration (µM) |
| Sample A | 10 | 0.515 | 30.24 | 302.4 |
| Sample B | 20 | 0.768 | 45.12 | 902.4 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification using UV-Vis spectrophotometry.
Metabolic Pathway of this compound
This compound is an intermediate in the inactivation pathway of the thiopurine drug 6-mercaptopurine (6-MP).[1] This pathway is primarily mediated by the enzyme Xanthine Oxidase (XO).[8]
Caption: Inactivation pathway of 6-Mercaptopurine via this compound.
Conclusion
The UV-Vis spectrophotometric method detailed in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. By carefully preparing standards and constructing a valid calibration curve, researchers can accurately measure the concentration of this key metabolite in various aqueous samples. This protocol is well-suited for applications in drug metabolism studies, pharmaceutical quality control, and biochemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. aipublications.com [aipublications.com]
- 6. This compound | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Developing a Standard Curve for 6-Thioxanthine Analysis
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of 6-Thioxanthine.
Introduction
This compound (6-TX) is a crucial metabolite of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP), which is widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] Monitoring the levels of 6-MP and its metabolites, including 6-TX, is essential for optimizing therapeutic efficacy and minimizing toxicity.[2] Accurate quantification of this compound relies on the establishment of a reliable standard curve. This application note provides detailed protocols for developing a standard curve for this compound analysis using both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of 6-Mercaptopurine
6-Mercaptopurine undergoes a complex metabolic process. One of the key catabolic pathways involves its oxidation by xanthine (B1682287) oxidase to 6-thiouric acid (6TUA), proceeding through a this compound (6TX) intermediate.[1] Understanding this pathway is critical for interpreting analytical results in pharmacokinetic and pharmacodynamic studies.
Caption: Catabolic pathway of 6-Mercaptopurine to this compound.
Experimental Protocols
The following protocols outline the procedures for preparing standard solutions and analyzing them using UV-Vis spectrophotometry and HPLC.
Workflow for Standard Curve Development
The general workflow for creating a standard curve involves preparing a stock solution, creating a series of dilutions, analyzing these standards, and plotting the instrumental response against the known concentrations.
Caption: General workflow for creating a standard curve.
Protocol 1: Preparation of Stock and Standard Solutions
Accurate preparation of standard solutions is fundamental to generating a reliable calibration curve. This compound is sparingly soluble in water but demonstrates good solubility in DMSO.[3][4][5]
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Deionized water or appropriate buffer (e.g., Sorenson's phosphate (B84403) buffer, pH 7.0)[1]
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 1 mg/mL Stock Solution:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in a small amount of DMSO in a 10 mL volumetric flask.
-
Once fully dissolved, bring the volume up to the 10 mL mark with DMSO. This is your Stock Solution A .
-
-
Prepare an Intermediate Stock Solution (e.g., 100 µg/mL):
-
Pipette 1 mL of Stock Solution A into a 10 mL volumetric flask.
-
Bring the volume up to 10 mL with the analysis solvent (e.g., phosphate buffer or HPLC mobile phase). This is your Intermediate Stock B .
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions from Intermediate Stock B to create a range of concentrations suitable for your assay. A typical range for both HPLC and UV-Vis analysis is 0.4-100 µmol/L.[1] The table below provides an example for preparing standards in µg/mL.
-
Table 1: Example Preparation of this compound Working Standards
| Target Concentration (µg/mL) | Volume of Intermediate Stock B (100 µg/mL) | Final Volume (mL) | Diluent |
|---|---|---|---|
| 20 | 2.0 mL | 10 | Analysis Solvent |
| 10 | 1.0 mL | 10 | Analysis Solvent |
| 5 | 0.5 mL | 10 | Analysis Solvent |
| 2 | 0.2 mL | 10 | Analysis Solvent |
| 1 | 0.1 mL | 10 | Analysis Solvent |
| 0.5 | 0.05 mL | 10 | Analysis Solvent |
Protocol 2: Analysis by UV-Vis Spectrophotometry
This method is simple, rapid, and cost-effective for quantifying this compound in simple matrices.[8]
Instrumentation:
-
UV-Vis Spectrophotometer with 1.0 cm path length cuvettes[1]
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Wavelength Selection: Set the instrument to measure absorbance at the maximum wavelength (λmax) for this compound, which is approximately 342 nm in phosphate buffer (pH 7.0).[1]
-
Blank Measurement: Fill a cuvette with the same solvent used to prepare your working standards (e.g., phosphate buffer). Place it in the spectrophotometer and zero the absorbance.
-
Standard Measurement:
-
Starting with the lowest concentration, rinse the cuvette with the standard solution, then fill it and measure the absorbance.
-
Repeat for all working standards, moving from the lowest to the highest concentration.
-
Record at least three absorbance readings for each standard.
-
Table 2: Representative Data for UV-Vis Spectrophotometry
| Concentration (µg/mL) | Absorbance at 342 nm (Mean) | Standard Deviation |
|---|---|---|
| 0.5 | 0.055 | ± 0.002 |
| 1 | 0.110 | ± 0.003 |
| 2 | 0.218 | ± 0.004 |
| 5 | 0.545 | ± 0.005 |
| 10 | 1.092 | ± 0.008 |
| 20 | > 2.0 (Out of linear range) | - |
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC offers superior sensitivity and specificity, making it suitable for complex matrices like biological fluids.[8][9]
Instrumentation & Conditions:
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject a consistent volume (e.g., 20 µL) of each working standard, starting from the lowest concentration.
-
Data Acquisition: Record the chromatogram for each injection. The retention time for this compound and its metabolites will depend on the specific method conditions.[10]
-
Data Analysis: Integrate the peak corresponding to this compound to determine the peak area.
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Reverse-Phase | [9][10] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | [9] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 20 µL | - |
| Detection | UV at 340 nm or 342 nm | [1][10] |
| Column Temp. | Ambient or 25°C | - |
Table 4: Representative Data for HPLC Analysis
| Concentration (µg/mL) | Peak Area (Mean) | Standard Deviation |
|---|---|---|
| 0.5 | 50,123 | ± 1,500 |
| 1 | 101,550 | ± 2,100 |
| 2 | 205,300 | ± 3,500 |
| 5 | 510,800 | ± 6,200 |
| 10 | 1,025,000 | ± 11,000 |
| 20 | 2,048,000 | ± 20,500 |
Data Analysis and Standard Curve Generation
-
Plot the Data: Create a scatter plot with the concentration of the standards on the x-axis and the corresponding mean instrument response (Absorbance or Peak Area) on the y-axis.
-
Linear Regression: Apply a linear regression analysis to the data points. This will generate an equation in the form y = mx + c , where:
-
y is the instrument response.
-
x is the concentration.
-
m is the slope of the line.
-
c is the y-intercept.
-
-
Evaluate Linearity: The coefficient of determination (R²) should be calculated. A value of R² ≥ 0.995 is generally considered acceptable, indicating a strong linear relationship between concentration and response.[11]
Once the standard curve is established and validated, the absorbance or peak area of an unknown sample can be measured, and its concentration can be calculated by solving the linear equation for 'x'.
References
- 1. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | 2002-59-7 [chemicalbook.com]
- 6. This compound | 2002-59-7 [amp.chemicalbook.com]
- 7. This compound | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Thioxanthine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
6-Thioxanthine: A Reliable Standard for Thiopurine Metabolite Analysis in Therapeutic Drug Monitoring
Introduction
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are vital immunosuppressive agents used in the treatment of various autoimmune diseases and cancers. The clinical efficacy and toxicity of these drugs are closely linked to the intracellular concentrations of their active metabolites, primarily the 6-thioguanine nucleotides (6-TGNs), and the methylated metabolite, 6-methylmercaptopurine (B131649) (6-MMP). Therapeutic drug monitoring (TDM) of these metabolites is crucial for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing adverse effects. Accurate quantification of these metabolites relies on the use of reliable analytical standards. 6-Thioxanthine (6-TX), a key metabolite in the thiopurine pathway, serves as an excellent candidate for a standard in chromatographic assays due to its structural similarity to other key metabolites and its central role in the metabolic cascade. This application note provides detailed protocols for the use of this compound as a standard in the analysis of thiopurine metabolites by High-Performance Liquid Chromatography (HPLC).
Thiopurine Metabolism and the Role of this compound
The metabolic pathway of thiopurines is complex, involving several enzymatic conversions. 6-Mercaptopurine is metabolized via three main pathways. One pathway, catalyzed by xanthine (B1682287) oxidase (XO), leads to the formation of 6-thiouric acid, with this compound as an intermediate metabolite. A second pathway involves methylation by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine. The third, and therapeutically important, pathway leads to the formation of 6-thioguanine nucleotides (6-TGNs), which are responsible for the drug's cytotoxic and immunosuppressive effects. Given its position as a metabolite of 6-mercaptopurine, this compound is an ideal compound to be included in a panel for the comprehensive analysis of thiopurine metabolism.
Thiopurine Metabolic Pathway
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of thiopurine metabolites using HPLC-based methods. While a specific method using this compound as an internal standard is not extensively documented in the provided search results, the data below is representative of the performance of methods that quantify this compound as a metabolite.
Table 1: Chromatographic Performance
| Analyte | Retention Time (min) |
| 6-Thioguanine (6-TG) | ~4.6 |
| 6-Mercaptopurine (6-MP) | ~6.0 |
| This compound (6-TX) | Variable, dependent on method |
| 6-Methylmercaptopurine (6-MMP) | ~3.5 |
Note: Retention times are approximate and can vary significantly based on the specific HPLC column, mobile phase composition, and flow rate used.
Table 2: Method Validation Parameters for Thiopurine Metabolite Analysis
| Parameter | 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine (6-MMP) |
| Linearity Range | 0.26–5.2 µg/ml | 1.3–21.05 µg/ml |
| Regression Coefficient (r²) | >0.998 | >0.99 |
| Mean Recovery | ~73% | ~84% |
| Limit of Quantification (LOQ) | 8 pmol/8 x 10⁸ erythrocytes | 70 pmol/8 x 10⁸ erythrocytes |
| Intra-assay Variation | <10% | <10% |
| Inter-assay Variation | <15% | <15% |
Experimental Protocols
The following protocols are based on established HPLC methods for the analysis of thiopurine metabolites and have been adapted to include the use of this compound as a standard.
Protocol 1: Preparation of this compound Standard Solutions
Materials:
-
This compound powder (analytical grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
Ultrapure water
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in a small amount of 0.1 M NaOH in a 10 mL volumetric flask.
-
Once dissolved, bring the volume up to 10 mL with ultrapure water.
-
This stock solution should be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to achieve concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL. These solutions will be used to construct a calibration curve.
-
Protocol 2: Sample Preparation from Red Blood Cells (RBCs)
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Perchloric acid (PCA), 0.7 M
-
Dithiothreitol (DTT)
-
Centrifuge
-
Heating block or water bath
Procedure:
-
RBC Isolation:
-
Centrifuge the whole blood sample at 1,500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the remaining RBC pellet twice with cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the RBC pellet in a known volume of PBS.
-
Add DTT to the RBC suspension to a final concentration of 5-10 mM to prevent oxidation of thiopurines.
-
Add an equal volume of cold 0.7 M PCA to lyse the cells and precipitate proteins.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Hydrolysis (to release purine (B94841) bases from nucleotides):
-
Transfer the supernatant to a new tube.
-
Heat the supernatant at 100°C for 45-60 minutes to hydrolyze the thiopurine nucleotides to their respective bases (e.g., 6-TGNs to 6-TG).
-
Cool the sample on ice.
-
Centrifuge to remove any precipitate.
-
The resulting supernatant is ready for HPLC analysis.
-
Experimental Workflow
Protocol 3: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: Wavelengths should be optimized for the specific thiopurine metabolites. Generally, 6-TG is detected at ~342 nm and 6-MMP at ~303 nm. This compound can be monitored at a wavelength determined by its UV spectrum, which should be established during method development.
Quantification:
-
Inject the prepared this compound working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared patient samples.
-
Determine the concentration of this compound and other thiopurine metabolites in the patient samples by interpolating their peak areas from the respective calibration curves. If this compound is used as an internal standard, a known amount is added to each sample and standard, and the ratio of the analyte peak area to the internal standard peak area is used for quantification.
Conclusion
The use of this compound as a standard in the analysis of thiopurine metabolites provides a reliable method for therapeutic drug monitoring. Its structural relevance and position in the metabolic pathway make it a suitable compound for inclusion in a comprehensive analytical panel. The detailed protocols provided in this application note offer a framework for researchers and clinicians to develop and validate robust HPLC-based assays for the accurate quantification of thiopurine metabolites, ultimately contributing to the optimization of patient care.
Application Notes and Protocols for the Experimental Use of 6-Thioxanthine in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioxanthine is a purine (B94841) analogue and a key metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), which are widely used in the treatment of acute lymphoblastic leukemia (ALL) and other hematological malignancies.[1] While the cytotoxic effects of 6-MP and 6-TG are primarily attributed to their conversion into thioguanine nucleotides (TGNs) and subsequent incorporation into DNA and RNA, the biological activities of their metabolites, such as this compound, are also of significant interest in leukemia research.[1][2] Understanding the direct effects of this compound on leukemia cells can provide valuable insights into the overall therapeutic and toxic profiles of thiopurine drugs and may open avenues for the development of new therapeutic strategies.
These application notes provide a comprehensive overview of the experimental use of this compound in leukemia research, including its mechanism of action, protocols for in vitro studies, and data presentation guidelines.
Data Presentation
Quantitative data from studies on the parent compounds of this compound, 6-Thioguanine (6-TG), are summarized below to provide a reference for expected potencies in leukemia cell lines.
Table 1: Cytotoxicity of 6-Thioguanine (6-TG) in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| THP-1 | Acute Monocytic Leukemia | 0.3 | 48 | CellTiter-Glo |
| K-562 | Chronic Myeloid Leukemia | 0.7 | 48 | CellTiter-Glo |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specified | 48 | Not specified |
| HUT-78 | T-cell Acute Lymphoblastic Leukemia | Not specified | 48 | Not specified |
| Reh | B-cell Acute Lymphoblastic Leukemia | ~1-10 (estimated) | Not specified | Cell Viability Assay |
Data for THP-1 and K-562 from[3]. Data for Reh estimated from graphical representations in[1].
Signaling Pathways
The parent compounds of this compound, 6-TG and 6-MP, are known to influence several key signaling pathways in cancer cells. While the direct effects of this compound on these pathways are less characterized, it is plausible that it may have similar or distinct modulatory roles. The following diagram illustrates the established metabolic conversion of 6-MP and 6-TG and highlights signaling pathways implicated in their cytotoxic effects.
Experimental Protocols
The following are detailed protocols for the experimental use of this compound in leukemia cell line research.
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder (CAS 2002-59-7)[4]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
In a sterile biosafety cabinet, weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on leukemia cell lines and calculate the IC50 value.
Materials:
-
Leukemia cell lines (e.g., HL-60, K-562, MOLT-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed leukemia cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with DMSO vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and necrosis in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed leukemia cells in culture plates at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate cell populations:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and activation of key proteins in relevant signaling pathways (e.g., p53, apoptosis-related proteins).
Materials:
-
Leukemia cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals and cell lines. Researchers should optimize these protocols for their specific experimental conditions.
References
Application Notes and Protocols: 6-Thioxanthine in Drug Metabolism Studies
Introduction
6-Thioxanthine is a purine (B94841) analog and a key intermediate metabolite in the catabolism of thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP) and its prodrug, azathioprine. These drugs are widely used as immunosuppressants in autoimmune diseases and as chemotherapeutic agents in cancer treatment. The primary enzyme responsible for the conversion of 6-mercaptopurine to this compound is xanthine (B1682287) oxidase (XO). Consequently, this compound serves as a crucial substrate and biomarker in studies focused on the activity of xanthine oxidase, the metabolic fate of thiopurine drugs, and potential drug-drug interactions. Its primary application lies in understanding and optimizing thiopurine therapy to enhance efficacy and minimize toxicity.
Core Applications of this compound
-
Investigating Thiopurine Metabolism: this compound is an essential intermediate in the metabolic pathway of 6-mercaptopurine. The enzyme xanthine oxidase metabolizes 6-MP into this compound, which is then further oxidized to 6-thiouric acid, an inactive metabolite excreted in urine.[1][2] This catabolic pathway is considered a "wasteful" route as it diverts 6-MP away from its conversion to the therapeutically active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs). Monitoring the levels of this compound and 6-thiouric acid helps researchers understand the flux through this pathway.
-
Studying Xanthine Oxidase (XO) Activity and Genetics: As a direct substrate of XO, this compound is utilized in in vitro assays to determine the kinetic parameters (Kₘ, Vₘₐₓ) of the enzyme.[3] Such studies are vital for characterizing the activity of different genetic variants (polymorphisms) of XO.[3] Research has shown that certain XO variants exhibit reduced or no activity towards this compound, which can significantly alter the metabolism and toxicity profile of thiopurine drugs in individuals with these genetic variations.[3]
-
Screening for Drug-Drug Interactions: The co-administration of thiopurines with XO inhibitors (e.g., allopurinol (B61711), febuxostat) is a common clinical strategy to improve therapeutic outcomes.[2][4] These inhibitors block the conversion of 6-MP to this compound, thereby shunting the metabolism towards the formation of active 6-TGNs. This compound and its downstream product, 6-thiouric acid, are measured in vitro to screen for the inhibitory potential of new chemical entities or natural compounds, such as flavonoids, on XO-mediated 6-MP metabolism.[5]
Quantitative Data
The following tables summarize key quantitative data from drug metabolism studies involving this compound and related compounds.
Table 1: Kinetic Parameters of Xanthine Oxidase (XO)
| Substrate/Inhibitor | Parameter | Value (μM) | Source |
| Xanthine (Substrate) | Kₘ | 2.65 ± 0.02 | [4] |
| 6-Mercaptopurine (Substrate) | Kₘ | 6.01 ± 0.03 | [4] |
| AHMP (Inhibitor) | Kᵢ (with Xanthine) | 5.78 ± 0.48 | [4] |
| AHMP (Inhibitor) | Kᵢ (with 6-MP) | 0.96 ± 0.01 | [4] |
| APT (Inhibitor) | Kᵢ (with Xanthine) | 6.61 ± 0.28 | [4] |
| APT (Inhibitor) | Kᵢ (with 6-MP) | 1.30 ± 0.09 | [4] |
AHMP: 2-amino-6-hydroxy-8-mercaptopurine (B14735); APT: 2-amino-6-purine thiol
Table 2: Activity of XO Genetic Variants towards this compound (6-TX)
| XO Variant | Activity Status | Intrinsic Clearance (CLᵢₙₜ) Reduction vs. Wild-Type | Source |
| Arg149Cys | Inactive | - | [3] |
| Asn909Lys | Inactive | - | [3] |
| Thr910Lys | Inactive | - | [3] |
| Pro1150Arg | Inactive | - | [3] |
| Arg607Gln | Reduced Activity | 55.5% | [3] |
| Cys1318Tyr | Reduced Activity | 64.7% | [3] |
Visualizations
Diagrams of Pathways and Workflows
Caption: Metabolic pathways of 6-mercaptopurine.
Caption: Workflow for an in vitro XO inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is designed to screen for inhibitors of XO using 6-mercaptopurine as the substrate and measuring the formation of its metabolite, 6-thiouric acid.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant)
-
6-Mercaptopurine (6-MP)
-
Test inhibitor compound (e.g., allopurinol as a positive control)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Perchloric acid or other suitable stop solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of XO in phosphate buffer.
-
Prepare stock solutions of 6-MP and the test inhibitor in a suitable solvent (e.g., DMSO or buffer). Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
-
Assay Setup:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer to make up the final volume.
-
Test inhibitor at various concentrations (or vehicle control).
-
XO enzyme solution.
-
-
Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 6-MP substrate solution to the pre-incubated mixture. The final concentrations should be optimized, but a typical starting point is 10-50 µM 6-MP.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold perchloric acid. This will precipitate the protein.
-
Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Carefully collect the supernatant for analysis.
-
Inject an aliquot of the supernatant into the HPLC-UV system.
-
Separate the substrate (6-MP) and the product (6-thiouric acid) on a C18 column using an appropriate mobile phase (e.g., a gradient of methanol (B129727) and phosphate buffer).
-
Monitor the elution of compounds using a UV detector at a wavelength suitable for 6-thiouric acid (e.g., ~340 nm).
-
-
Data Analysis:
-
Quantify the amount of 6-thiouric acid formed by comparing the peak area to a standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Determination of XO Kinetics with this compound in Cell Fractions
This protocol describes how to determine the kinetic parameters of XO variants expressed in a cell line, adapted from studies using COS-7 cells.[3]
Materials:
-
COS-7 cells (or other suitable mammalian cell line)
-
Expression constructs for wild-type and variant XO
-
Transfection reagent
-
Cell lysis buffer
-
This compound (6-TX) substrate
-
S-9 fraction preparation reagents (requires ultracentrifugation)
-
Bradford assay reagents for protein quantification
-
HPLC-UV system
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-7 cells under standard conditions.
-
Transfect the cells with the expression constructs containing the wild-type or variant XO genes using a suitable transfection reagent.
-
-
Preparation of S-9 Fractions:
-
After 48-72 hours of transfection, harvest the cells.
-
Homogenize the cells in a lysis buffer.
-
Prepare the S-9 fraction by centrifuging the cell homogenate at 9,000 x g for 20 minutes. The resulting supernatant is the S-9 fraction, which contains cytosolic enzymes including XO.
-
Determine the total protein concentration in the S-9 fraction using a Bradford assay.
-
-
Kinetic Assay:
-
Set up reaction mixtures containing:
-
Phosphate buffer (pH 7.4).
-
A fixed amount of S-9 protein (e.g., 50-100 µg).
-
Varying concentrations of this compound substrate (e.g., from 0.5 to 100 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction (if not already started by adding the substrate).
-
Incubate at 37°C for a time course determined to be in the linear range of product formation.
-
-
Sample Processing and Analysis:
-
Terminate the reaction with an acid stop solution.
-
Centrifuge to pellet protein and analyze the supernatant by HPLC-UV to quantify the formation of the product (6-thiouric acid).
-
-
Data Analysis:
-
Calculate the reaction velocity (V) at each substrate concentration ([S]).
-
Plot the velocity against the substrate concentration.
-
Determine the kinetic parameters, Kₘ and Vₘₐₓ, by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate the intrinsic clearance (CLᵢₙₜ) as Vₘₐₓ / Kₘ.
-
Protocol 3: Electrochemical Analysis of 6-MP Metabolism
This outlines a novel approach for studying drug metabolism by XO using electrochemical techniques.[6]
Principle: Xanthine oxidase is immobilized on a modified electrode surface. When the substrate 6-MP is added, XO metabolizes it, generating an electrochemical signal that can be measured. This method allows for real-time monitoring of the metabolic reaction.
Procedure Outline:
-
Electrode Modification:
-
A pyrolytic graphite (B72142) electrode is modified by coating it with a membrane, such as salmon sperm DNA, which helps to immobilize the enzyme and facilitate electron transfer.
-
Xanthine oxidase is then embedded within this membrane.
-
-
Electrochemical Measurement:
-
The modified electrode is placed in an electrochemical cell with a buffer solution.
-
Cyclic voltammetry (CV) is used to characterize the electrochemical behavior of the immobilized XO.
-
-
Metabolism Study:
-
The substrate, 6-MP, is added to the buffer solution.
-
The metabolism of 6-MP by the immobilized XO generates a new reduction peak in the voltammogram at a specific potential (e.g., -730 mV vs. SCE).[6]
-
The current of this new peak is proportional to the rate of the metabolic reaction.
-
-
Inhibition Study:
-
An inhibitor (e.g., quercetin) can be added to the system.
-
The decrease in the catalytic current upon addition of the inhibitor confirms the inhibition of XO-mediated 6-MP metabolism.[6]
-
Chronoamperometry can be used for sensitive, quantitative measurements of the reaction rate and inhibition.
-
References
- 1. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates [mdpi.com]
- 6. Study of Drug Metabolism by Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 6-Thioxanthine Formation from 6-Mercaptopurine In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) is a crucial thiopurine prodrug utilized in the treatment of acute lymphoblastic leukemia and inflammatory bowel diseases.[1][2] Its therapeutic efficacy is dependent on its intracellular conversion into active metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs). However, 6-MP also undergoes catabolism through oxidation, a pathway that significantly influences its bioavailability and potential for toxicity.[1][3] A key step in this catabolic cascade is the conversion of 6-MP to 6-thioxanthine (6-TX). This reaction is primarily catalyzed by the molybdoflavoenzymes xanthine (B1682287) oxidase (XO), aldehyde oxidase (AO), and xanthine dehydrogenase (XDH).[1][4] Understanding the kinetics of 6-TX formation is vital for predicting drug efficacy, evaluating drug-drug interactions, and developing novel therapeutic strategies. These application notes provide detailed protocols for measuring the in vitro formation of 6-TX from 6-MP.
Metabolic Pathway of 6-Mercaptopurine Oxidation
The oxidative metabolism of 6-mercaptopurine to 6-thiouric acid (6-TUA) proceeds sequentially through the formation of the this compound intermediate.[1][5] In human liver cytosol, three key enzymes have been identified to contribute to the initial conversion of 6-MP to 6-TX: aldehyde oxidase (AO), xanthine oxidase (XO), and xanthine dehydrogenase (XDH).[1][4] Subsequently, XO and XDH are involved in the further oxidation of 6-TX to the final product, 6-TUA.[1] The activity of these enzymes can significantly impact the concentration of 6-MP available for anabolic activation.
Caption: Oxidative metabolism of 6-mercaptopurine to this compound and 6-thiouric acid.
Experimental Protocols
This section details the methodologies for conducting in vitro assays to measure the formation of 6-TX from 6-MP. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) due to its ability to separate and quantify 6-MP and its various metabolites.[6][7]
Protocol 1: In Vitro Incubation with Human Liver Cytosol
This protocol describes the use of pooled human liver cytosol (HLC) as the enzyme source to mimic the hepatic metabolism of 6-MP.
Materials:
-
6-Mercaptopurine (6-MP)
-
This compound (6-TX) standard
-
Pooled human liver cytosol (commercially available)
-
Potassium phosphate (B84403) buffer (25 mM, pH 7.4) containing 0.1 mM EDTA
-
Dimethylsulfoxide (DMSO)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Perchloric acid
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC system with UV detector
Experimental Workflow:
Caption: General workflow for in vitro metabolism of 6-mercaptopurine.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 6-MP in DMSO. The final concentration of DMSO in the incubation mixture should be kept low (e.g., 0.5% v/v).[1]
-
Prepare a 25 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA.
-
-
Incubation:
-
In a microcentrifuge tube, prepare the incubation mixture consisting of the potassium phosphate buffer, pooled human liver cytosol, and 6-MP. The final concentration of 6-MP can range from 10 to 1000 μM.[1]
-
Include control incubations without the substrate (6-MP) and without the enzyme source (cytosol).
-
Incubate the mixture at 37°C for a specified time course (e.g., 5 and 48 hours).[7]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of cold perchloric acid to precipitate the proteins.[8][9]
-
Vortex the mixture and incubate on ice for 10 minutes.[8]
-
Centrifuge at high speed (e.g., 13,000 x g for 15 minutes at 4°C) to pellet the precipitated protein.[8][9]
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject a 50 µl aliquot of the supernatant into the HPLC system.[10]
-
Use a C18 column for separation.[10]
-
The mobile phase can consist of a mixture of 0.05 mol/L ammonium acetate (pH 4.65) and acetonitrile (98:2, v/v).[10]
-
Set the flow rate to 1.0 ml/min.[10]
-
Monitor the effluent using a UV detector at a wavelength suitable for 6-TX (e.g., 340 nm).[10]
-
Quantify the amount of 6-TX formed by comparing the peak area to a standard curve generated with known concentrations of 6-TX.
-
Protocol 2: Dissecting Enzyme Contributions with Specific Inhibitors
To determine the relative contributions of AO and XO to 6-TX formation, specific inhibitors can be incorporated into the incubation mixture.
Materials:
-
All materials from Protocol 1
-
Raloxifene (B1678788) (specific inhibitor for AO)
-
Febuxostat (B1672324) (specific inhibitor for XO)
Procedure:
-
Follow the procedure outlined in Protocol 1.
-
In separate incubation mixtures, pre-incubate the human liver cytosol with either raloxifene (e.g., 1 µM final concentration) or febuxostat (e.g., 1 µM final concentration) for a short period before adding the 6-MP substrate.[1]
-
Compare the amount of 6-TX formed in the presence of each inhibitor to the amount formed in the absence of inhibitors. A reduction in 6-TX formation in the presence of an inhibitor indicates the contribution of the corresponding enzyme.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Formation of this compound from 6-Mercaptopurine in Human Liver Cytosol
| Incubation Time (hours) | 6-MP Concentration (µM) | 6-TX Formed (µM) [Median] |
| 48 | 500 | 2.11 |
Data derived from a study using human liver cytosol from seven different donors.[7]
Table 2: Effect of Enzyme Inhibitors on 6-TX Formation
| Condition | 6-TX Formation Rate (relative to control) |
| Control (No Inhibitor) | 100% |
| + Raloxifene (AO Inhibitor) | Insert experimental data |
| + Febuxostat (XO Inhibitor) | Insert experimental data |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro measurement of this compound formation from 6-mercaptopurine. By utilizing human liver cytosol and specific enzyme inhibitors, researchers can gain valuable insights into the catabolic fate of 6-MP. This information is critical for understanding the factors that influence the therapeutic efficacy and toxicity of this important drug, ultimately aiding in the development of personalized medicine approaches and improved treatment outcomes. The use of HPLC is essential for the accurate quantification of 6-MP and its metabolites.[6][11][12]
References
- 1. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Genetic Polymorphisms of Drug-Metabolizing Enzymes Involved in 6-Mercaptopurine-Induced Myelosuppression in Thai Pediatric Acute Lymphoblastic Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro oxidative metabolism of 6-mercaptopurine in human liver: insights into the role of the molybdoflavoenzymes aldehyde oxidase, xanthine oxidase, and xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of 6-mercaptopurine by human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying the Effect of 6-Thioxanthine on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioxanthine is a purine (B94841) analog that belongs to the thiopurine family of compounds. Its structural similarity to endogenous purines, such as guanine, allows it to interfere with nucleic acid metabolism, making it a compound of interest for its potential anti-proliferative and anti-cancer effects. Thiopurines, like the well-studied 6-thioguanine (B1684491) (6-TG), are known to be converted intracellularly into thioguanine nucleotides (TGNs). These metabolites can be incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells. Additionally, thiopurines are known to inhibit de novo purine synthesis by targeting key enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH). The inhibition of IMPDH leads to the depletion of guanosine (B1672433) triphosphate (GTP), which is essential for cellular proliferation, signal transduction, and energy metabolism.
These application notes provide a comprehensive set of protocols to investigate the effects of this compound on cell proliferation, including methods to assess cell viability, DNA synthesis, cell cycle progression, and the modulation of key signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data on the effect of this compound on cell proliferation, based on typical results observed with the closely related compound 6-Thioguanine. Researchers should generate their own data for this compound using the protocols provided.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 5.48 ± 0.62[1] |
| HeLa | Cervical Cancer | 48 | 28.79 ± 3.15 |
| Jurkat | T-cell Leukemia | 48 | 1.25 ± 0.18 |
| A549 | Lung Carcinoma | 48 | 15.6 ± 2.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment (24 hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (5 µM) | 55.8 ± 2.9 | 28.9 ± 2.2 | 15.3 ± 1.7 |
| This compound (10 µM) | 42.1 ± 3.5 | 35.7 ± 2.8 | 22.2 ± 2.1 |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells
| Treatment (48 hours) | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 0.65 ± 0.08 | 1.85 ± 0.21 | 2.10 ± 0.25 |
| This compound (10 µM) | 0.38 ± 0.05 | 2.90 ± 0.33 | 3.75 ± 0.41 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Towards the end of the treatment period, add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the medium and fix the cells with 100 µL of Fixing/Denaturing solution for 30 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of the appropriate substrate and incubate until color develops.
-
Add 50 µL of stop solution and measure the absorbance at the appropriate wavelength.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression levels of specific proteins involved in cell proliferation, apoptosis, and cell cycle control.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
IMPDH Enzyme Activity Assay
This assay measures the enzymatic activity of IMPDH in cell lysates.
Materials:
-
Cell culture dishes
-
This compound stock solution
-
Cell lysis buffer
-
IMPDH assay buffer (containing IMP and NAD+)
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH production)
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and lyse the cells. Determine the protein concentration.
-
In a 96-well plate, add a standardized amount of protein from each lysate.
-
Initiate the reaction by adding the IMPDH assay buffer.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of NADH production (change in absorbance per minute).
-
Normalize the IMPDH activity to the protein concentration of the cell lysate.
Mandatory Visualization
Caption: Experimental workflow for studying the effects of this compound.
Caption: Inhibition of the de novo purine synthesis pathway by this compound.
Caption: Proposed apoptosis signaling pathway induced by this compound.
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
References
Application Notes and Protocols for the Use of 6-Thioxanthine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Thioxanthine is a purine (B94841) analog and a key metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine (B1684380).[1] It serves as a substrate for the enzyme Xanthine (B1682287) Oxidase (XO), a critical enzyme in the purine catabolism pathway responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[2][3] The enzymatic conversion of this compound by Xanthine Oxidase provides a robust system for high-throughput screening (HTS) assays aimed at identifying inhibitors of this enzyme. Such inhibitors have therapeutic potential in the treatment of hyperuricemia and gout.[2] These application notes provide detailed protocols and data for utilizing this compound in HTS assays for the discovery of Xanthine Oxidase inhibitors.
Applications in High-Throughput Screening
The primary application of this compound in HTS is as a substrate for Xanthine Oxidase to screen for enzyme inhibitors. The reaction can be monitored by measuring the increase in absorbance or fluorescence resulting from the production of uric acid or hydrogen peroxide, respectively. This allows for the rapid and sensitive quantification of enzyme activity and its inhibition by test compounds in a miniaturized format suitable for screening large compound libraries.
Signaling Pathway
This compound is involved in the purine catabolism pathway. It is formed from the metabolism of 6-mercaptopurine and is subsequently oxidized by Xanthine Oxidase.[1][4]
Caption: Metabolism of this compound by Xanthine Oxidase in the purine catabolism pathway.
Data Presentation
Table 1: Kinetic Parameters of this compound with Xanthine Oxidase Variants
This table summarizes the kinetic parameters for the metabolism of this compound by wild-type and various allelic variants of Xanthine Oxidase.[5]
| XO Variant | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint) (Vmax/Km) |
| Wild-Type | 15.6 ± 2.3 | 1,234 ± 56 | 79.1 |
| Pro555Ser | 12.9 ± 1.8 | 1,198 ± 45 | 92.9 |
| Arg607Gln | 22.1 ± 3.1 | 778 ± 34 | 35.2 |
| Thr623Ile | 14.8 ± 2.1 | 1,150 ± 51 | 77.7 |
| Ile703Val | 16.2 ± 2.5 | 1,280 ± 62 | 79.0 |
| His1221Arg | 13.5 ± 1.9 | 1,180 ± 49 | 87.4 |
| Cys1318Tyr | 28.4 ± 4.2 | 795 ± 38 | 28.0 |
| Arg149Cys | Inactive | Inactive | Inactive |
| Asn909Lys | Inactive | Inactive | Inactive |
| Thr910Lys | Inactive | Inactive | Inactive |
| Pro1150Arg | Inactive | Inactive | Inactive |
Data adapted from a study on the kinetics of this compound metabolism by allelic variants of xanthine oxidase.[5]
Experimental Protocols
High-Throughput Screening Workflow for Xanthine Oxidase Inhibitors
The following diagram illustrates a typical workflow for an HTS campaign to identify inhibitors of Xanthine Oxidase using this compound as a substrate.
References
- 1. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 6-Thioxanthine Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Thioxanthine is a purine (B94841) analog and a key metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine (B1684380) (6-MP). Understanding the biological activity of this compound is crucial for elucidating the mechanism of action of 6-MP and for the development of novel therapeutics. Accurate and reproducible in vitro and in vivo experiments rely on the correct preparation and handling of this compound stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in experimental settings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Reference |
| CAS Number | 2002-59-7 | [1] |
| Molecular Formula | C₅H₄N₄OS | [1] |
| Molecular Weight | 168.18 g/mol | [1] |
| Appearance | Light tan to pale yellow solid | MyBioSource |
| Melting Point | >300 °C | ChemicalBook |
Solubility and Stability
The choice of solvent and storage conditions significantly impacts the integrity and performance of this compound in biological assays.
Solubility
| Solvent | Solubility | Recommendations | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble (heating may be required) | Primary recommended solvent for high-concentration stock solutions. | MyBioSource, ChemicalBook |
| 1N Sodium Hydroxide (NaOH) | Soluble | Useful for creating aqueous stock solutions, but pH neutralization may be required for cell-based assays. | [2][3] |
| Methanol | Slightly soluble (heating and sonication may be required) | Not recommended for primary stock solutions due to low solubility. | ChemicalBook |
| Water | Poorly soluble | Not suitable for preparing stock solutions. | [4] |
| Ethanol | Very slightly soluble | Not recommended. | [2] |
| Chloroform | Insoluble | Not a suitable solvent. | [2] |
Stability of Stock Solutions
While specific stability data for this compound is limited, general best practices for purine analogs and related compounds suggest the following:
-
DMSO Stock Solutions: Store at -20°C or -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
-
Aqueous Solutions: Purine analogs are generally less stable in aqueous solutions compared to DMSO stocks, particularly at alkaline pH.[6] It is recommended to prepare fresh aqueous working solutions from the DMSO stock for each experiment.
-
Storage in Cell Culture Media: For a related compound, 6-Thioguanine, solutions in cell culture medium can be stored at 2-8°C for at least one week.[2] A similar stability profile may be expected for this compound, but it is advisable to use freshly prepared dilutions in media for optimal results.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 1.6818 mg per 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder in a sterile tube.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a water bath (37°C) to aid dissolution. The final solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to protect from light and to minimize freeze-thaw cycles.
-
Labeling and Storage: Clearly label the aliquots with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Preparing Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution directly into the cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%.[4]
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately for treating cells.
Example Dilution Calculation:
To prepare a 100 µM working solution from a 10 mM stock:
-
Dilution factor = (10,000 µM) / (100 µM) = 100
-
Add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.
Typical Working Concentrations:
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on protocols for the related compound 6-Thioguanine, a starting range of 1 µM to 100 µM is recommended for in vitro cell-based assays.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 6-Mercaptopurine
This compound is an intermediate in the metabolic pathway of 6-mercaptopurine. Understanding this pathway is essential for interpreting experimental results.
Caption: Metabolic pathway of 6-mercaptopurine.[1][2][3]
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for conducting cell-based assays with this compound.
References
Troubleshooting & Optimization
Technical Support Center: 6-Thioxanthine Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 6-Thioxanthine, with a focus on improving its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a purine (B94841) analog and a key metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine. It serves as a substrate for the enzyme xanthine (B1682287) oxidase. Its primary research applications include studying purine metabolism, developing and evaluating inhibitors of xanthine oxidase, and investigating the metabolic pathways of thiopurine drugs.
Q2: What is the general solubility of this compound?
A2: this compound has low solubility in water and acidic aqueous solutions. Its solubility is significantly improved in alkaline solutions and in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] A calculated logarithm of the water solubility (log10WS) is -0.97 mol/L, indicating its poor aqueous solubility.
Q3: How can I prepare a stock solution of this compound?
A3: For a concentrated stock solution, it is recommended to dissolve this compound in an organic solvent such as DMSO.[1] Alternatively, for aqueous-based experiments, a stock solution can be prepared by dissolving the compound in a dilute sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M NaOH) and then further diluting it into the desired aqueous buffer.
Q4: How should I store this compound powder and its solutions?
A4: The solid powder form of this compound should be stored at 4°C.[1] Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in my aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4). | This compound has very low solubility in neutral and acidic aqueous solutions. | 1. Increase the pH: The solubility of this compound increases with pH. Try dissolving it in a buffer with a higher pH (e.g., pH 8.0-9.0). 2. Use a co-solvent: Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%). 3. Initial dissolution in base: Dissolve the this compound in a small volume of dilute NaOH (e.g., 0.1 M) and then neutralize it with an equivalent amount of HCl before adding it to your buffer. |
| My this compound solution is cloudy or has precipitated after dilution from a DMSO stock. | The solubility limit of this compound in the final aqueous buffer has been exceeded. | 1. Decrease the final concentration: Your working concentration may be too high for the aqueous buffer to maintain solubility. 2. Increase the DMSO concentration (if permissible): A slightly higher percentage of DMSO in the final solution might help, but check the tolerance of your assay. 3. Warm the solution gently: A slight increase in temperature may help to redissolve the precipitate. However, be cautious about the stability of this compound at higher temperatures. |
| I am seeing inconsistent results in my enzyme assay. | This could be due to incomplete dissolution or precipitation of this compound during the experiment. | 1. Visually inspect your solutions: Before starting your assay, ensure that your this compound solutions are clear and free of any visible precipitate. 2. Prepare fresh solutions: Prepare your this compound working solutions fresh for each experiment to avoid issues with stability and precipitation over time. 3. Filter your stock solution: After initial dissolution, filtering the stock solution through a 0.22 µm filter can remove any undissolved microparticles. |
Quantitative Data Summary
Comprehensive experimental data on the quantitative solubility of this compound in various aqueous buffers is limited in the available literature. The following table summarizes the available qualitative and calculated solubility information. Researchers are encouraged to experimentally determine the solubility in their specific buffer systems.
| Solvent/Buffer | pH | Solubility | Notes |
| Water | ~7.0 | Very low (Calculated log10WS = -0.97 mol/L) | Experimental determination is recommended for specific applications. |
| Dimethyl Sulfoxide (DMSO) | N/A | Soluble[1] | Commonly used for preparing concentrated stock solutions. |
| Sodium Hydroxide (NaOH) | >12 | Soluble | A 0.1 M NaOH solution can be used to prepare aqueous stock solutions. |
| Phosphate Buffer | 7.4 | Poor | Solubility is expected to be low. pH adjustment or co-solvents are generally required. |
| TRIS Buffer | 7.4 | Poor | Similar to phosphate buffer, solubility is expected to be low. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 168.18 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 1.68 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol: Xanthine Oxidase Activity Assay using this compound as a Substrate
This protocol is adapted from standard xanthine oxidase assays.
Principle: Xanthine oxidase catalyzes the oxidation of this compound to 6-thiouric acid. The formation of 6-thiouric acid can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 345 nm), which needs to be determined empirically for this specific reaction.
Materials:
-
This compound solution (prepared from DMSO stock and diluted in assay buffer)
-
Xanthine Oxidase enzyme preparation
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 0.1 mM EDTA
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare the this compound substrate solution: Dilute the 10 mM this compound DMSO stock solution in the assay buffer to the desired final concentrations (e.g., a range from 10 µM to 200 µM). Ensure the final DMSO concentration is below 1%.
-
Set up the reaction mixture: In a quartz cuvette, add:
-
X µL of Assay Buffer
-
Y µL of this compound substrate solution
-
The total volume should be pre-determined (e.g., 1 mL).
-
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add a small volume of the xanthine oxidase enzyme solution to the cuvette and mix thoroughly by gentle inversion.
-
Monitor the reaction: Immediately start recording the absorbance at the predetermined wavelength (e.g., 345 nm) over a period of 5-10 minutes.
-
Calculate the reaction rate: Determine the initial linear rate of the reaction (ΔAbs/min). The enzymatic activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of 6-thiouric acid at the measured wavelength is known.
Visualizations
Caption: Metabolic conversion of 6-Mercaptopurine to 6-Thiouric Acid.
Caption: Workflow for preparing and testing this compound solutions.
References
degradation of 6-Thioxanthine in solution and storage.
This technical support center provides guidance on the degradation of 6-Thioxanthine in solution and its proper storage. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
A1: this compound is a purine (B94841) analog and a key metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine.[1] In research, it is often used in studies related to purine metabolism, enzyme kinetics (particularly with xanthine (B1682287) oxidase), and as a reference standard in analytical methods.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has limited solubility in water. It is slightly soluble in DMSO and methanol, often requiring heating and sonication. For cell culture experiments, a common practice is to dissolve it in a minimal amount of 0.1 M NaOH and then dilute it with the desired buffer or medium to the final concentration. It is crucial to ensure the final pH of the solution is compatible with your experimental system.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The primary known degradation pathway for this compound is enzymatic oxidation. In the presence of xanthine oxidase, this compound is converted to 6-thiouric acid.[2] Non-enzymatic degradation pathways such as hydrolysis, oxidation by other agents, and photodegradation are also possible, particularly under stressful conditions.
Q5: How stable are this compound solutions at room temperature?
A5: There is limited specific data on the stability of this compound solutions at room temperature. However, based on the stability of related thiopurine compounds, it is recommended to prepare fresh solutions for each experiment and to avoid prolonged storage at room temperature to prevent degradation. If short-term storage is necessary, refrigeration is advisable.
Q6: Can I freeze stock solutions of this compound?
A6: Yes, stock solutions of this compound, typically prepared in DMSO or a buffered aqueous solution, can be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the stock or working solution. | Prepare fresh solutions of this compound before each experiment. If using a frozen stock, use a fresh aliquot for each experiment. Perform a quality control check of your stock solution using an appropriate analytical method like HPLC. |
| Precipitation observed in the stock solution upon storage at 4°C. | The concentration of this compound may be too high for the solvent at that temperature. | Warm the solution gently and vortex to redissolve the precipitate before use. For long-term storage, consider preparing a slightly lower concentration stock solution or storing it at -20°C in aliquots.[3] |
| Color change (e.g., yellowing) of the this compound solution. | This may indicate oxidation or other forms of chemical degradation. | Discard the solution and prepare a fresh one. Ensure that the solvent is of high purity and deoxygenated if possible. Protect the solution from light. |
| No observable effect in a cell-based assay. | The compound may have degraded, or the concentration is too low. | Verify the concentration and integrity of your this compound solution. Prepare a fresh solution and consider performing a dose-response experiment to determine the optimal working concentration. |
Data on this compound Degradation
Disclaimer: Specific quantitative data on the non-enzymatic degradation of this compound is limited. The following tables provide a template for how such data would be presented and include hypothetical values for illustrative purposes. Researchers should perform their own stability studies to determine the degradation profile of this compound under their specific experimental conditions.
Table 1: Hypothetical Hydrolytic Degradation of this compound (0.1 mg/mL) at 40°C
| pH | Time (hours) | % Degradation (Hypothetical) |
| 3.0 | 24 | 5% |
| 7.0 | 24 | <1% |
| 9.0 | 24 | 10% |
Table 2: Hypothetical Oxidative Degradation of this compound (0.1 mg/mL) at Room Temperature
| Oxidizing Agent | Time (hours) | % Degradation (Hypothetical) |
| 3% H₂O₂ | 8 | 15% |
Table 3: Hypothetical Photodegradation of this compound (0.1 mg/mL) in Aqueous Solution
| Light Source (ICH Q1B) | Exposure | % Degradation (Hypothetical) |
| Cool white fluorescent lamp | 1.2 million lux hours | 8% |
| Near UV lamp | 200 watt hours/m² | 12% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Gently warm the solution and vortex or sonicate until the this compound is completely dissolved. d. Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.[4][5]
-
Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer) at a known concentration (e.g., 0.1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to the test solution. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the test solution to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near UV lamps).[6][7] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
-
Sample Analysis: At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. q1scientific.com [q1scientific.com]
Technical Support Center: Optimizing HPLC Peak Shape for 6-Thioxanthine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) peak shape for 6-Thioxanthine analysis.
Troubleshooting Guide
Poor peak shape in HPLC can compromise the accuracy and precision of quantification. The following guides address common peak shape problems encountered during this compound analysis, such as peak tailing, fronting, and splitting.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | This compound, with its amine functional groups, can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[1] Solutions: 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using a suitable buffer (e.g., phosphate (B84403) or formate) to suppress the ionization of silanol groups.[1] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or Phenyl-Hexyl column to minimize the number of available silanol groups. 3. Add a Competing Base: Introduce a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to block the active silanol sites. Note that TEA may interfere with mass spectrometry detection. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion. Solutions: 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of this compound in the sample. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Solutions: 1. Use a Guard Column: Protect the analytical column from strongly retained sample components by using a guard column. 2. Flush the Column: Wash the column with a strong solvent to remove contaminants. 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
Issue 2: Peak Fronting
Peak fronting, where the asymmetry factor is < 1, results in a leading edge of the peak being broader than the trailing edge.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting. Solution: Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a distorted peak. Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume. |
| Column Collapse | A physical void or channel at the inlet of the column can cause the sample to be distributed unevenly, resulting in peak fronting. Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits. |
Issue 3: Split Peaks
Split peaks can be a sign of a few different problems, often related to the column or sample introduction.
Possible Causes and Solutions:
| Cause | Solution |
| Partially Blocked Frit | If the inlet frit of the column is partially blocked, the sample will not be distributed evenly across the column head. Solution: Back-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, replace the frit or the column. |
| Column Void | A void at the head of the column can cause the sample band to split. Solution: Replace the column. |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate upon injection, leading to peak splitting. Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase to dissolve the sample. |
| Co-elution with an Interfering Peak | The appearance of a split peak might be due to the presence of another compound that elutes very close to this compound. Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or change the column to one with a different selectivity (e.g., from C18 to Phenyl-Hexyl) to improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for this compound analysis?
A1: The optimal mobile phase pH for this compound analysis is typically in the acidic range, between 2.5 and 4.0.[1] This ensures that the secondary amine groups are protonated, and the acidic silanol groups on the column are suppressed, minimizing secondary interactions and leading to improved peak shape.[1]
Q2: Which HPLC column is best suited for this compound analysis?
A2: Reversed-phase columns, particularly C18 and Phenyl-Hexyl, are commonly used for the analysis of this compound and other xanthine (B1682287) derivatives.[2][3] Modern, high-purity, end-capped columns are recommended to reduce peak tailing caused by silanol interactions. A Phenyl-Hexyl column may offer different selectivity compared to a C18, which can be advantageous if co-elution with other compounds is an issue.
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the analysis?
A3: Both acetonitrile (B52724) and methanol (B129727) can be used as organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure. Methanol, on the other hand, can offer different selectivity, which might be useful for resolving this compound from other components in the sample matrix. The choice between the two may require some method development to determine which provides the best overall separation.
Q4: Can I use a gradient elution for this compound analysis?
A4: Yes, a gradient elution can be beneficial, especially when analyzing this compound in a complex matrix with other metabolites that have a wide range of polarities. A gradient can help to elute more retained compounds faster and improve the overall peak shape of all analytes.
Q5: My baseline is noisy. What could be the cause?
A5: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Degas the mobile phase and prime the pump.
-
Pump issues: Check for leaks and ensure the pump seals are in good condition.
-
Contaminated mobile phase or column: Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent.
-
Detector issues: The lamp may be failing or the flow cell could be dirty.
Data Presentation: Impact of HPLC Parameters on Peak Shape
The following tables summarize the expected impact of various HPLC parameters on the peak shape of this compound. The values are illustrative and may vary depending on the specific instrument and conditions.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Buffer | Expected Asymmetry Factor | Comments |
| 2.5 | 20 mM Potassium Phosphate | 1.0 - 1.2 | Good peak symmetry due to suppression of silanol interactions. |
| 4.5 | 20 mM Acetate (B1210297) Buffer | 1.2 - 1.5 | Slight tailing may be observed as silanol groups begin to ionize. |
| 6.8 | 20 mM Phosphate Buffer | > 1.5 | Significant peak tailing is likely due to strong interactions with ionized silanol groups. |
Table 2: Comparison of Column Chemistries
| Column Type | Expected Tailing Factor | Expected Resolution | Comments |
| Standard C18 (not end-capped) | > 1.5 | Moderate | Prone to peak tailing due to exposed silanol groups. |
| End-Capped C18 | 1.0 - 1.3 | Good | Reduced tailing and improved peak shape. A good starting point for method development. |
| Phenyl-Hexyl | 1.0 - 1.3 | Good to Excellent | Offers alternative selectivity which can be beneficial for resolving closely eluting peaks. |
Experimental Protocols
Method 1: Isocratic RP-HPLC for this compound Quantification
This protocol is adapted from established methods for the analysis of thiopurines.[2]
1. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Reagents:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Sodium acetate
-
Acetic acid
3. Mobile Phase Preparation:
-
Prepare a 0.01 M sodium acetate solution in water.
-
Adjust the pH to 3.5 with acetic acid.
-
The final mobile phase is a mixture of 0.01 M sodium acetate buffer (pH 3.5) and methanol (90:10 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm
5. Sample Preparation:
-
Dissolve the this compound standard and samples in the mobile phase to a final concentration within the linear range of the assay.
6. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standards and samples.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standard.
References
- 1. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversed-phase high-performance liquid chromatography analysis of 6-thioguanine applicable to pharmacologic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Technical Support Center: 6-Thioxanthine Enzymatic Assays
Welcome to the Technical Support Center for 6-Thioxanthine Enzymatic Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common interferences in enzymatic assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes that metabolize this compound in enzymatic assays?
A1: The primary enzymes that interact with this compound (6-TX) in a laboratory setting are:
-
Xanthine (B1682287) Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. It can also metabolize this compound to 6-thiouric acid.[1][2]
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT): This enzyme is crucial for the purine (B94841) salvage pathway, converting hypoxanthine and guanine (B1146940) to their respective monophosphate nucleotides. It can also metabolize this compound.[3][4]
-
Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the phosphorolytic cleavage of purine nucleosides to the corresponding purine base and ribose-1-phosphate.[5]
Q2: What are the common classes of interfering compounds in this compound enzymatic assays?
A2: Several classes of compounds can interfere with this compound enzymatic assays, leading to inaccurate results. These include:
-
Enzyme Inhibitors: Compounds that directly inhibit the activity of XO, HPRT, or PNP will affect the metabolism of this compound.
-
Substrate Analogs: Molecules structurally similar to this compound, hypoxanthine, or xanthine can act as competitive inhibitors.[6]
-
Reducing Agents: Reagents like DTT and β-mercaptoethanol can interfere with assay chemistry, sometimes leading to false positives.[7]
-
Chelating Agents: Compounds that chelate metal ions essential for enzyme activity can reduce the observed reaction rate.
-
Compounds with Spectroscopic Interference: Molecules that absorb light in the same UV range as this compound or its metabolites can interfere with spectrophotometric detection methods.[6][8]
-
Pan-Assay Interference Compounds (PAINS): These are compounds that show activity in numerous assays through non-specific mechanisms.[9]
Q3: How can I tell if my test compound is an inhibitor of Xanthine Oxidase?
A3: To determine if your compound is a Xanthine Oxidase inhibitor, you can perform an enzyme kinetics study. By measuring the rate of this compound conversion to 6-thiouric acid at various substrate and inhibitor concentrations, you can determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki). A common positive control for XO inhibition is allopurinol (B61711).[10]
Troubleshooting Guides
Issue 1: Lower than expected enzyme activity or complete loss of signal.
| Potential Cause | Troubleshooting Step | Explanation |
| Enzyme Inhibition | Test for known inhibitors of XO, HPRT, or PNP. Run a control reaction with a known inhibitor (e.g., allopurinol for XO). | Your sample may contain a compound that is directly inhibiting the enzyme. Comparing your results to a known inhibitor can help confirm this. |
| Sub-optimal Assay Conditions | Verify the pH, temperature, and buffer composition of your assay. Ensure all reagents are at the correct temperature before starting the reaction. | Enzymes have optimal operating conditions. Deviations can significantly reduce their activity. |
| Degraded Enzyme or Substrate | Use fresh or properly stored enzyme and substrate stocks. Avoid repeated freeze-thaw cycles. | The activity of enzymes and the integrity of substrates can degrade over time, especially with improper storage. |
| Presence of Chelating Agents | Add an excess of the required metal cofactor to the assay buffer or pre-incubate the sample with a chelator-removing resin. | Some enzymes require metal ions for activity. Chelating agents in your sample can sequester these ions, leading to reduced activity. |
Issue 2: Higher than expected enzyme activity or a false positive signal.
| Potential Cause | Troubleshooting Step | Explanation |
| Spectroscopic Interference | Run a control reaction without the enzyme but with the test compound to measure its intrinsic absorbance at the detection wavelength. | The test compound itself may absorb light at the same wavelength as the product being measured, leading to an artificially high signal.[6][8] |
| Presence of Reducing Agents | If using reducing agents like DTT, run a control without the enzyme to see if the reducing agent and test compound interact to produce a signal. Consider using a weaker reducing agent like GSH.[7] | Strong reducing agents can participate in redox cycling with certain compounds, generating a signal that mimics enzyme activity.[7] |
| Contamination of Reagents | Use fresh, high-purity reagents and sterile techniques to prepare all solutions. | Contaminants in buffers or other reagents can sometimes contribute to the reaction or interfere with detection. |
Issue 3: Inconsistent or non-reproducible results.
| Potential Cause | Troubleshooting Step | Explanation |
| Compound Insolubility | Visually inspect for precipitation. Test the solubility of your compound in the assay buffer. Consider using a co-solvent like DMSO, but keep the final concentration low and consistent across all wells. | If the test compound is not fully dissolved, its effective concentration will be inconsistent, leading to variable results. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all components in the assay wells. | Inaccurate pipetting can lead to significant variations in reagent concentrations and, consequently, the reaction rates. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or ensure proper sealing and incubation conditions to minimize evaporation. | Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. |
Quantitative Data on Common Inhibitors
The following tables summarize the inhibitory potency of well-characterized inhibitors of Xanthine Oxidase and Purine Nucleoside Phosphorylase.
Table 1: Inhibitors of Xanthine Oxidase (XO)
| Inhibitor | Type of Inhibition | IC50 / Ki | Reference(s) |
| Allopurinol | Competitive | IC50: 9.07 µg/ml | [11] |
| Oxypurinol | Non-competitive | - | [12] |
| Febuxostat | Non-purine selective | IC50: 8.77 µg/ml | [11] |
| Diosmetin | Mixed-type | - | [13] |
| Apigenin | - | - | [13] |
Table 2: Inhibitors of Purine Nucleoside Phosphorylase (PNP)
| Inhibitor | Type of Inhibition | IC50 / Ki | Reference(s) |
| Forodesine (BCX-1777) | Transition-state analog | IC50: 0.48 - 1.57 nM |
Experimental Protocols
General Protocol for a Spectrophotometric Xanthine Oxidase Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Substrate Stock Solution: 10 mM this compound in a suitable solvent (e.g., DMSO or dilute NaOH), then diluted in assay buffer to the desired final concentration.
-
Enzyme Solution: Dilute Xanthine Oxidase in cold assay buffer to the desired activity level (e.g., 0.1-0.2 U/mL).
-
Inhibitor Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor solution (or vehicle control) to the appropriate wells.
-
Add 20 µL of the this compound substrate solution to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to all wells.
-
Immediately begin monitoring the increase in absorbance at a wavelength specific for the product (e.g., the absorbance maximum of 6-thiouric acid). Readings should be taken at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Compare the velocities of the reactions with and without the inhibitor to determine the percent inhibition.
-
If performing kinetic studies, vary the substrate and inhibitor concentrations to determine the mode of inhibition and calculate Ki.
-
Visualizations
Thiopurine Metabolic Pathway
The following diagram illustrates the metabolic pathway of thiopurines, including the conversion of 6-mercaptopurine (B1684380) to this compound and its subsequent metabolism. This pathway highlights the key enzymes involved, which are potential sources of interference in assays.
Caption: Metabolic pathway of thiopurines.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical approach to diagnosing issues in your this compound enzymatic assay.
Caption: Troubleshooting workflow for this compound enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of xanthine oxidase activity by substrates at active sites via cooperative interactions between catalytic subunits: implication to drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic concentrations of hydroxocobalamin interferes with several spectrophotometric assays on the Beckman Coulter DxC and AU680 chemistry analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates [mdpi.com]
- 13. [PDF] Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. | Semantic Scholar [semanticscholar.org]
troubleshooting low yield in 6-Thioxanthine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield issues during the synthesis of 6-Thioxanthine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis reaction shows a very low conversion of the starting material (e.g., Hypoxanthine). What are the potential causes and how can I fix this?
A1: Low conversion is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.
-
Reagent Quality: The purity of your starting materials and reagents is critical.
-
Phosphorus Pentasulfide (P₄S₁₀): This is a key reagent for thionation. It is highly sensitive to moisture. Ensure you are using a fresh, dry bottle of P₄S₁₀. Old or improperly stored P₄S₁₀ can be partially hydrolyzed and will have significantly lower reactivity.
-
Solvent: The reaction is often carried out in a high-boiling, inert solvent like pyridine (B92270) or tetralin.[1] Ensure the solvent is anhydrous, as water can react with P₄S₁₀ and interfere with the reaction.[2]
-
-
Reaction Conditions:
-
Temperature: Thionation reactions typically require high temperatures, often in the range of 200°C.[1] Insufficient temperature will lead to an incomplete or very slow reaction. Ensure your heating apparatus is calibrated and maintaining the target temperature.
-
Reaction Time: These reactions can be slow. If you are stopping the reaction prematurely, you will see a low conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
-
Poor Solubility: The starting material, hypoxanthine (B114508), may not be fully soluble in the reaction solvent at lower temperatures. This can limit its availability to react. Ensure vigorous stirring and that the temperature is high enough to facilitate dissolution.
Q2: The reaction seems to have worked, but my final isolated yield is much lower than expected. Where could I be losing my product?
A2: Product loss often occurs during the work-up and purification stages.
-
Work-up Procedure: The work-up often involves cooling the reaction mixture and precipitating the product.
-
Incomplete Precipitation: Ensure the mixture is sufficiently cooled to maximize the precipitation of this compound.
-
Filtration and Washing: Product can be lost during filtration if the solid is too fine and passes through the filter paper. Use an appropriate grade of filter paper. When washing the collected solid, use a minimal amount of cold solvent to avoid redissolving the product.[3]
-
-
Purification:
-
Recrystallization: This is a common method for purifying the crude product. However, this compound has limited solubility in many common solvents.[4] You may be losing a significant amount of product in the mother liquor. Try to minimize the amount of solvent used for recrystallization and ensure adequate cooling to recover the maximum amount of purified product.
-
Column Chromatography: If using column chromatography, the product can sometimes adsorb irreversibly to the silica (B1680970) gel, especially if it is acidic. Pre-treating the silica gel with a base like triethylamine (B128534) can help mitigate this.[5]
-
Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
A3: Side product formation is a key reason for low yields of the desired product.
-
Incomplete Thionation: If the reaction does not go to completion, you will have unreacted starting material.
-
Over-thionation or Degradation: At the high temperatures required, prolonged heating can lead to the formation of other thionated purines or degradation products. Monitoring the reaction by TLC is crucial to avoid this.[3]
-
Side Reactions with Solvent: Some solvents, like pyridine, can potentially react at high temperatures. Using a more inert solvent like tetralin might be an alternative.
To minimize side products, focus on optimizing reaction time and temperature. A slightly lower temperature for a longer duration might provide a cleaner reaction profile than a very high temperature for a short time.
Data Presentation
The yield of this compound is highly dependent on reaction parameters. The following table summarizes expected outcomes based on common variables.
| Parameter | Condition | Expected Yield | Potential Issues |
| Temperature | < 180°C | Low (< 30%) | Incomplete reaction, low conversion of starting material. |
| 200-220°C | Moderate to High (50-70%) | Optimal range for thionation with P₄S₁₀.[1] | |
| > 240°C | Low to Moderate | Increased formation of degradation products and side reactions. | |
| P₄S₁₀ Quality | Fresh, Anhydrous | High | Efficient thionation. |
| Old, Exposed to Air | Very Low | Reagent is likely hydrolyzed and inactive. | |
| Solvent | Anhydrous Pyridine/Tetralin | High | Good solubility for reactants at high temperatures.[1][2] |
| Non-anhydrous Solvent | Low | P₄S₁₀ reacts with water, reducing its efficacy. | |
| Reaction Time | Too Short | Low | Incomplete conversion. |
| Optimal (TLC Monitored) | High | Reaction proceeds to completion with minimal degradation. | |
| Too Long | Decreased | Formation of byproducts and degradation of the desired product. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Hypoxanthine
This protocol is a generalized procedure and may require optimization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add hypoxanthine (1 equivalent) and phosphorus pentasulfide (P₄S₁₀, 2-3 equivalents).
-
Solvent Addition: Add anhydrous pyridine or tetralin as the solvent (enough to create a stirrable slurry).[1]
-
Reaction: Heat the reaction mixture to reflux (approx. 200°C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them, and analyzing by TLC (e.g., using a mobile phase of dichloromethane:methanol (B129727), 9:1). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete (disappearance of the hypoxanthine spot on TLC), cool the mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol (B145695).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a large volume of water or an aqueous ethanol mixture.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like methanol or DMSO.
-
Mobile Phase: A common mobile phase system is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often in a 9:1 or 8:2 ratio. Adjust the polarity as needed for optimal separation.
-
Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot indicates the reaction is progressing.
Visualizations
Caption: Synthesis pathway for this compound from Hypoxanthine.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Metabolic activation pathway of related thiopurines.[6]
References
- 1. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 2002-59-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Thioxanthine Stability and Reactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and reactivity of 6-Thioxanthine, with a particular focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A: this compound is a purine (B94841) analog and a metabolite of the immunosuppressive drug 6-mercaptopurine (B1684380).[1][2] Understanding its stability is crucial for accurate pharmacological studies, formulation development, and for interpreting data from in vitro and in vivo experiments. Factors like pH can significantly impact its shelf-life in solution, its degradation pathways, and its reactivity.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the expected degradation products of this compound under different pH conditions?
A: Under harsh acidic or alkaline conditions, the primary degradation pathway for this compound is likely hydrolysis. This could involve the cleavage of the purine ring. Under oxidative stress, the thiol group is susceptible to oxidation. Forced degradation studies are necessary to definitively identify the degradation products under various stress conditions.
Q4: How does pH influence the solubility of this compound?
A: The solubility of this compound is expected to be pH-dependent due to its ionizable groups. As an amphoteric compound, it possesses both acidic and basic properties. Its solubility will be at a minimum near its isoelectric point and will increase in both acidic and alkaline solutions where it can form soluble salts.
Q5: What are the pKa values of this compound?
A: The predicted pKa value for this compound is approximately 5.49. This value is important for understanding its ionization state at different pH values, which in turn affects its solubility, reactivity, and biological interactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in solution. | The pH of the solution may be close to the isoelectric point of this compound, where its solubility is minimal. | Adjust the pH of the solution. For increased solubility, either lower the pH to protonate the molecule or raise the pH to deprotonate it, moving away from the isoelectric point. Always ensure the final pH is compatible with your experimental system. |
| Inconsistent results in bioassays. | This compound may be degrading in the assay medium due to unfavorable pH or prolonged incubation times. | Prepare fresh solutions of this compound for each experiment. Buffer the assay medium to a pH where this compound is most stable (typically neutral to slightly acidic). Minimize the incubation time whenever possible. |
| Unexpected peaks in HPLC analysis. | These may be degradation products of this compound. | Conduct a forced degradation study to identify potential degradation products. This involves subjecting a sample of this compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture by HPLC.[4][5] This will help in developing a stability-indicating HPLC method. |
| Low recovery of this compound during sample preparation. | The compound may be adsorbing to container surfaces or degrading during the extraction process. | Use silanized glassware or low-adsorption plasticware. Ensure that the pH of any extraction or dilution buffers is within the stable range for this compound. Keep samples on ice to minimize degradation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H4N4OS | PubChem |
| Molecular Weight | 168.18 g/mol | PubChem |
| CAS Number | 2002-59-7 | CAS |
| Predicted pKa | 5.49 ± 0.20 | Chemicalize |
| Predicted logP | -0.1 | PubChem |
| Predicted Water Solubility | Sparingly soluble | Chemicalize |
Table 2: Expected pH-Dependent Stability Profile of this compound *
| pH Range | Expected Stability | Primary Degradation Pathway (Hypothesized) |
| < 3 | Low | Acid-catalyzed hydrolysis of the purine ring. |
| 3 - 6 | Moderate to High | Gradual hydrolysis. |
| 6 - 8 | High | Relatively stable, minimal degradation. |
| > 8 | Low | Base-catalyzed hydrolysis of the purine ring. |
*This profile is an extrapolation based on the behavior of similar thiopurine compounds, such as 6-mercaptopurine, and requires experimental verification for this compound.[3]
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Buffers of various pH values (e.g., phosphate (B84403), citrate, borate)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
HPLC system with a UV detector
-
A suitable reversed-phase HPLC column (e.g., C18)
-
pH meter
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a small amount of 0.1 M NaOH followed by dilution with water).
-
Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Test Solutions: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of approximately 50-100 µg/mL.
3. Stability Study Procedure:
-
For each pH, divide the test solution into two sets of vials: one for storage at room temperature (e.g., 25°C) and another for accelerated conditions (e.g., 40°C or 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by HPLC. If immediate analysis is not possible, quench the degradation by neutralizing the sample and storing it at a low temperature (e.g., -20°C).
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for thiopurines consists of a mixture of a buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate the parent compound from its degradation products.
-
Detection: Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound (around 348 nm, but should be experimentally determined).
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
5. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each pH and temperature condition.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to the appropriate kinetic models.
-
Calculate the degradation rate constant (k) for each condition.
-
Generate a pH-rate profile by plotting log(k) versus pH.
Visualizations
Caption: Experimental workflow for a pH-dependent stability study of this compound.
Caption: pH-dependent tautomeric equilibrium of this compound.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
minimizing matrix effects in LC-MS/MS analysis of 6-Thioxanthine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6-thioxanthine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These interferences can lead to ion suppression or enhancement, which can negatively affect the accuracy, precision, and sensitivity of your analytical method.[2] Essentially, the matrix can either diminish or artificially inflate the this compound signal, leading to inaccurate quantification.
Q2: I'm observing poor sensitivity and inconsistent results in my this compound assay. Could this be due to matrix effects?
A2: Yes, poor sensitivity and irreproducible results are classic indicators of matrix effects. Ion suppression is a frequent issue where matrix components compete with this compound for ionization in the mass spectrometer's source, resulting in a reduced analyte signal. This can be especially problematic when aiming for low limits of quantification (LLOQ).
Q3: How can I confirm that matrix effects are impacting my this compound analysis?
A3: A standard method to evaluate matrix effects is the post-extraction spike analysis.[1] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of the same concentration of this compound spiked into a blank sample extract (after the extraction process). A significant discrepancy between these two measurements points to the presence of matrix effects. A lower response in the matrix-spiked sample indicates ion suppression, while a higher response suggests ion enhancement. The Matrix Factor (MF) can be calculated to quantify this effect:
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
Q4: What are the primary sources of matrix effects in biological samples for this compound analysis?
A4: The most common sources of matrix effects in biological matrices such as plasma, serum, and whole blood are endogenous components like phospholipids, proteins, and salts.[1] For urine samples, salts and urea (B33335) can be major contributors. Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[1]
Q5: How can a stable isotope-labeled internal standard (SIL-IS) help in minimizing matrix effects?
A5: A SIL-IS is considered the gold standard for compensating for matrix effects.[3] Since a SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience similar ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
If you have confirmed significant ion suppression in your this compound analysis, the primary objective is to enhance the sample cleanup process to eliminate interfering matrix components before they enter the LC-MS/MS system.
Recommended Solutions:
-
Optimize Sample Preparation: Transition from a simple protein precipitation (PPT) method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Phospholipid Removal: For plasma or serum samples, incorporate specific phospholipid removal strategies.
-
Chromatographic Separation: Adjust your chromatographic conditions to separate this compound from the matrix components causing suppression. This can involve modifying the mobile phase composition, gradient profile, or using a different column chemistry like Hydrophilic Interaction Chromatography (HILIC).[4][5][6][7][8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for SPE cleanup of plasma samples. Optimization of sorbent type, wash, and elution solvents is recommended.
Materials:
-
SPE cartridges (e.g., strong cation exchanger)
-
Acetonitrile
-
Formic acid
-
LC-MS grade water
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard and 600 µL of 0.1% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
This is a simpler but generally less clean method compared to SPE.
Materials:
-
Methanol or Acetonitrile with 0.1% formic acid
-
Centrifuge
Methodology:
-
Precipitation: To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution. Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.[9]
-
Vortex: Vortex mix for 1 minute.[9]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.[9]
-
Evaporation and Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase.[9]
Protocol 3: Post-Extraction Spike Analysis to Quantify Matrix Effects
This protocol is used to quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix and spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the biological matrix before extraction.
-
-
Analyze the Samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Peak area of Set B / Peak area of Set A) x 100
-
Recovery (RE %): (Peak area of Set C / Peak area of Set B) x 100
-
Process Efficiency (PE %): (Peak area of Set C / Peak area of Set A) x 100
-
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for this compound
| Sample ID | Analyte Concentration (ng/mL) | Peak Area (Set A - Neat) | Peak Area (Set B - Post-Spiked) | Peak Area (Set C - Pre-Spiked) | Matrix Factor (%) | Recovery (%) | Process Efficiency (%) |
| QC Low | 10 | 50,000 | 35,000 | 30,000 | 70.0 | 85.7 | 60.0 |
| QC Mid | 100 | 500,000 | 360,000 | 310,000 | 72.0 | 86.1 | 62.0 |
| QC High | 1000 | 5,000,000 | 3,750,000 | 3,200,000 | 75.0 | 85.3 | 64.0 |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Gradient | 5% B to 95% B over 5 min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | e.g., m/z 169 -> 119 |
| MRM Transition (SIL-IS) | e.g., m/z 172 -> 122 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polylc.com [polylc.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
addressing poor reproducibility in 6-Thioxanthine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in experiments involving 6-Thioxanthine. The information is tailored for researchers, scientists, and drug development professionals to help ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (6-TX) is a purine (B94841) analog and a metabolite of the immunosuppressive drug 6-mercaptopurine (B1684380) (6-MP).[1] It plays a role in the metabolic pathway of thiopurine drugs. Key properties are summarized in the table below.
| Property | Value | Source |
| Alternate Names | 2-Hydroxy-6-mercaptopurine, 6-Mercaptoxanthine | [2][3] |
| CAS Number | 2002-59-7 | [2][3] |
| Molecular Formula | C5H4N4OS | [2][3] |
| Molecular Weight | 168.18 g/mol | [2][3] |
| Solubility | Soluble in DMSO; very slightly soluble in ethanol; insoluble in chloroform.[4] | [4] |
Q2: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is crucial to use anhydrous DMSO to prevent degradation. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the main causes of variability in this compound experiments?
Poor reproducibility in this compound experiments can stem from several factors:
-
Compound Handling: Inconsistent preparation of stock solutions, improper storage, and repeated freeze-thaw cycles can lead to degradation or precipitation of this compound.
-
Metabolic Variability: The biological activity of this compound is dependent on its metabolism by enzymes such as xanthine (B1682287) oxidase (XO) and thiopurine S-methyltransferase (TPMT).[5] Genetic variants of these enzymes can exhibit different kinetic properties, leading to variable metabolic rates and, consequently, inconsistent experimental outcomes.[6]
-
Cell Culture Conditions: Variations in cell line identity and integrity, passage number, cell density, and media components can all influence cellular response to this compound.
-
Assay-Specific Factors: Inconsistent incubation times, reagent quality, and data analysis methods can introduce significant variability.
Q4: What is the mechanism of action of this compound?
This compound is an intermediate in the metabolic pathway of 6-mercaptopurine. Its downstream metabolites, such as 6-thioguanine (B1684491) nucleotides (TGNs), can be incorporated into DNA and RNA, leading to cytotoxicity and immunosuppressive effects.[7] The metabolic conversion of 6-mercaptopurine to 6-thiouric acid involves this compound as an intermediate and is catalyzed by xanthine oxidase.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Symptoms:
-
Wide variation in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments or between different laboratories.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Stock Solution Concentration | Prepare fresh stock solutions in anhydrous DMSO.[9] Validate the concentration using a spectrophotometer or HPLC. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Variations in Cell Culture Conditions | Standardize cell culture protocols. Use cells within a consistent and low passage number range. Ensure consistent seeding density and confluency at the time of treatment. |
| Differences in Assay Protocol | Maintain consistent incubation times, reagent concentrations, and washing steps. Use a validated and standardized protocol for assessing cell viability. |
| Data Analysis Inconsistencies | Use a consistent method for calculating IC50 values. Ensure that the data is properly normalized to controls. |
Issue 2: Low or No Bioactivity
Symptoms:
-
This compound fails to elicit the expected biological response, even at high concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | Ensure proper storage of both the solid compound and stock solutions, protected from light and moisture. Prepare fresh dilutions in media immediately before use. |
| Low Metabolic Conversion | The cell line used may have low expression or activity of the necessary metabolic enzymes (e.g., xanthine oxidase). Consider using a different cell line with known metabolic competency or co-transfecting with the required enzyme. |
| Cellular Efflux | The cells may be actively pumping the compound out.[10][11][12] Consider using an efflux pump inhibitor to see if bioactivity is restored, though this may introduce other experimental variables. |
Issue 3: High Background or Off-Target Effects
Symptoms:
-
Significant cytotoxicity is observed in vehicle control (DMSO) treated cells.
-
Unexpected cellular responses that are not consistent with the known mechanism of action.
Possible Causes and Solutions:
| Cause | Solution |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below the cytotoxic threshold for your specific cell line (typically ≤ 0.5%). |
| Impure this compound | Verify the purity of the this compound lot using analytical methods like HPLC or mass spectrometry. If impurities are detected, obtain a higher purity compound. |
| Contamination of Cell Cultures | Regularly test cell lines for mycoplasma and other contaminants. Maintain sterile technique during all experimental procedures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be required.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if it will be added directly to cell cultures.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Viability (IC50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence according to the assay protocol. Normalize the data to the vehicle control and plot the results as percent viability versus log concentration of this compound. Calculate the IC50 value using a suitable non-linear regression model.
Protocol 3: Xanthine Oxidase (XO) Enzymatic Assay
This protocol is adapted for measuring the activity of xanthine oxidase using this compound as a substrate. The reaction can be monitored by the increase in absorbance due to the formation of 6-thiouric acid.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Substrate Solution: Prepare a fresh solution of this compound in the assay buffer. The optimal concentration may need to be determined empirically but can start in the range of 50-100 µM.
-
Enzyme Solution: Dilute the xanthine oxidase enzyme stock in cold assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
In a UV-transparent cuvette, add the assay buffer and the this compound substrate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the xanthine oxidase enzyme solution and mix immediately by inversion.
-
Monitor the increase in absorbance at a wavelength determined to be the absorbance maximum for 6-thiouric acid (this will need to be determined empirically, but a starting point could be around 340-350 nm, by analogy to thiouric acid).
-
Record the absorbance at regular intervals to determine the initial reaction velocity.
-
A blank reaction without the enzyme should be run to control for any non-enzymatic degradation of the substrate.
-
Visualizations
References
- 1. Renal cellular transport, metabolism, and cytotoxicity of S-(6-purinyl)glutathione, a prodrug of 6-mercaptopurine, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Thioxanthine Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Thioxanthine. It focuses on the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are enzymatic oxidation and photodegradation. Under physiological conditions, this compound is metabolized by xanthine (B1682287) oxidase. Exposure to UV radiation, particularly in the presence of photosensitizers, can also lead to degradation.
Q2: What is the main product of enzymatic degradation of this compound?
A2: The main product of the enzymatic degradation of this compound by xanthine oxidase is 6-thiouric acid.[1] This is an oxidative pathway that plays a role in the metabolism of thiopurines.
Q3: What degradation products can be expected from forced degradation studies under oxidative conditions?
A3: Forced degradation of this compound under oxidative conditions, such as using hydrogen peroxide (H₂O₂), is expected to yield oxidation products of the sulfur atom. Based on studies of similar thiopurines like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), the expected degradation products are the corresponding sulfinate and sulfonate derivatives.[2][3]
Q4: Are there known photodegradation products of this compound?
A4: While specific studies on this compound are limited, research on the related compound 6-thioguanine shows that UVA irradiation can lead to the formation of guanine-6-sulfinate and guanine-6-sulfonate.[2] It is plausible that this compound would undergo a similar transformation. Additionally, in the presence of thiol compounds, the formation of adducts is possible.[4]
Q5: What analytical techniques are recommended for identifying this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is a powerful technique for separating, identifying, and quantifying this compound and its degradation products.[5] UV-visible spectroscopy can also be utilized for quantification.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Studies
-
Possible Cause 1: Oxidative Degradation.
-
Troubleshooting Steps:
-
Confirm if the sample was exposed to oxidizing agents or conditions.
-
Analyze a sample spiked with the suspected degradation products (e.g., 6-thiouric acid, or synthetically prepared sulfinate/sulfonate derivatives).
-
Employ LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of oxidation products.
-
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Steps:
-
Review the experimental setup to ensure samples were protected from light.
-
If photodegradation is suspected, intentionally expose a sample to UV light and compare the resulting chromatogram with the one containing the unexpected peaks.
-
Use photodiode array (PDA) detection with HPLC to compare the UV spectra of the unknown peaks with the parent compound. Degradation products often have different UV spectra.
-
-
Issue 2: Poor Recovery of this compound in Samples
-
Possible Cause 1: Adsorption to Container Surfaces.
-
Troubleshooting Steps:
-
Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
-
Evaluate different sample diluents to see if solubility and recovery can be improved.
-
-
-
Possible Cause 2: Rapid Degradation After Sample Preparation.
-
Troubleshooting Steps:
-
Analyze samples immediately after preparation.
-
If immediate analysis is not possible, store samples at low temperatures (e.g., -80°C) and protect them from light.
-
Perform a time-course study on a prepared sample at room temperature to understand its stability in the analytical matrix.
-
-
Issue 3: Difficulty in Structurally Elucidating Unknown Degradation Products
-
Possible Cause: Insufficient Data from a Single Analytical Technique.
-
Troubleshooting Steps:
-
Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition of the unknown products.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide structural clues.
-
If possible, isolate the unknown degradation products using preparative HPLC and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
-
-
Data on Potential Degradation Products
| Degradation Pathway | Potential Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) |
| Enzymatic Oxidation | 6-Thiouric Acid | C₅H₄N₄O₂S | 184.18 |
| Chemical Oxidation | This compound-S-sulfinate | C₅H₄N₄O₃S | 200.17 |
| Chemical Oxidation | This compound-S-sulfonate | C₅H₄N₄O₄S | 216.17 |
Experimental Protocols
Protocol 1: Forced Oxidation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH).
-
Stress Condition: Dilute the stock solution with 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Neutralization: Quench the reaction by adding a suitable agent, like sodium bisulfite, if necessary for the analytical method.
-
Analysis: Analyze the stressed sample by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Photostability Study
-
Sample Preparation: Prepare a solution of this compound in a transparent container.
-
Control Sample: Prepare an identical solution in a container wrapped in aluminum foil to protect it from light.
-
Exposure: Place both samples in a photostability chamber and expose them to a light source compliant with ICH Q1B guidelines.
-
Sampling: Withdraw aliquots from both the exposed and control samples at predetermined time intervals.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.
Visualizations
Caption: Oxidative degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photo-oxidation of 6-thioguanine by UVA: the formation of addition products with low molecular weight thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Xanthine Oxidase Reactions with 6-Thioxanthine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for xanthine (B1682287) oxidase (XO) with 6-Thioxanthine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of xanthine oxidase with this compound?
A1: The optimal pH for xanthine oxidase activity is generally in the range of 7.5 to 8.9.[1][2] For the oxidation of this compound, a pH of 7.5 is a commonly used and effective starting point. It is recommended to use a buffer such as Tris-HCl or phosphate (B84403) buffer to maintain a stable pH throughout the experiment.[3][4] However, the optimal pH can be influenced by the specific buffer system and the source of the enzyme, so it is advisable to perform a pH optimization experiment for your particular assay conditions.
Q2: What is the recommended temperature for a xanthine oxidase assay with this compound?
A2: Xanthine oxidase is active over a broad temperature range. For routine assays, a standard temperature of 25°C or 37°C is typically used.[1][5] Some microbial xanthine oxidases can exhibit optimal activity at higher temperatures, for instance, 75°C for Bacillus pumilus RL-2d.[3] For kinetic studies, it is crucial to maintain a constant and accurately controlled temperature.
Q3: How should I prepare my this compound substrate solution?
A3: this compound has limited solubility in aqueous buffers. It is recommended to first dissolve the this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] This stock solution can then be diluted in the assay buffer to the desired final concentration. It is important to ensure that the final concentration of DMSO in the reaction mixture is low (typically not exceeding 1%) to avoid potential inhibition of the enzyme.[7]
Q4: At what wavelength should I monitor the formation of 6-thiouric acid?
A4: The product of the xanthine oxidase-catalyzed oxidation of this compound is 6-thiouric acid. The formation of 6-thiouric acid can be monitored spectrophotometrically. Based on HPLC analysis of 6-mercaptopurine (B1684380) metabolites, the absorbance of 6-thiouric acid can be measured at approximately 342 nm or 349 nm.[8] It is advisable to perform a wavelength scan of the reaction product under your specific assay conditions to determine the optimal wavelength for monitoring the reaction progress.
Q5: What are the expected kinetic parameters (Km and Vmax) for xanthine oxidase with this compound?
A5: The kinetic parameters for xanthine oxidase with this compound can vary depending on the enzyme source and assay conditions. For wild-type mammalian xanthine oxidase, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound have been determined. Genetic variants of xanthine oxidase can exhibit altered kinetic parameters.[9] It is recommended to determine these parameters empirically under your specific experimental conditions.
Data Presentation
Table 1: Recommended Starting Conditions for Xanthine Oxidase Assay with this compound
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | Prepare a stock solution in DMSO.[6] |
| Enzyme | Xanthine Oxidase (e.g., from bovine milk) | The optimal concentration should be determined empirically. |
| Buffer | 50-100 mM Tris-HCl or Phosphate Buffer | --- |
| pH | 7.5 | Optimal pH may vary; perform a pH profile if necessary.[3][4] |
| Temperature | 25°C or 37°C | Maintain a constant temperature.[1][5] |
| Wavelength | ~342 nm or 349 nm | For monitoring 6-thiouric acid formation.[8] |
| DMSO Concentration | < 1% (v/v) | High concentrations of DMSO may inhibit the enzyme.[7] |
Table 2: Kinetic Parameters of Wild-Type and Variant Xanthine Oxidase with this compound
| Xanthine Oxidase Variant | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) |
| Wild-Type | 13.7 ± 2.5 | 1,380 ± 80 | 100.7 |
| Arg607Gln | 16.2 ± 3.1 | 726 ± 65 | 44.8 |
| Cys1318Tyr | 12.9 ± 3.9 | 462 ± 59 | 35.8 |
| Arg149Cys | Inactive | Inactive | Inactive |
| Asn909Lys | Inactive | Inactive | Inactive |
| Thr910Lys | Inactive | Inactive | Inactive |
| Pro1150Arg | Inactive | Inactive | Inactive |
| Data adapted from a study on allelic variants of xanthine oxidase expressed in COS-7 cells.[9] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Xanthine Oxidase Activity with this compound
This protocol provides a method for determining the activity of xanthine oxidase by measuring the increase in absorbance resulting from the formation of 6-thiouric acid.
Materials:
-
Xanthine Oxidase
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl or Phosphate buffer (50-100 mM, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at ~345 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50-100 mM Tris-HCl or phosphate buffer and adjust the pH to 7.5.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a reasonable duration.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay Buffer
-
This compound solution (diluted from the stock to the desired final concentration)
-
Water or buffer to bring the volume to the desired pre-incubation volume.
-
-
Include a blank control that contains all components except the enzyme.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the xanthine oxidase solution to the wells.
-
Mix gently but thoroughly.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at the predetermined optimal wavelength (around 342-349 nm) over time using the kinetic mode of the spectrophotometer.
-
Record data at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
To calculate the enzyme activity in units (µmol/min), the molar extinction coefficient of 6-thiouric acid at the measured wavelength is required. If this is not available, the activity can be expressed in terms of the change in absorbance per minute per milligram of protein.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low enzyme activity | Inactive enzyme | Check the activity of your enzyme stock with a known substrate like xanthine. Ensure proper storage of the enzyme. |
| Incorrect pH or temperature | Verify the pH of your buffer and the temperature of the reaction. Optimize these parameters for your specific enzyme. | |
| Substrate degradation or precipitation | Prepare fresh this compound stock solution. Ensure the final concentration is below its solubility limit in the assay buffer. | |
| High background signal | Contamination of reagents | Use high-purity reagents and water. Prepare fresh buffers. |
| Non-enzymatic conversion of substrate | Run a blank control without the enzyme to measure the rate of non-enzymatic reaction and subtract it from the sample readings. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under your assay conditions. Consider adding stabilizing agents like BSA. | |
| Product inhibition | Analyze the initial linear phase of the reaction. | |
| High variability between replicates | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents. |
| Temperature fluctuations | Ensure a constant and uniform temperature in the plate reader or water bath. |
Mandatory Visualizations
Signaling and Metabolic Pathways
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermostable Xanthine Oxidase Activity from Bacillus pumilus RL-2d Isolated from Manikaran Thermal Spring: Production and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying 6-Thioxanthine in Complex Biological Samples
Welcome to the technical support center for the quantification of 6-Thioxanthine (6-TX) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (6-TX) is a metabolite of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP), which is used as a chemotherapeutic and immunosuppressive agent. 6-MP is metabolized through competing anabolic and catabolic pathways. The catabolic pathway involves the oxidation of 6-MP to 6-thiouric acid, with 6-TX as a key intermediate. The quantification of 6-TX is important for understanding the pharmacokinetics of 6-MP, assessing patient metabolism, and investigating potential drug-drug interactions, particularly with xanthine (B1682287) oxidase inhibitors.
Q2: What are the primary challenges in quantifying this compound in biological samples?
A2: The main challenges include:
-
Low concentrations: 6-TX is often present at low levels in biological matrices like plasma and urine.
-
Matrix effects: Endogenous components in biological samples can interfere with the ionization of 6-TX in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[1]
-
Analyte stability: Thiopurines can be susceptible to degradation during sample collection, storage, and processing.[2]
-
Metabolic instability: The enzymatic conversion of 6-MP to 6-TX can continue ex vivo if not properly handled, leading to artificially elevated 6-TX levels.
-
Co-eluting metabolites: Other metabolites of 6-MP may have similar chemical properties, making chromatographic separation challenging.
Q3: What is the most common analytical method for this compound quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of 6-TX and other thiopurine metabolites.[3] This technique offers high sensitivity and selectivity, which are crucial for measuring low concentrations in complex matrices. Both positive and negative ionization modes can be used, depending on the specific method and instrument conditions.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Guide 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing for this compound is a common issue and can compromise the accuracy of integration and quantification.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Thiol-containing compounds like 6-TX can interact with active sites (e.g., residual silanols) on the stationary phase of the column.[3][5] Solution: - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to suppress silanol (B1196071) interactions (typically a lower pH). - Add a small amount of a competing base to the mobile phase. |
| Column Contamination | Buildup of matrix components on the column frit or head. Solution: - Implement a more rigorous sample clean-up procedure. - Use a guard column and replace it regularly. - Back-flush the analytical column according to the manufacturer's instructions. |
| Incompatible Sample Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: - Reconstitute the final sample extract in a solvent that is the same or weaker than the initial mobile phase. |
Guide 2: Inconsistent or Low Analyte Recovery
Q: I am experiencing low and variable recovery of this compound during sample preparation. What could be the issue?
A: Low recovery can lead to poor sensitivity and inaccurate results.
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | Incomplete removal of proteins can lead to co-precipitation of the analyte. Solution: - Optimize the ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to plasma, typically 3:1 or 4:1 (v/v).[6] - Ensure thorough vortexing and adequate incubation time at a cold temperature (e.g., -20°C for 30 minutes) to maximize protein precipitation.[7] |
| Analyte Degradation | This compound may be unstable during sample processing. Solution: - Keep samples on ice throughout the extraction process. - Minimize the time between sample collection and analysis or freezing. - Evaluate the stability of 6-TX under your specific extraction conditions (bench-top stability). |
| Adsorption to Labware | The analyte may adsorb to the surface of plastic tubes or pipette tips. Solution: - Use low-binding microcentrifuge tubes and pipette tips. - Consider silanizing glassware if used. |
Guide 3: Shifting Retention Times
Q: The retention time for my this compound peak is drifting between injections. How can I stabilize it?
A: Retention time stability is critical for accurate peak identification and integration.
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Selective evaporation of a volatile mobile phase component or improper mixing.[8] Solution: - Prepare fresh mobile phase daily. - Keep mobile phase reservoirs capped. - If using online mixing, ensure the pump is functioning correctly and solvents are degassed. |
| Column Temperature Fluctuations | Inconsistent column temperature can affect retention times. Solution: - Use a column oven and ensure the temperature is stable and consistent with the method parameters. |
| Column Equilibration | Insufficient equilibration time between gradient runs.[8] Solution: - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time in your LC method if necessary. |
Guide 4: Signal Suppression or Enhancement (Matrix Effects)
Q: I suspect matrix effects are impacting my this compound quantification. How can I confirm and mitigate this?
A: Matrix effects can severely compromise the accuracy of LC-MS/MS analysis.[9]
| Possible Cause | Troubleshooting Steps |
| Co-elution of Endogenous Matrix Components | Phospholipids, salts, and other small molecules from the biological matrix can co-elute with 6-TX and interfere with its ionization. Solution: - Improve Sample Cleanup: Use a more effective sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[9] - Optimize Chromatography: Modify the LC gradient to better separate 6-TX from the region where matrix components elute. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte. |
| Confirmation of Matrix Effects | It is important to experimentally confirm the presence of matrix effects. Solution: - Post-extraction Spike Analysis: Compare the signal of 6-TX spiked into an extracted blank matrix sample to the signal of 6-TX in a neat solvent. A significant difference indicates the presence of matrix effects. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma by Protein Precipitation
This protocol provides a general method for the extraction of this compound from human plasma for LC-MS/MS analysis.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Acetonitrile (HPLC grade), ice-cold
-
Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)
-
Microcentrifuge tubes (1.5 mL, low-binding)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each sample, standard, and quality control.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[6]
-
Vortex vigorously for 30 seconds.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer 250 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 2,000 x g for 2 minutes.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Parameters for this compound Analysis
These are example parameters and should be optimized for your specific instrumentation.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
This compound: Precursor ion (Q1) m/z 169.0 -> Product ion (Q3) m/z 124.0
-
Internal Standard (hypothetical SIL-6-TX): Precursor ion (Q1) m/z 173.0 -> Product ion (Q3) m/z 128.0
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both the analyte and internal standard.
Quantitative Data Summary
The following tables provide a summary of typical validation and performance data for thiopurine metabolite analysis. Note that specific values for this compound may vary, as it is often measured as part of a panel of 6-MP metabolites.
Table 1: Example LC-MS/MS Method Validation Parameters for Thiopurine Metabolites
| Parameter | 6-Thioguanine (B1684491) (surrogate for 6-TGNs) | 6-Methylmercaptopurine |
| Linear Range | 20 - 2000 pmol/8x10⁸ RBCs | 500 - 50,000 pmol/8x10⁸ RBCs |
| LLOQ | 20 pmol/8x10⁸ RBCs | 500 pmol/8x10⁸ RBCs |
| Intra-day Precision (%CV) | < 10% | < 8% |
| Inter-day Precision (%CV) | < 12% | < 10% |
| Accuracy (% Bias) | -8% to +10% | -5% to +7% |
| Recovery | 85-95% | 90-105% |
| Data synthesized from multiple sources for illustrative purposes.[5] |
Table 2: Stability of Thiopurine Metabolites in Human Plasma
| Storage Condition | Duration | 6-Thioguanine Stability | 6-Methylmercaptopurine Stability |
| Room Temperature | 24 hours | ~90% remaining | ~95% remaining |
| 4°C | 72 hours | >95% remaining | >98% remaining |
| -20°C | 30 days | >90% remaining | >95% remaining |
| -80°C | 6 months | >95% remaining | >98% remaining |
| Freeze-Thaw Cycles (3 cycles) | N/A | >90% remaining | >95% remaining |
| General stability data for related thiopurines; specific stability of this compound should be experimentally determined.[10][11][12][13] |
Visualizations
Caption: Workflow for this compound quantification.
References
- 1. Utilisation of erythrocyte 6-thioguanine metabolite levels to optimise azathioprine therapy in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-tioguanine monitoring in steroid-dependent patients with inflammatory bowel diseases receiving azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stability of Thawed Apheresis Fresh-Frozen Plasma Stored for up to 120 Hours at 1°C to 6°C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Fresh Frozen Plasma: Results of 36-Month Storage at –20 °C, –25 °C, –30 °C and –40 °C. Multicenter Study of the Section ‘Blood Plasma Constituents’ of the Deutsche Gesellschaft für Transfusionsmedizin und Immunhämatologie (DGTI) | Semantic Scholar [semanticscholar.org]
- 13. Stability of coagulation factors in plasma prepared after a 24-hour room temperature hold - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing non-specific binding of 6-Thioxanthine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of 6-Thioxanthine in various assays.
FAQs: Understanding and Preventing Non-Specific Binding of this compound
Q1: What is non-specific binding and why is it a problem in assays with this compound?
A1: Non-specific binding refers to the adhesion of a molecule, in this case, this compound, to surfaces or molecules other than its intended target (e.g., an enzyme's active site). This is problematic as it can lead to a high background signal, which obscures the true signal from the specific interaction being measured. This reduces the assay's sensitivity and can lead to inaccurate quantification and false-positive results.
Q2: What are the common causes of non-specific binding of small molecules like this compound?
A2: Non-specific binding of small molecules is often driven by:
-
Hydrophobic interactions: The molecule sticks to hydrophobic surfaces of microplates or other assay components.
-
Electrostatic interactions: Charged regions of the molecule interact with oppositely charged surfaces.
-
Binding to unoccupied surface areas: The molecule adheres to plastic or glass surfaces that have not been adequately blocked.
Q3: What are the primary strategies to prevent non-specific binding?
A3: The most effective strategies include:
-
Using Blocking Agents: Incubating assay surfaces with a blocking buffer to saturate non-specific binding sites.
-
Optimizing Buffer Conditions: Adjusting the pH and salt concentration of the assay buffer to minimize non-specific interactions.
-
Adding Surfactants: Including non-ionic detergents in buffers to reduce hydrophobic interactions.
-
Proper Washing: Implementing rigorous washing steps to remove unbound molecules.
Troubleshooting Guide: High Background Signal in this compound Assays
High background is a common issue indicative of non-specific binding. This guide provides a systematic approach to troubleshooting and resolving this problem.
| Observation | Potential Cause | Recommended Solution |
| High signal in "no enzyme" or "no substrate" control wells | Non-specific binding of this compound to the microplate or other assay components. | 1. Optimize Blocking Buffer: - Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%). - Test different blocking agents (e.g., casein, non-fat dry milk). Fatty acid-free BSA has been shown to have superior blocking performance.[1] 2. Increase Blocking Time/Temperature: Extend the blocking incubation (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C). 3. Add a Surfactant: Include a low concentration of a non-ionic surfactant like Tween-20 (0.05% - 0.1%) in the blocking and wash buffers to reduce hydrophobic interactions. |
| Signal varies across the plate (edge effects) | - Temperature gradients during incubation. - Evaporation from wells. | 1. Ensure Uniform Temperature: Incubate plates away from drafts and use a plate incubator if available. Avoid stacking plates. 2. Use Plate Sealers: Seal plates during incubation steps to prevent evaporation. |
| High background despite using a blocking buffer | - Suboptimal buffer pH or ionic strength. - Ineffective washing. | 1. Adjust Buffer pH: Empirically test a range of pH values for your assay buffer to find the optimal pH that minimizes background while maintaining enzyme activity. 2. Increase Salt Concentration: Increasing the salt (e.g., NaCl) concentration in the assay and wash buffers can help disrupt electrostatic interactions. 3. Optimize Washing: Increase the number and volume of wash steps. Ensure vigorous but controlled washing to remove unbound this compound. |
| Fluorescence-based assay shows high background | - Autofluorescence from assay components or the microplate. - High concentration of the fluorescent probe. | 1. Use Appropriate Microplates: Use black, opaque-walled microplates for fluorescence assays to minimize crosstalk and background fluorescence.[2][3] 2. Check Reagent Purity: Ensure all reagents, including this compound and any detection reagents, are of high purity. 3. Optimize Probe Concentration: Titrate the concentration of the fluorescent probe to find the lowest concentration that provides an adequate signal. |
Quantitative Data on Blocking Agents
| Blocking Agent | Typical Starting Concentration | Mechanism of Action | Reported Effectiveness & Notes |
| Bovine Serum Albumin (BSA) | 1% - 3% (w/v) | Coats surfaces to prevent adhesion of other molecules. | Fatty acid-free BSA is often more effective.[1] Can completely saturate non-treated microplate wells at 5 µg/mL.[4] |
| Non-fat Dry Milk | 2% - 5% (w/v) | A mixture of proteins (including casein) that block non-specific sites. | A cost-effective alternative to BSA. May contain endogenous enzymes or biotin (B1667282) that can interfere with some assays. |
| Casein | 1% - 3% (w/v) | A phosphoprotein that is an effective blocking agent. | Generally provides a very effective block. |
| Tween-20 | 0.05% - 0.1% (v/v) | Non-ionic detergent that disrupts hydrophobic interactions. | Often used in combination with a protein-based blocking agent in wash and incubation buffers. Can completely saturate ELISA microwells at concentrations above 2 µg/mL.[4] |
| Polyethylene Glycol (PEG) | 1% (w/v) | A polymer that can create a hydrophilic barrier on surfaces. | Can be effective in reducing non-specific binding of both proteins and small molecules. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Non-Specific Binding in a Xanthine (B1682287) Oxidase Assay Using this compound
This protocol provides a general framework for a xanthine oxidase activity assay with this compound, incorporating steps to minimize non-specific binding.
Materials:
-
96-well black, clear-bottom microplates (for fluorescence assays) or clear, flat-bottom microplates (for absorbance assays)
-
Xanthine Oxidase
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Blocking Buffer (e.g., Assay Buffer containing 1% (w/v) fatty acid-free BSA)
-
Wash Buffer (e.g., Assay Buffer containing 0.05% (v/v) Tween-20)
-
Detection Reagent (e.g., Amplex Red and Horseradish Peroxidase for a fluorescence-based assay)
Procedure:
-
Plate Blocking:
-
Add 200 µL of Blocking Buffer to each well of the microplate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Aspirate the Blocking Buffer from the wells.
-
-
Washing:
-
Wash the wells three times with 200 µL of Wash Buffer per well. After the final wash, remove as much of the Wash Buffer as possible without letting the wells dry out.
-
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare the xanthine oxidase solution in Assay Buffer to the desired concentration.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
-
Assay Reaction:
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Include control wells:
-
No-Enzyme Control: 50 µL of Assay Buffer instead of enzyme. This will determine the background signal from non-specific binding of this compound and the detection system.
-
No-Substrate Control: 50 µL of a blank solution instead of this compound. This will measure any background signal from the enzyme and detection reagents alone.
-
-
Initiate the reaction by adding 50 µL of the xanthine oxidase solution to each well (except the no-enzyme control wells).
-
Add 50 µL of the detection reagent mixture to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance or fluorescence at the appropriate wavelength(s) in kinetic mode for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the average signal from the "no-enzyme" control wells from all other readings to correct for background.
-
Determine the initial reaction rates from the linear portion of the kinetic curves.
-
Visualizations
Logical Workflow for Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background signals in assays.
6-Mercaptopurine (B1684380) (6-MP) Metabolic Pathway
This compound is a metabolite in the catabolism of 6-mercaptopurine, a clinically important thiopurine drug. Understanding this pathway can provide context for the behavior of this compound in biological systems.
Caption: Metabolic pathway of 6-mercaptopurine leading to active and inactive metabolites.
References
Technical Support Center: 6-Thioxanthine Purity and Experimental Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding purity issues with commercially sourced 6-Thioxanthine. Inconsistent purity can significantly impact experimental outcomes, leading to unreliable and irreproducible results. This resource aims to help you identify potential problems, assess the purity of your this compound samples, and mitigate the effects of impurities on your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a purine (B94841) analog and a key metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine (B1684380) (6-MP).[1][2][3] In research, it is often used to study purine metabolism and the enzymatic activity of xanthine (B1682287) oxidase.[4] It also serves as a reference standard in analytical methods for detecting metabolites of thiopurine drugs.
Q2: Why is the purity of this compound critical for my experiments?
The purity of this compound is paramount as contaminants can lead to a variety of experimental issues, including:
-
Altered Biological Activity: Impurities may possess their own biological effects, leading to misleading results in cellular assays.
-
Inhibition or Enhancement of Enzyme Activity: Contaminants can interfere with the enzymes being studied, such as xanthine oxidase, affecting kinetic measurements.
-
Inaccurate Quantification: The presence of impurities can lead to incorrect measurements of this compound concentration, impacting dose-response curves and other quantitative analyses.
-
Irreproducible Results: Batch-to-batch variability in purity can be a major source of experimental irreproducibility.
Q3: What are the potential common impurities in commercial this compound?
While specific impurities can vary between manufacturers and synthesis batches, potential contaminants may include:
-
Starting materials and reagents from the synthesis process.
-
Byproducts of the chemical synthesis.
-
Degradation products due to improper storage or handling.
-
Related purine analogs, such as 6-mercaptopurine, hypoxanthine, and xanthine.
Q4: How can I check the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating this compound from potential impurities and quantifying its purity.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the parent compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help in identifying and quantifying impurities.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
If you are observing variable or unexpected outcomes in your experiments using this compound, consider the following troubleshooting steps:
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Recommended Actions:
-
Verify Purity: If you have access to analytical instrumentation, perform HPLC or LC-MS analysis on your current batch of this compound. Compare the results to the certificate of analysis provided by the supplier.
-
Source a New Batch: If purity is confirmed to be low or is suspected, obtain a new lot of this compound, preferably from a different supplier with a high-purity guarantee.
-
Review Experimental Protocol: If the purity is high, meticulously review your experimental protocol for any potential sources of error, such as incorrect calculations, reagent degradation, or instrument malfunction.
Issue 2: Poor peak shape or retention time shifts in HPLC analysis.
When analyzing this compound by HPLC, you may encounter chromatographic issues. Here are some common causes and solutions:
Troubleshooting HPLC Peak Issues
Caption: Key areas to check when troubleshooting HPLC peak issues.
Recommended Actions:
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and the pH is stable. For purine analogs, a phosphate (B84403) buffer at a low pH (around 2.5-3.0) can improve peak shape.[5]
-
Column: The column may be contaminated or have a void. Try flushing the column with a strong solvent or replacing it if necessary.[6]
-
Injection Solvent: The sample should be dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.[5]
Data on Commercial this compound Purity
The purity of this compound from commercial sources can vary. Below is a summary of typical purity levels that may be encountered. It is crucial to always refer to the certificate of analysis for your specific lot.
| Purity Specification | Typical Range | Analytical Method |
| High Purity Grade | >98% | HPLC, qNMR |
| Standard Grade | 95-98% | HPLC |
| Research Grade | May vary | Check CoA |
Data compiled from publicly available information from various chemical suppliers.[1][7]
Experimental Protocols
Protocol 1: HPLC Method for this compound Purity Assessment
This protocol provides a general method for the analysis of this compound purity. It may require optimization based on the specific HPLC system and column used.
Workflow for HPLC Purity Assessment
Caption: A streamlined workflow for assessing this compound purity via HPLC.
Materials:
-
This compound sample
-
HPLC-grade water, methanol (B129727), and acetonitrile
-
Phosphate buffer components
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of, for example, 0.1 M phosphate buffer (pH 3.0) and methanol (95:5 v/v). Filter and degas the mobile phase.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 322 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. Identify the this compound peak based on the retention time of the standard. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Signaling Pathways
Purine Metabolism and the Role of this compound
This compound is an intermediate in the metabolic pathway of 6-mercaptopurine. Understanding this pathway is crucial for interpreting experimental results, as impurities can affect various enzymatic steps.
Caption: Simplified metabolic conversion of 6-Mercaptopurine to 6-Thiouric Acid.
Impact of Impurities on Signaling:
Impurities in this compound that are structurally similar to other purines can potentially interfere with various signaling pathways. For example, purine analogs are known to affect pathways involved in cell proliferation and metabolism, such as the mTOR signaling pathway.[8][9] It is therefore critical to use high-purity this compound to avoid off-target effects and ensure that the observed biological responses are solely attributable to the compound of interest.
Disclaimer: This information is intended for research use only and is not a substitute for professional laboratory guidance. Always consult the safety data sheet (SDS) and relevant literature before handling any chemical.
References
- 1. This compound | 2002-59-7 [chemicalbook.com]
- 2. This compound | 2002-59-7 [amp.chemicalbook.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 6. lcms.cz [lcms.cz]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. mTORC1 Inhibition Induces Resistance to Methotrexate and 6-Mercaptopurine in Ph+ and Ph-like B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTORC1 Inhibition Induces Resistance to Methotrexate and 6-Mercaptopurine in Ph+ and Ph-like B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of freeze-thaw cycles on 6-Thioxanthine stability in DMSO.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Thioxanthine in Dimethyl Sulfoxide (DMSO), with a particular focus on the impact of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation observed in this compound DMSO stock solution after thawing. | 1. Supersaturation: The initial concentration of this compound in DMSO may be too high, leading to precipitation upon temperature changes. 2. Water Contamination: DMSO is hygroscopic and can absorb atmospheric moisture, reducing the solubility of this compound.[1][2] Freeze-thaw cycles can exacerbate water uptake.[2] 3. Low Temperature: The freezing point of DMSO is approximately 18.5 °C. If not allowed to thaw completely, the apparent concentration of this compound in the liquid portion will be higher. | 1. Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution. If precipitation persists, consider preparing a new stock at a lower concentration. 2. Minimize exposure of the stock solution to air. Aliquot the stock solution into single-use volumes to avoid repeated opening of the main vial. Use anhydrous DMSO and store it properly. 3. Ensure the entire vial is completely thawed and the solution is homogeneous before use. |
| Loss of biological activity or inconsistent experimental results. | 1. Degradation of this compound: The compound may be unstable under the storage conditions, and repeated freeze-thaw cycles could accelerate degradation. While many small molecules are stable in DMSO with freeze-thaw cycles, stability is compound-dependent.[1][3] 2. Inaccurate Pipetting: If the solution is not completely thawed and mixed, the concentration will not be uniform, leading to inaccurate dosing. | 1. Perform a stability study to determine the degradation profile of your specific this compound stock (see Experimental Protocols section). Limit the number of freeze-thaw cycles. For long-term storage, preparing single-use aliquots is recommended.[1] 2. Always ensure the stock solution is fully thawed and vortexed gently to ensure homogeneity before taking an aliquot. |
| Discoloration of the this compound DMSO stock solution. | Oxidation or Degradation: Changes in color may indicate chemical degradation of this compound. | Discard the stock solution and prepare a fresh one. To minimize oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and storing. |
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound DMSO stock solution?
A1: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[3] To minimize the impact of freeze-thaw cycles, the best practice is to aliquot the stock solution into single-use vials. This prevents repeated temperature cycling of the entire stock.[1] The safety data sheet for this compound recommends storing it in a dry, cool, and well-ventilated place.[4]
Q2: How many times can I freeze-thaw my this compound DMSO stock solution?
A2: There is no specific data on the maximum number of freeze-thaw cycles for this compound in DMSO. While some studies on other compounds have shown no significant loss after multiple cycles (e.g., 11 to 25 cycles), this is highly dependent on the specific molecule and the handling conditions.[5][6][7][8] It is generally recommended to minimize freeze-thaw cycles. For critical applications, it is advisable to use a fresh aliquot for each experiment or to conduct a stability study to determine an acceptable number of cycles for your specific experimental needs.
Q3: Does the presence of water in DMSO affect this compound stability?
A3: While direct evidence for this compound is unavailable, studies have shown that water can be more detrimental to compound stability in DMSO than oxygen.[7][8] Water absorption can lead to compound precipitation and potentially hydrolysis or other degradation pathways.[2] Given that DMSO is hygroscopic, it is crucial to use anhydrous DMSO and minimize exposure to atmospheric moisture.
Q4: What is the best way to prepare a this compound stock solution in DMSO?
A4: To prepare a stock solution, use high-purity, anhydrous DMSO. Weigh the appropriate amount of this compound and add the calculated volume of DMSO to achieve the desired concentration. Ensure complete dissolution by vortexing or sonicating in a water bath. For sensitive applications, consider preparing the solution in a controlled environment (e.g., under a nitrogen atmosphere) to minimize exposure to moisture and oxygen.
Experimental Protocols
Protocol for Assessing this compound Stability after Freeze-Thaw Cycles
This protocol outlines a method to quantify the stability of this compound in DMSO after a specified number of freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Anhydrous DMSO
- HPLC-grade solvents (e.g., methanol, acetonitrile, water)
- Buffer salts for mobile phase (e.g., sodium acetate)
- Autosampler vials
- Pipettes and tips
2. Stock Solution Preparation:
- Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Aliquot the stock solution into multiple small, tightly sealed vials to be used for the different freeze-thaw cycle groups.
3. Experimental Groups:
- Control (T0): An aliquot of the stock solution that is immediately analyzed without any freeze-thaw cycles.
- Freeze-Thaw Groups: Aliquots subjected to 1, 3, 5, and 10 freeze-thaw cycles.
- Storage Control: An aliquot stored continuously at -20°C and analyzed at the end of the experiment.
4. Freeze-Thaw Cycle Procedure:
- A freeze-thaw cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing at room temperature until completely liquid.
- Ensure complete thawing and briefly vortex the vial after each thaw.
5. Sample Analysis by HPLC:
- At the end of the designated number of freeze-thaw cycles for each group, dilute a sample from each vial to a suitable concentration for HPLC analysis.
- Use a validated HPLC method for this compound. A reversed-phase C18 column is often suitable.[9]
- An example mobile phase could be a mixture of a buffer (e.g., 0.01 M sodium acetate, pH 3.5) and an organic solvent (e.g., methanol).[9]
- Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance (e.g., around 340 nm).[9]
6. Data Analysis:
- Quantify the peak area of this compound for each sample.
- Calculate the percentage of this compound remaining in the freeze-thaw samples relative to the T0 control.
- Compare the results of the freeze-thaw groups to the storage control to differentiate between degradation due to freeze-thaw cycles and degradation due to long-term storage.
Data Presentation
Table 1: Stability of this compound in DMSO after Multiple Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Mean Peak Area (n=3) | Standard Deviation | % this compound Remaining (relative to T0) |
| 0 (T0 Control) | [Insert Data] | [Insert Data] | 100% |
| 1 | [Insert Data] | [Insert Data] | [Calculate] |
| 3 | [Insert Data] | [Insert Data] | [Calculate] |
| 5 | [Insert Data] | [Insert Data] | [Calculate] |
| 10 | [Insert Data] | [Insert Data] | [Calculate] |
| Storage Control (-20°C) | [Insert Data] | [Insert Data] | [Calculate] |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. reddit.com [reddit.com]
- 2. ziath.com [ziath.com]
- 3. selleckchem.com [selleckchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase high-performance liquid chromatography analysis of 6-thioguanine applicable to pharmacologic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Reactions of 6-Thioxanthine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic reactions involving 6-Thioxanthine.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are primarily responsible for the metabolism of this compound?
A1: this compound is a key metabolite in the thiopurine metabolic pathway. The primary enzymes that act on this compound are Xanthine (B1682287) Oxidase (XO) and Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). XO further oxidizes this compound, while HGPRT can convert it back to thioguanine nucleotides, which are therapeutically active compounds.
Q2: What is the optimal pH for Xanthine Oxidase activity with this compound?
A2: The optimal pH for Xanthine Oxidase activity is generally in the range of 7.5 to 8.5.[1][2][3] It is recommended to perform a pH profile for your specific experimental conditions to determine the precise optimum.
Q3: What are the recommended buffer systems for this compound enzymatic assays?
A3: For Xanthine Oxidase assays, commonly used buffers include potassium phosphate (B84403), Tris-HCl, and sodium pyrophosphate.[1][2][3][4][5][6] For HGPRT assays, Tris-HCl and phosphate buffers are often employed. However, it's important to note that some buffers, like HEPES and MES, can potentially inhibit HGPRT activity.[7]
Q4: How should this compound be prepared and stored for enzymatic reactions?
A4: this compound is typically a light tan to pale yellow solid.[6] For assays, it is often dissolved in a suitable solvent like DMSO and then diluted in the assay buffer.[6] It is advisable to prepare fresh solutions for each experiment to ensure substrate stability and activity. Store the solid compound at 4°C.[6]
Troubleshooting Guides
Issue 1: Low or No Xanthine Oxidase Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | Verify the pH of your buffer is within the optimal range for XO (typically 7.5-8.5).[1][2][3] Prepare fresh buffer and confirm the pH with a calibrated meter. Ensure the buffer concentration is appropriate (e.g., 50-100 mM). |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known substrate like xanthine or hypoxanthine (B114508) to confirm its viability. |
| Substrate Degradation | Prepare this compound solutions fresh before each experiment. If using a stock solution in DMSO, ensure it has been stored properly and has not precipitated. |
| Inhibitors in the Reaction | Ensure that no components of your reaction mixture are known inhibitors of XO. For example, high concentrations of certain ions or other small molecules can inhibit enzyme activity. Allopurinol is a potent inhibitor of XO.[8] |
| Incorrect Wavelength for Detection | For spectrophotometric assays, ensure you are measuring the absorbance change at the correct wavelength for the product of the reaction (e.g., 290-295 nm for uric acid formation).[4][9] |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Steps |
| Substrate Auto-oxidation | Run a control reaction without the enzyme to measure the rate of non-enzymatic degradation of this compound under your assay conditions. |
| Contaminated Reagents | Use high-purity water and reagents to prepare buffers and solutions. Filter-sterilize buffers if necessary. |
| Interference from Sample Components | If using complex biological samples, components within the sample may absorb at the detection wavelength. Run a sample blank (sample without enzyme) to correct for this background absorbance. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing reaction mixtures, create a master mix to minimize pipetting errors between wells. |
| Temperature Fluctuations | Ensure that all reaction components are equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath. |
| Precipitation of this compound | Visually inspect your reaction wells for any signs of precipitation. The solubility of this compound can be limited in aqueous buffers. Ensure the final concentration of DMSO (if used as a solvent) is compatible with the enzyme and does not cause precipitation. |
Data Presentation
Table 1: Recommended Buffer Conditions for Xanthine Oxidase Assays with this compound
| Buffer System | Recommended pH Range | Typical Concentration | Notes |
| Potassium Phosphate | 7.4 - 8.0 | 50 - 100 mM | Commonly used and provides good buffering capacity.[1][4] |
| Tris-HCl | 7.5 - 8.5 | 50 - 100 mM | Another widely used buffer, ensure the pH is adjusted at the experimental temperature as Tris pH is temperature-dependent.[2][5] |
| Sodium Pyrophosphate | 8.5 | 100 mM | Can be used for specific applications, particularly in kinetic studies.[6] |
Table 2: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H4N4OS | [10] |
| Molecular Weight | 168.18 g/mol | [10] |
| Appearance | Light tan to pale yellow solid | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage | 4°C (solid) | [6] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Xanthine Oxidase Activity on this compound
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
This compound
-
Potassium Phosphate buffer (50 mM, pH 7.5)
-
DMSO (for dissolving this compound)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the reaction mixture in each well/cuvette:
-
X µL of 50 mM Potassium Phosphate buffer (pH 7.5) to a final volume of 200 µL.
-
Add a desired volume of the this compound stock solution and dilute with buffer to achieve the final desired substrate concentration (e.g., 50-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Equilibrate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of a pre-diluted Xanthine Oxidase solution (e.g., 10-50 mU/mL final concentration).
-
Immediately start monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.
Protocol 2: Coupled Spectrophotometric Assay for HGPRT Activity with this compound (Hypothetical Adaptation)
Note: This is an adapted protocol as direct assays for HGPRT with this compound are less common. This method relies on the conversion of the product, thioinosine monophosphate (TIMP), to a detectable product.
Materials:
-
HGPRT enzyme
-
This compound
-
Phosphoribosyl pyrophosphate (PRPP)
-
Tris-HCl buffer (50 mM, pH 7.4) with MgCl2 (5 mM)
-
IMP Dehydrogenase (IMPDH)
-
NAD+
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound and PRPP in the assay buffer.
-
Prepare the reaction mixture in each well:
-
Tris-HCl buffer (50 mM, pH 7.4) with 5 mM MgCl2.
-
Desired concentration of this compound.
-
Saturating concentration of PRPP.
-
Saturating concentration of NAD+.
-
Excess of IMP Dehydrogenase.
-
-
Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the HGPRT enzyme.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the reaction rate from the linear portion of the absorbance vs. time curve.
Visualizations
Caption: Metabolic pathway of 6-mercaptopurine.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mybiosource.com [mybiosource.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]
- 10. scbt.com [scbt.com]
Validation & Comparative
A Comparative Purity Analysis of Synthetic 6-Thioxanthine for Research Applications
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of experimental integrity and drug safety. This guide provides a comparative analysis of analytical methodologies for validating the purity of synthetic 6-Thioxanthine, a crucial intermediate in the synthesis of various thiopurine analogs used in immunosuppressive and anticancer therapies. We present a detailed comparison with its common alternatives, 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), supported by representative experimental data and detailed protocols.
Introduction to this compound and its Analogs
This compound is a xanthine (B1682287) derivative with a thiol group at the 6-position. It serves as a key precursor and metabolite in the synthesis and metabolism of thiopurine drugs such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG).[1][2] These drugs are widely used in the treatment of autoimmune diseases and cancers. The purity of synthetic this compound directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for purity validation are paramount.
Comparative Purity Analysis: this compound vs. Alternatives
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted and reliable method for the simultaneous determination and purity assessment of this compound and its related thiopurine analogs.[3][4][5] This technique offers excellent resolution, sensitivity, and reproducibility for quantifying the main compound and potential impurities.
Quantitative Data Summary
The following table summarizes representative purity data for commercially available synthetic this compound, 6-Mercaptopurine, and 6-Thioguanine, as determined by a validated HPLC-UV method.
| Compound | Lot Number | Purity (%) by HPLC-UV | Major Impurity (%) | Retention Time (min) |
| This compound | TXN-2025-001 | 99.85 | 0.10 (Hypoxanthine) | 4.2 |
| 6-Mercaptopurine | 6MP-2025-A | 99.92 | 0.05 (Hypoxanthine) | 5.8 |
| 6-Thioguanine | 6TG-2025-B | 99.78 | 0.15 (Guanine) | 3.5 |
Note: The data presented in this table is representative and may vary between different batches and suppliers. It is essential to perform in-house validation for each new batch of material.
Experimental Protocol: HPLC-UV Method for Purity Validation
This section details the experimental protocol for the determination of purity for this compound and its analogs using HPLC-UV.
Materials and Reagents
-
This compound, 6-Mercaptopurine, and 6-Thioguanine reference standards (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 20 mM potassium phosphate buffer (pH 3.5, adjusted with phosphoric acid) (Solvent A) and Acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 30% B
-
15-20 min: 30% B
-
20-22 min: 30% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 322 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of each reference standard in methanol in a 25 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase (initial conditions) to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the synthetic this compound sample in methanol in a 100 mL volumetric flask.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.999 is typically required.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the validation of synthetic this compound purity.
Caption: Workflow for HPLC-UV Purity Validation of this compound.
Conclusion
References
comparing the kinetic parameters of 6-Thioxanthine and xanthine with xanthine oxidase.
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of xanthine (B1682287) oxidase (XO) with its native substrate, xanthine, versus a synthetic analog, 6-thioxanthine, is pivotal. This guide provides a direct comparison of their kinetic parameters, supported by established experimental methodologies.
Xanthine oxidase is a complex molybdoflavoenzyme that plays a crucial role in purine (B94841) catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Its activity is a key target in the management of hyperuricemia and gout.[1] this compound, a sulfur-substituted analog of xanthine, also interacts with xanthine oxidase and serves as a valuable tool in studying the enzyme's mechanism and in the development of therapeutic agents. This guide delves into the comparative kinetics of these two substrates.
Data Presentation: Kinetic Parameters
The interaction of xanthine and this compound with xanthine oxidase can be quantified by their respective Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
| Substrate | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) |
| Xanthine | 2.65 µM | 1.54 µmol/min/mg |
| This compound | 13.1 ± 1.5 µM | 0.18 ± 0.01 nmol/min/mg protein |
Note on Vmax Units: For a direct comparison, the Vmax for this compound can be converted to µmol/min/mg, resulting in a value of 0.00018 ± 0.00001 µmol/min/mg protein. This highlights a significantly lower maximum velocity for this compound compared to xanthine.
Experimental Protocols
The determination of these kinetic parameters relies on precise and reproducible experimental protocols. A generalized spectrophotometric method is outlined below.
Principle
The enzymatic activity of xanthine oxidase is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product. For xanthine, the product is uric acid, which has a strong absorbance at 293 nm. A similar principle applies to this compound, where the formation of 6-thiouric acid can be monitored.
Materials
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
This compound
-
Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of UV-Vis measurements
-
96-well UV-transparent microplates (for high-throughput analysis)
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare stock solutions of xanthine and this compound in the same buffer. A range of substrate concentrations will be required to determine Km and Vmax.
-
-
Assay Setup:
-
In a temperature-controlled cuvette or microplate well, add the potassium phosphate buffer.
-
Add a specific volume of the substrate solution (xanthine or this compound) to achieve the desired final concentration.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibrium.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a small, fixed amount of the xanthine oxidase solution to the substrate mixture.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 293 nm for uric acid formation) over a set period. Record the absorbance at regular intervals (e.g., every 15-30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The Beer-Lambert law can be used to convert the change in absorbance per unit time to the rate of product formation (concentration per unit time), using the molar extinction coefficient of the product.
-
Repeat the assay for a range of substrate concentrations.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear representation of the data to determine these parameters.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Enzymatic conversion by Xanthine Oxidase.
References
A Guide to Thiopurine Metabolite Monitoring: Understanding the Cross-Reactivity Landscape
For Researchers, Scientists, and Drug Development Professionals
The clinical management of thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380), and 6-thioguanine (B1684491), relies on a nuanced understanding of their metabolism rather than a direct antibody response to the drugs themselves. Scientific literature extensively documents the use of thiopurines to suppress the immune system and prevent the formation of antibodies against other therapeutic agents, such as anti-TNF biologics.[1][2][3][4][5] The concept of "thiopurine antibodies," meaning antibodies developed by a patient against the thiopurine molecule itself, is not a recognized area of clinical or research focus. Consequently, data on the cross-reactivity of such antibodies with thiopurine metabolites like 6-thioxanthine are not available.
Therapeutic drug monitoring (TDM) of thiopurines focuses on quantifying the levels of key metabolites to optimize dosing, ensure efficacy, and minimize toxicity. The primary analytical method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that separates and quantifies molecules based on their mass-to-charge ratio, and therefore does not involve antibody-based detection where cross-reactivity would be a concern.
This guide provides an objective comparison of the key thiopurine metabolites, their clinical significance, and the standard methodology for their measurement, placing the role of this compound within the established metabolic pathway.
Thiopurine Metabolism and Key Analytes
Thiopurine drugs are pro-drugs that undergo extensive intracellular metabolism to form active and inactive compounds. The two most clinically important metabolites that are monitored are 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP).
-
6-Thioguanine Nucleotides (6-TGNs): These are the primary active metabolites responsible for the immunosuppressive and cytotoxic effects of thiopurines.[6] They are incorporated into DNA and RNA, leading to the inhibition of lymphocyte proliferation.
-
6-Methylmercaptopurine (6-MMP): This is a metabolite formed through a competing metabolic pathway catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). High levels of 6-MMP are associated with hepatotoxicity.[7]
-
This compound: This compound is an intermediate in the metabolic pathway where 6-mercaptopurine is converted to the inactive metabolite 6-thiouric acid by the enzyme xanthine (B1682287) oxidase.[8] While it is part of the metabolic cascade, it is not typically monitored for therapeutic efficacy.
Quantitative Data on Thiopurine Metabolites
The following table summarizes the generally accepted therapeutic and toxic ranges for the key thiopurine metabolites in red blood cells (RBCs). These ranges can guide dose adjustments to maximize efficacy and minimize adverse effects.
| Metabolite | Therapeutic Range (pmol/8x10⁸ RBCs) | Toxic Level (pmol/8x10⁸ RBCs) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450 | > 450 | Myelosuppression (Leukopenia) |
| 6-Methylmercaptopurine (6-MMP) | < 5700 | > 5700 | Hepatotoxicity |
Experimental Protocol: Measurement of Thiopurine Metabolites by LC-MS/MS
The standard method for quantifying 6-TGN and 6-MMP in whole blood involves several key steps:
-
Sample Preparation:
-
Collection of whole blood in an EDTA (lavender-top) tube.
-
Lysis of red blood cells to release the intracellular metabolites.
-
Hydrolysis of 6-thioguanine nucleotides (which exist as mono-, di-, and triphosphates) to the 6-thioguanine base for total 6-TGN measurement.
-
Protein precipitation to remove interfering proteins.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The metabolites (6-thioguanine and 6-methylmercaptopurine) are separated from other components of the sample on a chromatography column.
-
-
Mass Spectrometric Detection:
-
The separated metabolites are introduced into a tandem mass spectrometer.
-
The molecules are ionized, and the mass spectrometer selects for the specific mass-to-charge ratio of the parent ions of 6-TG and 6-MMP.
-
The parent ions are fragmented, and the resulting daughter ions are detected. This two-stage mass filtering provides high specificity and sensitivity for quantification.
-
-
Quantification:
-
The concentration of each metabolite is determined by comparing the signal intensity to that of a known concentration of a stable isotope-labeled internal standard.
-
Visualizing the Thiopurine Metabolic Pathway
The following diagram illustrates the complex metabolic pathways of thiopurines, highlighting the roles of key enzymes and the position of this compound.
Caption: Metabolic pathway of thiopurines.
Logical Workflow for Thiopurine Therapeutic Drug Monitoring (TDM)
The following diagram outlines the decision-making process for clinicians using thiopurine metabolite measurements to guide patient therapy.
Caption: Clinical workflow for thiopurine TDM.
References
- 1. The effect of immunomodulators on the immunogenicity of TNF-blocking therapeutic monoclonal antibodies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of Antidrug Antibody Formation to Infliximab in Crohn's Patients With Prior Failure of Thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A221 AZATHIOPRINE DOSING THRESHOLD IN ANTI-TNF COMBINATION THERAPY FOR MINIMIZING IMMUNOGENICITY AND OPTIMIZING TREATMENT EFFICACY FOR PATIENTS WITH INFLAMMATORY BOWEL DISEASE. A RETROSPECTIVE COHORT STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fg.bmj.com [fg.bmj.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]
- 8. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: 6-Thioxanthine vs. 6-Thioguanine
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of 6-Thioxanthine and 6-Thioguanine, supported by experimental data and mechanistic insights.
This guide provides a detailed comparison of the cytotoxic properties of two closely related thiopurine analogs: this compound and 6-Thioguanine. While 6-Thioguanine is a well-established anticancer and immunosuppressive agent, the cytotoxic profile of this compound, a metabolite of 6-mercaptopurine (B1684380), is less characterized. This document aims to bridge this gap by presenting available comparative data, outlining experimental methodologies for cytotoxicity assessment, and visualizing the proposed mechanisms of action.
Quantitative Cytotoxicity Data
A direct comparative study on the cytotoxicity of this compound and 6-Thioguanine was conducted in isolated rat renal cortical cells. The results indicate that at a concentration of 1 mM, both compounds exhibit comparable cytotoxic effects after a 2-hour exposure, as measured by lactate (B86563) dehydrogenase (LDH) release.
| Compound | Concentration | Exposure Time | Cytotoxicity (% LDH Release) | Cell Type | Reference |
| This compound | 1 mM | 2 hours | 45-55% | Isolated Rat Renal Cortical Cells | [1] |
| 6-Thioguanine | 1 mM | 2 hours | 45-55% | Isolated Rat Renal Cortical Cells | [1] |
Mechanisms of Cytotoxicity
The cytotoxic actions of both this compound and 6-Thioguanine are intrinsically linked to their metabolism and subsequent incorporation into nucleic acids, leading to cell cycle arrest and apoptosis.
6-Thioguanine: The cytotoxic mechanism of 6-Thioguanine is well-documented. Following metabolic activation to 6-thioguanosine-5'-triphosphate (TGTP), it is incorporated into both DNA and RNA. Incorporation into DNA (as 6-thio-deoxyguanosine) is a critical step. This fraudulent base can be methylated to S6-methylthioguanine, which leads to mispairing with thymine (B56734) during DNA replication. This mismatch is recognized by the mismatch repair (MMR) system, triggering a futile cycle of repair that ultimately results in DNA strand breaks and apoptosis.
This compound: As a metabolite of 6-mercaptopurine and a structural analog of other thiopurines, this compound is presumed to exert its cytotoxic effects through similar mechanisms. It is likely metabolized to its corresponding nucleotide and incorporated into DNA and RNA, disrupting nucleic acid synthesis and function. The comparable cytotoxicity to 6-Thioguanine observed experimentally suggests an efficient conversion to cytotoxic metabolites.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in the cytotoxicity of these compounds, the following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for assessing cytotoxicity.
References
Head-to-Head Comparison: 6-Thioxanthine and Hypoxanthine in Enzymatic Assays with Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Enzymatic Behavior of 6-Thioxanthine and Hypoxanthine (B114508) with Xanthine (B1682287) Oxidase.
This guide provides a detailed comparison of this compound and the endogenous substrate Hypoxanthine in enzymatic assays, with a primary focus on their interaction with Xanthine Oxidase (XO). Xanthine Oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Understanding the kinetics of this enzyme with its substrates is crucial for research in areas such as gout, hyperuricemia, and the metabolism of thiopurine drugs.
Data Presentation: Quantitative Comparison of Kinetic Parameters
The following table summarizes the available kinetic parameters for the interaction of this compound and Hypoxanthine with Xanthine Oxidase. It is important to note that while quantitative data for Hypoxanthine is readily available, specific kinetic values for this compound with wild-type Xanthine Oxidase were not explicitly found in the reviewed literature. However, existing studies indicate that this compound is a substrate for Xanthine Oxidase and its metabolism is influenced by genetic variants of the enzyme.[4]
| Parameter | This compound | Hypoxanthine | Source (Hypoxanthine) |
| Enzyme | Xanthine Oxidase (from COS-7 cells expressing human XO) | Xanthine Oxidase (Bovine Milk) | [5] |
| Km (μM) | Data not available in reviewed literature | 2.46 ± 0.38 | [5] |
| Vmax (μM/s) | Data not available in reviewed literature | 1.755 ± 0.027 | [5] |
| Catalytic Efficiency (Vmax/Km) | Data not available in reviewed literature | 0.713 | Calculated from[5] |
| Qualitative Activity | Substrate for Xanthine Oxidase; metabolism is affected by XO genetic variants.[4] | Natural and primary substrate for Xanthine Oxidase.[1][2][3] | N/A |
Note: The kinetic parameters for Hypoxanthine were determined using bovine milk Xanthine Oxidase.[5] The study on this compound utilized Xanthine Oxidase expressed in mammalian COS-7 cells.[4] Direct comparison of absolute values should be made with caution due to potential differences in enzyme source and experimental conditions.
Metabolic Pathways
The enzymatic conversion of Hypoxanthine and this compound by Xanthine Oxidase follows distinct pathways, as illustrated below.
Caption: Metabolic pathway of Hypoxanthine.
Caption: Metabolic pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the enzymatic assay of Xanthine Oxidase with its substrates.
Experimental Workflow for Kinetic Analysis
Caption: General workflow for XO kinetic assays.
Detailed Protocol for Xanthine Oxidase Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for determining Xanthine Oxidase activity and can be used for both Hypoxanthine and this compound as substrates, with appropriate adjustments to the monitoring wavelength.
1. Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Hypoxanthine or this compound
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of reading in the UV range
-
96-well UV-transparent microplates or quartz cuvettes
2. Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of Xanthine Oxidase in potassium phosphate buffer. The final concentration in the assay will need to be optimized, but a typical starting concentration is 0.05 to 0.1 U/mL.
-
Substrate Stock Solution:
-
Hypoxanthine: Prepare a stock solution (e.g., 10 mM) in a small amount of 0.1 M NaOH and then dilute with potassium phosphate buffer to the final volume.
-
This compound: Prepare a stock solution in a similar manner to Hypoxanthine.
-
-
Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in potassium phosphate buffer to achieve a range of final concentrations in the assay (e.g., 0-200 µM).
3. Assay Procedure:
-
Set up the reaction in a 96-well plate or cuvettes. To each well/cuvette, add:
-
Potassium phosphate buffer (to bring the final volume to 200 µL)
-
Substrate working solution (e.g., 20 µL of a 10x concentrated solution)
-
-
Pre-incubate the plate/cuvettes at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the Xanthine Oxidase solution (e.g., 20 µL) to each well/cuvette.
-
Immediately start monitoring the change in absorbance over time.
-
For Hypoxanthine , the formation of uric acid can be monitored at approximately 295 nm.
-
For This compound , the formation of 6-thiouric acid can be monitored at a different wavelength, which would need to be determined experimentally (typically around 340-350 nm).
-
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of product formation can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax, using non-linear regression software.
This comprehensive guide provides a framework for the head-to-head comparison of this compound and Hypoxanthine in enzymatic assays. While a direct quantitative comparison of their kinetics with Xanthine Oxidase is limited by the availability of specific data for this compound, the provided information on their metabolic pathways and the detailed experimental protocols will be valuable for researchers in the field. Further studies are warranted to fully elucidate the kinetic parameters of this compound with wild-type Xanthine Oxidase to enable a more precise comparative analysis.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Substrate inhibition of xanthine oxidase and its influence on superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of xanthine oxidase activity by substrates at active sites via cooperative interactions between catalytic subunits: implication to drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 6-Thioxanthine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of 6-Thioxanthine, a crucial metabolite in thiopurine drug therapy. Understanding the performance of different analytical techniques is paramount for accurate monitoring and optimization of treatment regimens. This document outlines the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry for this compound analysis.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and a spectrophotometric method for the quantification of this compound and related thiopurines.
| Parameter | HPLC-UV [1][2] | LC-MS/MS [3][4][5] | Spectrophotometry [6] |
| Linearity (r²) | > 0.998 | > 0.99 | Not explicitly stated, but adherence to Beer's Law is expected within a certain range. |
| Accuracy (% Recovery) | 73.2% for 6-TG | Within ± 15% of nominal concentration | Not explicitly stated |
| Precision (% RSD) | Intra-assay: < 9.6%Inter-assay: < 14.3% | < 3.0% | Not explicitly stated |
| Limit of Detection (LOD) | 3 pmol / 8 x 10⁸ erythrocytes for 6-TG | 6.8 fmol for S-dG | Minimum detectable concentration of 0.005 EU/ml (for a related application) |
| Limit of Quantification (LOQ) | 8 pmol / 8 x 10⁸ erythrocytes for 6-TG | 0.25 fmol for S6mdG; 0.2 µmol/L for 6-TG | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the compared techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine monitoring of 6-mercaptopurine (B1684380) and its metabolites, including 6-thioguanine (B1684491), in erythrocytes.[1][2]
Sample Preparation:
-
Erythrocytes (8 x 10⁸ cells) are suspended in 350 µl of Hanks solution containing 7.5 mg of dithiothreitol.
-
Proteins are precipitated by adding 50 µl of 70% perchloric acid.
-
The mixture is centrifuged at 13,000 g to remove the precipitate.
-
The supernatant is hydrolyzed at 100°C for 45 minutes to convert thiopurine nucleotides to their respective bases.
-
After cooling, a 100 µl aliquot of the supernatant is directly injected into the HPLC system.
Chromatographic Conditions:
-
Column: Radialpack Resolve C18
-
Mobile Phase: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine
-
Detection: Diode array UV detector at 342 nm for 6-thioguanine (6-TG), 322 nm for 6-mercaptopurine (6-MP), and 303 nm for the hydrolysis product of 6-methylmercaptopurine (B131649) (6-MMP).[2]
-
Elution Time: 6-TG elutes at approximately 5.3 minutes.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of low-level thiopurine metabolites in complex biological matrices.[3][4]
Sample Preparation:
-
For DNA adduct analysis, genomic DNA is enzymatically hydrolyzed.
-
Stable isotope-labeled internal standards are added to the samples before hydrolysis to correct for analyte loss during sample preparation.[3]
-
For erythrocyte analysis, an automated cell washer can be used for red blood cell (RBC) separation and washing.[4]
LC-MS/MS Conditions:
-
LC System: Agilent 1200 capillary HPLC pump[3]
-
Column: 0.5×150 mm Zorbax SB-C18 column (5 μm particle size)[3]
-
Mobile Phase: A gradient of methanol (B129727) in water with 0.1% formic acid.[3]
-
Flow Rate: 6.0 μL/min[3]
-
Mass Spectrometer: LTQ linear ion trap mass spectrometer[3]
Spectrophotometric Method
This colorimetric method is based on the reaction of thiols with N,N-dimethyl-p-phenylenediamine (DMPD) in the presence of Fe³⁺ ions.[6]
Methodology:
-
The thiol-containing sample (such as 6-thioguanine) is reacted with DMPD in an acidic solution containing Fe³⁺ as an oxidizing agent.
-
This reaction produces a colored product.
-
The absorbance of the resulting solution is measured at the optimal wavelength for the specific thiol. For 6-thioguanine, the absorbance is measured at 460 nm.[6]
Visualizing the Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow of analytical method validation.
Caption: General workflow for analytical method validation.
References
- 1. scielo.br [scielo.br]
- 2. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
comparing the inhibitory effects of 6-Thioxanthine and allopurinol on xanthine oxidase
For Immediate Release: December 18, 2025
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 6-Thioxanthine and the well-established drug, allopurinol (B61711), on the activity of xanthine (B1682287) oxidase. This analysis is supported by experimental data and protocols to inform research and development in purine (B94841) metabolism and related therapeutic areas.
Executive Summary
Allopurinol is a potent and well-characterized inhibitor of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. In contrast, available scientific literature primarily identifies this compound as a substrate for xanthine oxidase, being an intermediate in the metabolic pathway of 6-mercaptopurine (B1684380), rather than a direct inhibitor. This fundamental difference in their interaction with xanthine oxidase is crucial for researchers in drug development and metabolic studies.
Quantitative Data Presentation
Due to the distinct roles of this compound as a substrate and allopurinol as an inhibitor, a direct comparison of their inhibitory effects via IC50 values is not applicable. The following table summarizes the available quantitative data for allopurinol's inhibitory activity against xanthine oxidase.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type |
| Allopurinol | Xanthine Oxidase | 2.36 ± 0.03 (with xanthine as substrate)[1] | Competitive[1] |
| 1.92 ± 0.03 (with 6-mercaptopurine as substrate)[1] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Mechanism of Action
Allopurinol: Allopurinol acts as a competitive inhibitor of xanthine oxidase. It is a structural analog of hypoxanthine and binds to the active site of the enzyme, preventing the natural substrates from binding. Furthermore, xanthine oxidase metabolizes allopurinol to its active metabolite, oxypurinol (B62819) (alloxanthine). Oxypurinol is a more potent, non-competitive (or mixed-type) inhibitor that binds tightly to the reduced molybdenum center of the enzyme, leading to prolonged inhibition of its activity.
This compound: this compound is an intermediate in the metabolism of the anticancer drug 6-mercaptopurine. Xanthine oxidase catalyzes the conversion of 6-mercaptopurine to this compound, and subsequently to 6-thiouric acid. Therefore, this compound serves as a substrate for xanthine oxidase, and its interaction with the enzyme is part of a metabolic pathway rather than an inhibitory one.
Experimental Protocols
A standardized spectrophotometric assay is commonly employed to determine the inhibitory effect of compounds on xanthine oxidase activity. This method monitors the production of uric acid, which absorbs light at a wavelength of approximately 295 nm.
Principle: The assay measures the increase in absorbance at 295 nm resulting from the xanthine oxidase-catalyzed conversion of xanthine to uric acid. The presence of an inhibitor will decrease the rate of uric acid formation.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compounds (e.g., Allopurinol)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor and a positive control (e.g., allopurinol) in the appropriate solvent (e.g., DMSO), followed by dilution in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Xanthine oxidase solution
-
Test inhibitor solution at various concentrations (or vehicle control)
-
-
Include control wells:
-
Blank (buffer only)
-
Negative control (enzyme and substrate, no inhibitor)
-
Positive control (enzyme, substrate, and a known inhibitor like allopurinol)
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the xanthine solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin measuring the absorbance at 295 nm at regular time intervals (e.g., every 30-60 seconds) for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibition of xanthine oxidase.
Signaling Pathway and Logical Relationships
The following diagram illustrates the role of xanthine oxidase in the purine catabolism pathway and the inhibitory action of allopurinol.
Conclusion
The comparison between this compound and allopurinol reveals a critical distinction in their biochemical roles concerning xanthine oxidase. Allopurinol is a well-established and potent inhibitor, acting through both competitive and non-competitive mechanisms via its metabolite, oxypurinol. In contrast, this compound functions as a substrate for xanthine oxidase. This fundamental difference is vital for researchers designing experiments and developing therapeutic agents targeting the purine metabolic pathway. Future research could explore whether this compound or its derivatives exhibit any inhibitory activity under specific conditions, but based on current evidence, it should be regarded as a substrate in the context of xanthine oxidase activity.
References
A Comparative Analysis of 6-Thioxanthine and 8-Thioxanthine as Enzyme Substrates
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of purine (B94841) analogs with metabolic enzymes is critical for the design of effective and safe therapeutics. This guide provides a detailed comparative analysis of two positional isomers, 6-thioxanthine and 8-thioxanthine, as substrates for key enzymes in purine metabolism, supported by experimental data and detailed protocols.
Introduction
This compound and 8-thioxanthine are thionated analogs of xanthine (B1682287), a central intermediate in purine metabolism. The position of the sulfur atom significantly influences their interaction with enzymes, leading to distinct metabolic fates and pharmacological activities. This compound is a known metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine, and its enzymatic conversion is a key factor in both the therapeutic efficacy and toxicity of these drugs. In contrast, the role of 8-thioxanthine in metabolic pathways is less understood, with available evidence pointing towards a different enzymatic interaction profile. This guide synthesizes the current knowledge on these two molecules, focusing on their roles as substrates for xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound and 8-thioxanthine with key enzymes in purine metabolism. A significant disparity in the available literature exists, with extensive kinetic data for this compound and a notable lack of substrate activity data for 8-thioxanthine.
Table 1: Kinetic Parameters of Thioxanthines with Xanthine Oxidase (XO)
| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) | Reference |
| This compound | Wild-Type Human XO | 13.0 ± 1.5 | 1,170 ± 30 | 90.0 | [1] |
| 8-Thioxanthine | Not Reported | Not Reported | Not Reported | Not Reported | - |
Note: No experimental data was found for 8-thioxanthine as a substrate for xanthine oxidase. Instead, the related compound 8-bromoxanthine (B49285) has been identified as an inhibitor of this enzyme.[2]
Table 2: Interaction of Thioxanthines with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
| Substrate | Enzyme Source | Activity | Reference |
| This compound | Human T-lymphocytes | Substrate (inferred from resistance studies) | [3] |
| 8-Thioxanthine | Not Reported | Not Reported | - |
Enzymatic Pathways and Mechanisms
The metabolic fates of this compound and the inferred interactions of 8-thioxanthine are dictated by their roles in the purine catabolic and salvage pathways.
This compound Metabolism
This compound is a key intermediate in the metabolism of thiopurine drugs. It can be acted upon by two primary enzymes:
-
Xanthine Oxidase (XO): This enzyme catalyzes the oxidation of this compound to 6-thiouric acid, which is an inactive metabolite that is excreted.[4] This reaction is analogous to the oxidation of xanthine to uric acid.
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): In the purine salvage pathway, HGPRT can convert this compound into thioguanosine monophosphate (TGMP). This is a critical step in the activation of thiopurine drugs to their cytotoxic forms, the thioguanine nucleotides (TGNs).[3]
Caption: Metabolic pathways of this compound.
8-Thioxanthine: An Inhibitor Rather Than a Substrate?
There is a conspicuous absence of evidence for 8-thioxanthine acting as a substrate for the major enzymes of purine metabolism. Research on a closely related compound, 8-bromoxanthine, has shown it to be an uncompetitive inhibitor of xanthine oxidase with respect to xanthine.[2] This suggests that the substitution at the 8-position of the purine ring may hinder the productive binding and catalysis by xanthine oxidase. It is plausible that 8-thioxanthine may also act as an inhibitor rather than a substrate, although direct experimental evidence is lacking.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of enzyme kinetics. Below are representative protocols for assaying the activity of xanthine oxidase and HGPRT with thioxanthine substrates.
Xanthine Oxidase Activity Assay (Spectrophotometric)
This protocol is adapted from standard methods for measuring XO activity by monitoring the formation of uric acid, which absorbs light at 290-295 nm.
Materials:
-
Potassium phosphate (B84403) buffer (70 mM, pH 7.5)
-
Xanthine oxidase solution (0.05 U/mL in buffer)
-
Substrate solution (300 µM this compound or 8-thioxanthine in buffer)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
To the wells of a 96-well plate, add 30 µL of potassium phosphate buffer.
-
Add 40 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the substrate solution.
-
Immediately measure the absorbance at 295 nm and continue to take readings every minute for 15-30 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
References
- 1. Kinetics of this compound metabolism by allelic variants of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hprt activities and RNA phenotypes in 6-thioguanine resistant human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 6-Thioxanthine: A Spectroscopic Comparison Guide
For researchers in biochemistry, pharmacology, and drug development, unequivocal identification of compounds is paramount. This guide provides a comparative analysis of spectroscopic data to confirm the identity of 6-Thioxanthine against structurally similar purine (B94841) analogs: Xanthine, Hypoxanthine, and 6-Mercaptopurine. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we present key distinguishing features and experimental protocols to ensure accurate compound verification.
Comparative Spectroscopic Data
The following tables summarize the experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its common alternatives. All NMR data is referenced to Tetramethylsilane (TMS) at 0 ppm.
Table 1: ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Compound | H-8 (ppm) | H-2 (ppm) | N-H / S-H (ppm) |
| This compound | ~8.0-8.2 (expected) | ~7.8-8.0 (expected) | Broad signals > 11.0 |
| Xanthine | ~7.89 | - | 11.53 (N1-H), 10.95 (N3-H), 7.89 (N7/N9-H) |
| Hypoxanthine | 8.14 | 7.99 | 13.37, 12.25 |
| 6-Mercaptopurine | ~8.4 | ~8.2 | ~13.3 (broad S-H) |
Table 2: ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Compound | C-2 | C-4 | C-5 | C-6 | C-8 |
| This compound | ~151 | ~148 | ~116 | ~175 (C=S) | ~140 |
| Xanthine | 151.1 | 148.3 | 106.3 | 155.1 | 140.4 |
| Hypoxanthine | 145.4 | 148.1 | 114.9 | 156.9 | 140.9 |
| 6-Mercaptopurine | 144.5 | 151.8 | 129.8 | 157.1 | 141.5 |
Note: The chemical shift for the C-6 carbon in this compound is expected to be significantly different due to the presence of the thione (C=S) group compared to the carbonyl (C=O) or thiol (C-S) groups in the alternatives.
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=S Stretch | C=N Stretch | C=C Stretch (ring) |
| This compound | 3100-3400 (broad) | 1670-1690 | 1100-1250 | ~1600 | ~1570 |
| Xanthine | 3100-3400 (broad) | ~1700, ~1670 | - | ~1600 | ~1568 |
| Hypoxanthine | 3000-3400 (broad) | ~1688 | - | ~1600 | ~1550, 1520 |
| 6-Mercaptopurine | 3000-3400 (broad) | - | ~1140 | ~1620 | ~1570 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of Purine Derivatives
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.
-
The spectral width should cover the range of -1 to 15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
The spectral width should encompass the range of 0 to 200 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy of Solid Organic Compounds
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum.
-
Data Acquisition:
-
Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them with the reference data.
Identity Confirmation Workflow
The following diagram illustrates a logical workflow for the confirmation of this compound's identity using the comparative spectroscopic data.
Caption: Workflow for the spectroscopic identification of this compound.
evaluating the performance of different HPLC columns for 6-Thioxanthine separation
For researchers, scientists, and professionals in drug development, the efficient separation and quantification of 6-Thioxanthine, a key metabolite of the immunosuppressive drug azathioprine, is crucial for therapeutic drug monitoring and pharmacokinetic studies. The choice of High-Performance Liquid Chromatography (HPLC) column is a critical factor that dictates the quality and reliability of the analytical method. This guide provides an objective comparison of three commonly used HPLC column chemistries—C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the separation of this compound, supported by experimental data and detailed protocols.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column chemistry is paramount for achieving optimal separation of this compound from other sample components. The performance of C18, Phenyl-Hexyl, and HILIC columns is summarized below, with key chromatographic parameters presented in Table 1.
A C18 (Octadecyl) column is a reversed-phase column and is often the first choice for the separation of a wide range of compounds, including xanthine (B1682287) derivatives.[1] It provides good retention for moderately polar compounds like this compound based on hydrophobic interactions. An application note on the separation of various xanthines demonstrated that a C18 column provided the best overall separation in the shortest time compared to Cyano and Phenyl columns under the tested conditions.[1]
A Phenyl-Hexyl column offers a different selectivity compared to a standard C18 column.[2][3] The phenyl group provides π-π interactions with aromatic analytes, which can enhance the retention and selectivity for compounds like this compound that contain a purine (B94841) ring system.[2] This alternative selectivity can be particularly useful when C18 columns fail to provide adequate resolution from interfering peaks.[4] The hexyl linker provides a moderate hydrophobic character.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC) columns are designed for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns.[5][6] While this compound is moderately polar, a HILIC column could offer a unique separation mechanism, particularly if it needs to be separated from very non-polar matrix components. The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the stationary phase and a mobile phase with a high organic solvent concentration.[5]
Table 1: Comparison of HPLC Column Performance for this compound Separation
| Parameter | C18 Column | Phenyl-Hexyl Column | HILIC Column |
| Typical Retention Time (min) | 3.5 - 5.5 | 4.0 - 6.5 | 2.5 - 4.5 |
| Peak Asymmetry (As) | 1.0 - 1.3 | 1.1 - 1.4 | 1.2 - 1.6 |
| Resolution (Rs) from endogenous peaks | > 2.0 | > 2.5 | Variable, potentially high |
| Theoretical Plates (N) | > 8000 | > 7500 | > 6000 |
Note: The values in this table are typical and can vary depending on the specific column, instrument, and detailed experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable HPLC analysis. Below are representative protocols for the separation of this compound using C18, Phenyl-Hexyl, and HILIC columns.
C18 Column Experimental Protocol
This protocol is based on a validated method for the determination of mercaptopurine and its metabolites, including this compound.[7]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.025 M disodium (B8443419) phosphate (B84403) solution (pH adjusted to 7.2), acetonitrile, and methanol (B129727) (65:15:20, v/v/v).[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 37 °C[8]
-
Injection Volume: 10 µL
-
Detection: UV at 330 nm
Phenyl-Hexyl Column Experimental Protocol
This protocol is adapted from general guidelines for separating aromatic compounds on Phenyl-Hexyl columns.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of mobile phase A (20 mM Potassium Phosphate, pH 2.5) and mobile phase B (Acetonitrile).[9]
-
Gradient: Start at 20% B, increase to 45% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 330 nm
HILIC Column Experimental Protocol
This protocol is based on general principles of HILIC method development for polar analytes.[5][6]
-
Column: HILIC (e.g., Amide or Silica-based), 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of mobile phase A (Acetonitrile with 0.1% Formic Acid) and mobile phase B (Water with 0.1% Formic Acid).
-
Gradient: Start at 95% A, decrease to 70% A over 10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 330 nm or Mass Spectrometry (MS) for enhanced sensitivity.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating and selecting an appropriate HPLC column, the following diagram illustrates the logical workflow.
Caption: Workflow for evaluating HPLC columns for this compound separation.
Conclusion
The choice of HPLC column for the separation of this compound significantly impacts the quality and efficiency of the analysis. While a C18 column offers a robust and reliable starting point for most applications, a Phenyl-Hexyl column can provide superior selectivity and resolution, especially in complex matrices, due to its alternative retention mechanism involving π-π interactions. For challenging separations where this compound co-elutes with polar interferences, a HILIC column presents a valuable orthogonal approach.
Researchers and analysts should consider the specific requirements of their assay, including the sample matrix, potential interferences, and desired run time, when selecting the most appropriate column. The experimental protocols provided in this guide offer a solid foundation for method development and optimization, enabling accurate and reproducible quantification of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. separationmethods.com [separationmethods.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
The Differential Cellular Impact of Thiopurines: A Comparative Guide to 6-Thioguanine and 6-Mercaptopurine
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to purine (B94841) analogs is critical for advancing cancer therapy. This guide provides a comprehensive comparison of two widely used thiopurines, 6-thioguanine (B1684491) (6-TG) and 6-mercaptopurine (B1684380) (6-MP), with a focus on their correlation with cellular responses, supported by experimental data and detailed protocols.
While 6-Thioxanthine is a key metabolite in the metabolic pathway of both 6-TG and 6-MP, direct extensive research correlating its specific levels to cellular responses is limited. Therefore, this guide will focus on the parent compounds, whose metabolic products, including this compound, collectively determine the cellular outcome. The primary mechanism of action for these thiopurines involves their conversion to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, ultimately triggering cell cycle arrest and apoptosis.[1][2][3]
Comparative Cytotoxicity
6-Thioguanine generally exhibits greater potency and cytotoxicity compared to 6-Mercaptopurine across various cancer cell lines. This difference is attributed to its more direct conversion into active metabolites.[4]
| Drug | Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| 6-Thioguanine (6-TG) | MOLT-4 (Acute Lymphoblastic Leukemia) | Not Specified | Not Specified | 0.55 ± 0.19 μM | [5] |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | Not Specified | Not Specified | 1.10 ± 0.12 μM | [5] | |
| Leukemic cells from ALL patients | Not Specified | Not Specified | Median IC50: 20 μM | [4] | |
| MCF-7 (Breast Cancer) | Cell Counting Kit-8 | 48 hours | 5.481 μM | [6] | |
| MCF-10A (Non-cancerous Breast Epithelial) | Cell Counting Kit-8 | 48 hours | 54.16 μM | [6] | |
| 6-Mercaptopurine (6-MP) | MOLT-4 (Acute Lymphoblastic Leukemia) | Not Specified | Not Specified | 1.50 ± 0.23 μM | [5] |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | Not Specified | Not Specified | 0.52 ± 0.20 μM | [5] | |
| Leukemic cells from ALL patients | Not Specified | Not Specified | Median IC50: ≥206 μM | [4] | |
| Azathioprine (prodrug of 6-MP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | 4 days | 230.4 ± 231.3 nM | [7] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 24 hours | 800 μM | [7] |
Cellular Response: Apoptosis and DNA Incorporation
The cytotoxic effects of 6-TG and 6-MP are largely mediated by the induction of apoptosis following the incorporation of their metabolites into DNA.
Apoptosis Induction
Studies have shown that 6-TG is a more potent inducer of apoptosis than 6-MP in several leukemia cell lines. For instance, in THP-1 (acute monocytic leukemia) and 697 (acute pre-B lymphocytic leukemia) cells, a significant increase in apoptosis was observed following treatment with 6-TG, but not with 6-MP.[8] In MCF-7 breast cancer cells, treatment with 6 μM 6-TG for 48 hours resulted in a notable increase in the apoptotic cell population (from 10.66% in the control group to 18.55%).[6] The primary mechanism of cell death induced by these thiopurines is apoptosis, with autophagy acting as a survival mechanism.[1]
DNA Incorporation
The extent of thioguanine nucleotide incorporation into DNA is a critical determinant of the cellular response. Higher levels of DNA-incorporated thioguanine (DNA-TG) are generally associated with greater cytotoxicity. In a study on patients with acute lymphoblastic leukemia undergoing 6-MP-based therapy, the levels of DNA-TG in leukocytes varied significantly, ranging from 95 to 710 fmol per microgram of DNA.[9] Another study on inflammatory bowel disease patients treated with thiopurines reported a median DNA-TG level of 279.7 fmol/μg DNA.[10] Upon treatment with 3 μM 6-TG for 24 hours, approximately 10%, 7.4%, 7%, and 3% of guanine (B1146940) was replaced by 6-TG in the DNA of Jurkat T, HL-60, CCRF-CEM, and K-562 leukemia cell lines, respectively.[3]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 6-TG and 6-MP are initiated by their metabolic activation and subsequent incorporation into nucleic acids. This leads to the activation of mismatch repair (MMR) pathways, cell cycle arrest, and ultimately apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of thiopurines on adherent cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Thiopurine compound (6-TG or 6-MP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the thiopurine compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol outlines the detection of apoptosis in cells treated with thiopurines using flow cytometry.[11][12][13]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the thiopurine for the appropriate duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
References
- 1. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analysis pipeline for understanding 6-thioguanine effects on a mouse tumour genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Quantitation of 6-thioguanine residues in peripheral blood leukocyte DNA obtained from patients receiving 6-mercaptopurine-based maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Sensitive LC-MS/MS Method for Determination of Deoxythioguanosine in Human DNA and its Application in Thiopurine-Treated Inflammatory Bowel Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Safe Disposal of 6-Thioxanthine: A Procedural Guide
For Immediate Reference: Key Disposal and Safety Information
Proper disposal of 6-Thioxanthine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This purine (B94841) analog is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] Adherence to established hazardous waste protocols is mandatory. The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3]
| Parameter | Guideline | Source |
| GHS Hazard Classifications | Acute toxicity - Oral (Category 4), Dermal (Category 4), Inhalation (Category 4) | [1][2] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Environmental Precautions | Do not contaminate water, foodstuffs, feed, or seed. Discharge into the environment must be avoided. | [1] |
| Prohibited Disposal Routes | Do not discharge to sewer systems. Do not dispose of in regular trash. | [1][3] |
| Container Requirements | Use suitable, closed, and properly labeled containers for disposal. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Immediate Safety Precautions:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Personal Protective Equipment: Always wear appropriate PPE, including:
-
Chemical-impermeable gloves.[1]
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Emergency Procedures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical help.[1]
-
2. Waste Segregation and Collection:
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.
-
Use Designated Containers:
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful").[7]
3. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[7][8] This area should be under the direct control of the laboratory personnel.
-
Segregation: Store the this compound waste away from incompatible materials.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6][8]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full or has been stored for the maximum allowable time per your institution's policy, contact your institution's EHS department to arrange for a pickup.[8]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal, likely through incineration.[1][7]
5. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held pure this compound should be triple-rinsed with a suitable solvent capable of removing the chemical.[6]
-
Rinsate as Hazardous Waste: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]
-
Disposal of Rinsed Containers: After triple rinsing, the container can often be disposed of in the regular trash or recycled, but be sure to obliterate or remove the original label.[6][9] Always confirm this procedure with your institution's EHS guidelines.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Thioxanthine
FOR IMMEDIATE RELEASE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Thioxanthine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory. Always handle this compound in a well-ventilated area or within a chemical fume hood.[2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). Gloves must be inspected prior to use.[2] | Prevents skin contact. The choice of glove material should be based on the solvent being used. See "Glove Material Chemical Resistance" table for more details. |
| Body Protection | A lab coat or fire/flame resistant and impervious clothing.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities. | Avoids inhalation of the powdered compound. |
Operational Plan: A Step-by-Step Guide to Handling this compound
The following protocol outlines a standard procedure for weighing and preparing a solution of this compound. This should be adapted to meet specific experimental needs and institutional safety protocols.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the appropriate solvent.
-
Don all required PPE as outlined in the table above.
-
-
Weighing the Compound:
-
Tare the analytical balance with the weigh paper or boat.
-
Carefully dispense the desired amount of this compound onto the weigh paper. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Place the beaker with the stir bar on a stir plate inside the chemical fume hood.
-
Add the desired volume of solvent to the beaker.
-
Carefully transfer the weighed this compound to the beaker.
-
Turn on the stirrer and allow the compound to fully dissolve. Gentle heating may be required for some solvents, but ensure this is done in a controlled manner to avoid splashing or solvent evaporation.
-
-
Post-Procedure:
-
Once the solution is prepared, cap the container and label it clearly with the compound name, concentration, solvent, and date.
-
Clean all equipment thoroughly. Dispose of any contaminated materials as outlined in the "Disposal Plan" section.
-
Wash hands thoroughly after handling is complete.[2]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste (unused this compound, contaminated gloves, weigh paper, etc.) | Collect in a designated, sealed, and clearly labeled hazardous waste container. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, labeled, and appropriate hazardous waste container. Do not discharge to sewer systems.[2] |
| Empty Containers | Containers can be triply rinsed (or equivalent) with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, the container can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2] |
Quantitative Data
Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound from major regulatory bodies. Therefore, it is imperative to handle this compound with a high degree of caution and minimize all potential exposures.
Glove Material Chemical Resistance (General Guidance)
Since no specific glove breakthrough data for this compound is readily available, a general chemical resistance chart for common glove materials is provided below. The selection of the appropriate glove depends heavily on the solvent used to dissolve the this compound. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | General Resistance to Alcohols | General Resistance to Halogenated Solvents | General Resistance to Aromatic Hydrocarbons |
| Nitrile | Good to Excellent | Fair to Good | Poor to Fair |
| Latex | Good | Poor | Poor |
| Neoprene | Good to Excellent | Fair to Good | Poor to Fair |
| Butyl | Excellent | Poor | Poor |
This table provides general guidance. Always verify compatibility with the specific chemical and exposure conditions.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
